(D-Trp6)-LHRH (1-6) amide
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H49N11O9/c46-40(60)34(16-25-19-48-31-7-3-1-5-29(25)31)52-42(62)35(15-24-9-11-28(58)12-10-24)53-45(65)38(22-57)56-43(63)36(17-26-20-49-32-8-4-2-6-30(26)32)54-44(64)37(18-27-21-47-23-50-27)55-41(61)33-13-14-39(59)51-33/h1-12,19-21,23,33-38,48-49,57-58H,13-18,22H2,(H2,46,60)(H,47,50)(H,51,59)(H,52,62)(H,53,65)(H,54,64)(H,55,61)(H,56,63)/t33-,34+,35-,36-,37-,38-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAYBARAWXYOEK-NWUFEJSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CO)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@H](CC6=CNC7=CC=CC=C76)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H49N11O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
887.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of (D-Trp6)-LHRH Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the mechanism of action for potent Luteinizing Hormone-Releasing Hormone (LHRH) agonists, focusing on the principles governing analogs like (D-Trp6)-LHRH. While specific quantitative data for the hexapeptide fragment (D-Trp6)-LHRH (1-6) amide are not extensively available in public literature, its mechanism is predicated on the well-established signaling cascade of the full-length superagonist, Triptorelin ([D-Trp6]LHRH). This guide covers the foundational signal transduction pathways, quantitative binding affinities of the parent compound, and the detailed experimental protocols required to characterize such analogs.
Core Mechanism of Action: GnRH Receptor Signal Transduction
This compound is a synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor (GnRHR). The GnRHR is a member of the G-protein coupled receptor (GPCR) superfamily.[1] The primary mechanism of action in pituitary gonadotrophs involves coupling to the Gαq/11 protein, which initiates a well-defined intracellular signaling cascade.[2]
Upon agonist binding, the GnRHR undergoes a conformational change, activating the associated Gαq/11 protein. This activation triggers the effector enzyme Phospholipase C (PLC).[1][2][3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2][4]
-
IP3 Pathway: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, stimulating the release of stored intracellular calcium (Ca2+).[1][2]
-
DAG Pathway: DAG remains in the cell membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[1][2][4]
The activation of PKC and the rise in intracellular calcium are pivotal events that lead to downstream effects, including the activation of the mitogen-activated protein kinase (MAPK) cascades.[5][6] This entire cascade culminates in the synthesis and secretion of gonadotropins—Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[5][6]
It is important to note that in certain cancer cells, such as those in prostate cancer, the LHRH receptor may couple to a Gαi protein, which inhibits adenylyl cyclase, leading to anti-proliferative effects.[7]
Quantitative Data: Receptor Binding Affinity
Structure-activity relationship studies reveal that while the N-terminal residues of LHRH (pGlu¹, His², Trp³) are crucial for agonist activity, the C-terminal residues are necessary for maintaining high-affinity binding.[4] Therefore, the this compound fragment is expected to have a lower binding affinity than the full-length decapeptide.
| Cell Line | Tissue of Origin | High-Affinity Dissociation Constant (Kd) (nM) | Reference |
| HEC-1A | Endometrial Cancer | 5.7 | [8] |
| Ishikawa | Endometrial Cancer | 4.2 | [8] |
| EFO-21 | Ovarian Cancer | 1.5 | [9] |
| EFO-27 | Ovarian Cancer | 1.7 | [9] |
| Human Bladder Cancer | Bladder Cancer | 4.98 (mean) | [9] |
Note: The binding affinity of [D-Trp6]LHRH is approximately 10 times higher than that of native LHRH.[9] A representative binding affinity (Kd) for a similar superagonist in rat pituitary membrane preparations was found to be approximately ~0.2 nM .[5]
Experimental Protocols
The characterization of a novel LHRH analog like this compound requires standardized biochemical assays to determine its binding affinity and functional potency.
This assay determines the binding affinity (Ki) of the test compound by measuring its ability to compete with a radiolabeled ligand for binding to the GnRH receptor.
1. Materials:
-
Receptor Source: Membranes prepared from cells or tissues expressing the GnRH receptor (e.g., rat pituitary glands, CHO-hGnRHR cells).
-
Radioligand: A high-affinity GnRH receptor agonist labeled with a radioisotope (e.g., [¹²⁵I]-[D-Trp6]LHRH).
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% BSA.
-
Wash Buffer: Cold assay buffer.
-
Instrumentation: Gamma counter, filtration manifold.
2. Membrane Preparation:
-
Homogenize tissue or cells in a cold lysis buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.
3. Assay Procedure:
-
Set up assay tubes/plates for total binding, non-specific binding (NSB), and competitor binding.
-
Total Binding: Add a defined amount of membrane preparation (e.g., 50 µg protein), a fixed concentration of radioligand (e.g., 0.2 nM [¹²⁵I]-[D-Trp6]LHRH), and assay buffer.
-
Non-Specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of an unlabeled GnRH agonist (e.g., 1 µM Triptorelin) to saturate the receptors.
-
Competitor Binding: Add membrane preparation, radioligand, and serial dilutions of the test compound, this compound.
-
Incubate all samples to allow binding to reach equilibrium (e.g., 60-90 minutes at 30°C).
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.
-
Quickly wash the filters multiple times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
4. Data Analysis:
-
Calculate specific binding by subtracting NSB from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the inhibitory constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This functional assay measures the potency (EC50) of the agonist by quantifying the production of the second messenger, inositol phosphate.
1. Materials:
-
Cell Line: GnRH-R expressing cells (e.g., αT3-1 pituitary cells, or HEK293 cells transfected with GnRHR).
-
Labeling Agent: myo-[³H]-inositol.
-
Stimulation Buffer: Typically a buffer containing LiCl (e.g., 10 mM), which inhibits inositol monophosphatases, allowing the labeled IP to accumulate.[10][11]
-
Test Compound: this compound.
-
Lysis Buffer: e.g., a mild acid like perchloric acid or formic acid.
-
Instrumentation: Scintillation counter, chromatography columns (e.g., Dowex anion-exchange).
2. Cell Culture and Labeling:
-
Culture cells to an appropriate confluency in multi-well plates.
-
Incubate the cells overnight in an inositol-free medium containing myo-[³H]-inositol to allow for its incorporation into membrane phosphoinositides.
3. Assay Procedure:
-
Wash the labeled cells to remove unincorporated [³H]-inositol.
-
Pre-incubate the cells in stimulation buffer containing LiCl for a short period (e.g., 15-30 minutes).
-
Add serial dilutions of the test compound, this compound, to the wells. Include a negative control (buffer only) and a positive control (saturating concentration of a known agonist).
-
Incubate for a sufficient time to allow for IP accumulation (e.g., 30-60 minutes at 37°C).[12]
-
Terminate the stimulation by aspirating the medium and adding ice-cold lysis buffer.
4. IP Isolation and Quantification:
-
Collect the cell lysates.
-
Apply the lysates to anion-exchange chromatography columns.
-
Wash the columns to remove free inositol and other non-phosphorylated compounds.
-
Elute the total [³H]-inositol phosphates (IP1, IP2, IP3) using an appropriate elution buffer (e.g., ammonium formate/formic acid).
-
Add the eluate to scintillation cocktail and quantify the radioactivity using a scintillation counter.
5. Data Analysis:
-
Plot the measured radioactivity (counts per minute, CPM) against the log concentration of the test compound.
-
Fit the data using a non-linear regression model (e.g., log(agonist) vs. response) to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (maximal effect).
References
- 1. Gonadotrophin-releasing hormone (GnRH) and GnRH agonists: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships in luteinizing hormone-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Structure-activity relations of LHRH in birds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the Biological Properties and the Enzymatic Stability of Glycosylated Luteinizing Hormone-Releasing Hormone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High affinity binding and direct antiproliferative effects of luteinizing hormone-releasing hormone analogs in human endometrial cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gonadotropin Releasing Hormone (GnRH) Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. PGlu-His-Trp-Ser-His-D-Tyr-Leu-Arg-Pro-Gly-NH2 | C55H76N16O15 | CID 9833530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Structure and Synthesis of (D-Trp6)-LHRH (1-6) Amide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure, synthesis, and biological context of the luteinizing hormone-releasing hormone (LHRH) analog fragment, (D-Trp6)-LHRH (1-6) amide. This hexapeptide is a truncated version of the potent LHRH agonist Triptorelin and serves as a valuable tool in endocrinological research and drug development.
Structure and Properties
This compound is a synthetic hexapeptide with the following amino acid sequence:
Pyr-His-Trp-Ser-Tyr-D-Trp-NH₂
The structure incorporates a pyroglutamic acid (Pyr) at the N-terminus, which protects the peptide from degradation by aminopeptidases. The key modification is the substitution of the natural L-glycine at position 6 with a D-tryptophan. This substitution significantly increases the peptide's resistance to enzymatic degradation and enhances its binding affinity to the LHRH receptor compared to the native fragment. The C-terminus is amidated, which also contributes to its stability.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄₅H₄₉N₁₁O₉ |
| Molecular Weight | 887.94 g/mol |
| Sequence | Pyr-His-Trp-Ser-Tyr-D-Trp-NH₂ |
| Key Features | N-terminal pyroglutamic acid, D-amino acid at position 6, C-terminal amide |
Synthesis of this compound
The primary method for synthesizing this compound is Solid-Phase Peptide Synthesis (SPPS) , most commonly employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support, enabling efficient purification by simple filtration and washing.
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis
This protocol outlines the manual synthesis of this compound.
Materials:
-
Resin: Rink Amide resin (to generate the C-terminal amide).
-
Fmoc-protected amino acids: Fmoc-D-Trp(Boc)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-His(Trt)-OH.
-
N-terminal residue: Pyr-OH (Pyroglutamic acid).
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Deprotection Reagent: 20% piperidine in DMF.
-
Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure.
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) (e.g., 95:2.5:2.5 v/v/v).
-
Precipitation Solvent: Cold diethyl ether.
Procedure:
-
Resin Preparation:
-
Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
-
First Amino Acid Coupling (Fmoc-D-Trp(Boc)-OH):
-
Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
In a separate vial, dissolve Fmoc-D-Trp(Boc)-OH (3 eq.), OxymaPure (3 eq.), and DIC (3 eq.) in DMF. Pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a qualitative ninhydrin test.
-
Wash the resin with DMF and DCM.
-
-
Stepwise Elongation (Cycles 2-5):
-
Repeat the Fmoc deprotection and coupling steps for the following amino acids in sequence:
-
Fmoc-Tyr(tBu)-OH
-
Fmoc-Ser(tBu)-OH
-
Fmoc-Trp(Boc)-OH
-
Fmoc-His(Trt)-OH
-
-
-
N-terminal Capping (Pyroglutamic Acid):
-
After the final Fmoc deprotection (of His), couple Pyroglutamic acid (Pyr-OH) using the same coupling procedure.
-
-
Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry it.
-
Treat the resin with the cleavage cocktail (TFA/TIS/H₂O) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether to remove scavengers.
-
Purify the crude peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
Synthesis and Purification Workflow
Quantitative Data
Quantitative data for the synthesis of LHRH analogs can vary based on the specific sequence, scale, and synthesis methodology. The following tables provide representative data for D-Trp6 substituted LHRH analogs.
Table 2: Representative Synthesis Yields for LHRH Analogs
| LHRH Analog | Synthesis Method | Overall Yield* | Purity (Post-HPLC) | Reference |
| [D-Hpg⁶] LHRH | Fmoc-SPPS | 31–42% | Chromatographically Pure | [1] |
| [D-Trp⁶] LHRH (Triptorelin) | Fmoc-SPPS | ~35-40% | >98% | [1] |
*Overall yield is typically based on the initial loading of the first amino acid to the resin.
Table 3: Biological Activity - Receptor Binding Affinity of [D-Trp⁶]LHRH
The D-Trp⁶ substitution is known to significantly enhance binding to the LHRH receptor. The binding affinity is a critical parameter for its biological function. The data below is for the full-length [D-Trp⁶]LHRH, which indicates the high affinity conferred by the D-Trp⁶ modification.[2]
| Cell Line | Tissue of Origin | High-Affinity Dissociation Constant (Kd) (nM) |
| HEC-1A | Endometrial Cancer | 5.7 |
| Ishikawa | Endometrial Cancer | 4.2 |
| EFO-21 | Ovarian Cancer | 1.5 |
| EFO-27 | Ovarian Cancer | 1.7 |
| Human Bladder Cancer | Bladder Cancer | 4.98 (mean) |
Note: The binding affinity of [D-Trp⁶]LHRH is approximately 10 times higher than that of native LHRH.[2]
LHRH Receptor Signaling Pathway
This compound, like other LHRH agonists, is expected to exert its biological effects by binding to the LHRH receptor, a G-protein coupled receptor (GPCR). This interaction triggers a cascade of intracellular signaling events. In pituitary gonadotrophs, this leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). In certain cancer cells that overexpress LHRH receptors, this pathway can be targeted for therapeutic intervention.
The binding of an LHRH agonist to its receptor primarily activates the Gq/11 protein, which in turn stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC), leading to downstream cellular responses. In some contexts, the LHRH receptor can also couple to Gi proteins, inhibiting adenylyl cyclase and decreasing cyclic AMP (cAMP) levels.
Conclusion
This compound is a structurally significant fragment of the LHRH superagonist Triptorelin. Its synthesis is reliably achieved through Fmoc-based solid-phase peptide synthesis, a robust and scalable methodology. The incorporation of a D-tryptophan at position 6 is a key structural feature that enhances its stability and is expected to confer high binding affinity to the LHRH receptor, making it a valuable molecule for studying LHRH receptor interactions and for the development of novel targeted therapeutics. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this class of peptides.
References
In Vitro Bioactivity of (D-Trp6)-LHRH (1-6) Amide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated in vitro bioactivity of the synthetic peptide, (D-Trp6)-LHRH (1-6) amide. Direct experimental data for this specific hexapeptide fragment is limited in publicly available literature. Therefore, this guide synthesizes information from studies on the full-length decapeptide analog, triptorelin ([D-Trp6]-LHRH), and established structure-activity relationships (SAR) for Luteinizing Hormone-Releasing Hormone (LHRH) analogs to project the bioactivity of this fragment.
Introduction to (D-Trp6)-LHRH Analogs
Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), is a decapeptide that plays a central role in regulating the reproductive system. Its therapeutic applications have led to the development of synthetic analogs with improved stability and potency. A key modification is the substitution of the glycine at position 6 with a D-amino acid, such as D-Tryptophan (D-Trp). This substitution enhances the peptide's resistance to enzymatic degradation and stabilizes a bioactive conformation, leading to increased receptor binding affinity and potency.[1][2]
The subject of this guide, this compound, is an N-terminal fragment of the potent LHRH agonist triptorelin. SAR studies indicate that both the N-terminal and C-terminal residues of the full LHRH decapeptide are crucial for high-affinity receptor binding and activation.[2][3] Consequently, it is anticipated that this hexapeptide fragment will exhibit significantly lower binding affinity and biological activity compared to its full-length counterpart.
Quantitative Data on Related LHRH Analogs
The following tables summarize quantitative data for the full-length LHRH agonist, triptorelin ([D-Trp6]-LHRH), and other relevant analogs. This data is provided for comparative purposes to contextualize the potential, albeit likely reduced, bioactivity of the this compound fragment.
Table 1: GnRH Receptor Binding Affinities of LHRH Analogs
| Compound | Cell Line | Assay Type | Binding Affinity (Ki, IC50, or Kd) | Reference(s) |
| (D-Trp6)-GnRH (Triptorelin) | Human recombinant Chem-1 cells | Radioligand Binding Assay | ~0.2 nM (IC50 and Ki) | [3] |
| Leuprolide | HEK 293 cells expressing human GnRHR I | Radioligand Binding Assay | 0.64 nM | [4] |
| GnRH Analog Con3 | HEK 293 cells expressing human GnRHR I | Radioligand Binding Assay | 0.07 nM | [4] |
| GnRH Analog Con7 | HEK 293 cells expressing human GnRHR I | Radioligand Binding Assay | 0.06 nM | [4] |
Table 2: In Vitro Antiproliferative Activity of LHRH Analogs
| Compound Class | Cell Line | Treatment Concentration | Effect on Cell Growth | Reference(s) |
| Glycosylated LHRH Analogs | LNCaP (prostate cancer) | 100 and 200 µM | 35-53% decrease after 48h | [5] |
| D-Trp6-substituted Analogs | DU145 (prostate cancer) | Not specified | More potent than triptorelin | [6] |
Table 3: Gonadotropin Release Stimulated by LHRH Analogs
| Compound | Cell Culture | Treatment Concentration | Effect on LH/FSH Release | Reference(s) |
| Compound 1 (Lactose-[Q1][w6]LHRH) | Dispersed rat pituitary cells | 10 nM | Significant increase in LH release | [5] |
| Compound 6 (GS4-[w6]LHRH) | Dispersed rat pituitary cells | 50 nM | Significant inhibition of LH release | [5] |
Signaling Pathways
LHRH and its agonists exert their effects by binding to the GnRH receptor, a G-protein coupled receptor (GPCR) on the surface of pituitary gonadotrophs and various cancer cells.[7] The primary signaling cascade initiated upon agonist binding involves the activation of the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately results in the synthesis and secretion of gonadotropins, such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH). In some cancer cells, GnRH receptor activation can trigger different pathways, such as those involving Gαi proteins, leading to antiproliferative effects.[8]
Caption: LHRH agonist signaling pathway via the GnRH receptor.
Experimental Protocols
The following are generalized protocols for key in vitro experiments to characterize the bioactivity of this compound.
Radioligand Competitive Binding Assay
This assay determines the binding affinity of the test peptide to the GnRH receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes from a cell line expressing the GnRH receptor (e.g., HEK 293 cells).[4]
-
Radiolabeled GnRH agonist (e.g., 125I-(D-Trp6)-GnRH).[3]
-
Unlabeled this compound (test compound).
-
Unlabeled reference GnRH agonist (e.g., triptorelin).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM CaCl2, and 0.5% bovine serum albumin).[3]
-
Glass fiber filters.
-
Gamma counter.
Procedure:
-
Incubation: Aliquots of the cell membrane suspension are incubated with a constant concentration of the radiolabeled GnRH agonist and increasing concentrations of the unlabeled test compound or reference agonist.
-
Equilibration: The mixtures are incubated to reach binding equilibrium (e.g., at 27°C for 1 hour).[3]
-
Separation: The membrane-bound radioactivity is separated from the unbound radioactivity by rapid filtration through glass fiber filters.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki (inhibition constant) can then be determined using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
In Vitro Gonadotropin Release Assay
This assay measures the ability of the test peptide to stimulate the release of LH and FSH from pituitary cells.
Materials:
-
Culture medium (e.g., DMEM with appropriate supplements).
-
This compound (test compound).
-
Reference GnRH agonist (e.g., triptorelin).
-
ELISA kits for LH and FSH quantification.
Procedure:
-
Cell Plating: Dispersed pituitary cells are plated in multi-well plates and allowed to attach.
-
Treatment: The cells are treated with various concentrations of the test compound or reference agonist for a defined period (e.g., 2-4 hours).[5]
-
Sample Collection: The culture medium is collected.
-
Quantification: The concentration of LH and FSH in the collected medium is measured using specific ELISA kits.
-
Data Analysis: The amount of hormone released in response to the test peptide is compared to that of the untreated control and the reference agonist.
In Vitro Antiproliferative Assay
This assay assesses the effect of the test peptide on the growth of cancer cells that express GnRH receptors.
Materials:
-
GnRH receptor-positive cancer cell lines (e.g., LNCaP, DU145 prostate cancer cells).[5]
-
Cell culture medium and supplements.
-
This compound (test compound).
-
Cell proliferation assay reagent (e.g., MTT, WST-1).
-
Multi-well plate reader.
Procedure:
-
Cell Seeding: The cancer cells are seeded into multi-well plates and allowed to adhere.
-
Treatment: The cells are treated with a range of concentrations of the test peptide.
-
Incubation: The cells are incubated for a period of time (e.g., 48-96 hours).[5]
-
Proliferation Measurement: A cell proliferation reagent is added to the wells, and after a short incubation, the absorbance is measured using a plate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The percentage of growth inhibition is calculated by comparing the absorbance of treated cells to that of untreated control cells.
Conclusion
Based on established structure-activity relationships for LHRH analogs, it is projected that this compound will function as a GnRH receptor agonist, but with significantly lower binding affinity and potency compared to the full-length decapeptide, triptorelin. The N-terminal hexapeptide sequence is known to be important for receptor activation, but the absence of the C-terminal residues, which are critical for high-affinity binding, will likely reduce its overall efficacy.[2][3] The experimental protocols provided in this guide offer a robust framework for the empirical determination of the in vitro bioactivity of this compound, allowing for a thorough characterization of its receptor binding, signal transduction, and functional effects on pituitary and cancer cells.
References
- 1. Structure-activity studies on the N-terminal region of growth hormone releasing factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of the Biological Properties and the Enzymatic Stability of Glycosylated Luteinizing Hormone-Releasing Hormone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Dissecting the Hormonal Signaling Landscape in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
An In-depth Technical Guide on the Gonadotropin-Releasing Hormone (GnRH) Receptor Binding Affinity of (D-Trp6)-LHRH Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct quantitative binding affinity data for the specific fragment "(D-Trp6)-LHRH (1-6) amide" is not available in peer-reviewed literature. This guide provides a comprehensive analysis based on the well-studied parent compound, Triptorelin ([D-Trp6]-LHRH), and established structure-activity relationships (SAR) for GnRH analogs. The truncation of the C-terminal residues (7-10) is predicted to significantly reduce receptor binding affinity.
Introduction
Gonadotropin-Releasing Hormone (GnRH), also known as Luteinizing Hormone-Releasing Hormone (LHRH), is a decapeptide crucial for regulating the reproductive endocrine system. Its receptor, the GnRH receptor (GnRHR), is a G-protein coupled receptor (GPCR) that has become a key target for therapeutic intervention in various hormone-dependent diseases, including prostate cancer, endometriosis, and precocious puberty.
Synthetic analogs of GnRH have been developed to modulate this receptor. A common strategy to enhance potency and metabolic stability involves substituting the glycine at position 6 with a D-amino acid.[1][2] Triptorelin, or (D-Trp6)-LHRH, is a potent synthetic agonist that incorporates a D-tryptophan at this position, leading to higher receptor affinity and prolonged duration of action compared to the native hormone.[1][3]
This guide focuses on the binding characteristics of (D-Trp6)-LHRH and its fragments to the GnRH receptor. While data for the full-length Triptorelin is robust, the properties of its C-terminally truncated fragment, this compound, are inferred from well-established SAR principles which indicate that the C-terminal portion of the peptide is critical for high-affinity binding.[3][4]
Data Presentation: GnRH Receptor Binding Affinity of Triptorelin and Related Analogs
The binding affinity of GnRH analogs is typically determined through competitive radioligand binding assays and expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher binding affinity. The following table summarizes quantitative data for Triptorelin and other relevant compounds.
| Compound | Description | Cell Line / Tissue | Binding Affinity | Reference |
| (D-Trp6)-GnRH (Triptorelin) | Full-length agonist | Human recombinant Chem-1 cells | IC50: ~0.2 nM, Ki: ~0.2 nM | [5] |
| [D-Trp6]LHRH (Triptorelin) | Full-length agonist | HEC-1A (Endometrial Cancer) | Kd: 5.7 nM | [6] |
| [D-Trp6]LHRH (Triptorelin) | Full-length agonist | Ishikawa (Endometrial Cancer) | Kd: 4.2 nM | [6] |
| [D-Trp6]LHRH (Triptorelin) | Full-length agonist | EFO-21 (Ovarian Cancer) | Kd: 1.5 nM | [6] |
| [D-Trp6]LHRH (Triptorelin) | Full-length agonist | EFO-27 (Ovarian Cancer) | Kd: 1.7 nM | [6] |
| Leuprolide | Full-length agonist ([D-Leu6]) | - | IC50: ~0.3 nM | [5] |
| This compound | C-terminal truncated fragment | - | Predicted to be significantly lower than Triptorelin | [3][4] |
Note: IC50 (half-maximal inhibitory concentration), Ki (inhibition constant), and Kd (dissociation constant) are all measures of binding affinity. While related, they are determined by different experimental setups and calculations. The data consistently shows that full-length agonists with a D-amino acid at position 6 exhibit high (nanomolar or sub-nanomolar) affinity for the GnRH receptor.
Experimental Protocols: Radioligand Competitive Binding Assay
The determination of binding affinity for ligands to the GnRH receptor is typically performed using a competitive radioligand binding assay.[3][5][6]
Objective: To determine the binding affinity (IC50 and subsequently Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the GnRH receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells recombinantly expressing the human GnRH receptor (e.g., CHO-K1 or HEK293 cells) or from pituitary tissue.[3][5]
-
Radioligand: A high-affinity GnRH receptor agonist labeled with a radioisotope, typically 125I-(D-Trp6)-GnRH (also known as [125I]-triptorelin).[3][5]
-
Test Compound: Unlabeled this compound or other GnRH analogs at a range of concentrations.
-
Assay Buffer: Typically a Tris-HCl or HEPES buffer (e.g., 25 mM HEPES, pH 7.4) containing divalent cations (10 mM MgCl2, 1 mM CaCl2) and a protein carrier like 0.5% bovine serum albumin (BSA) to reduce non-specific binding.[5]
-
Wash Buffer: Ice-cold buffer, often 50 mM Tris-HCl, pH 7.4.[5]
-
Filtration System: A cell harvester and glass fiber filters (e.g., Whatman GF/C), pre-soaked in a solution like 0.5% polyethylenimine to reduce non-specific binding of the radioligand to the filters.[5]
-
Detection: A gamma counter to measure radioactivity.[5]
Procedure:
-
Membrane Preparation: Thaw frozen membrane homogenates expressing the GnRH receptor and dilute them to a specific protein concentration (e.g., 0.07 mg/ml) in ice-cold assay buffer.[5]
-
Incubation Setup: In a series of tubes, combine the diluted membrane suspension, a fixed concentration of the radioligand (e.g., 0.2 nM 125I-(D-Trp6)-GnRH), and increasing concentrations of the unlabeled test compound.[5]
-
Control Groups:
-
Total Binding: Contains membranes and radioligand only (no competitor).
-
Non-specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of an unlabeled high-affinity ligand (e.g., 1 µM Triptorelin) to block all specific receptor binding.[5]
-
-
Incubation: Incubate the mixtures for a set time (e.g., 60 minutes) at a specific temperature (e.g., 27°C) to allow the binding to reach equilibrium.[5]
-
Separation: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.[5]
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a dose-response curve.
-
Determine the IC50 value using non-linear regression analysis of the competition curve.[5]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
Mandatory Visualizations
The GnRH receptor primarily couples to Gαq/11 proteins. Ligand binding activates Phospholipase C (PLC), which cleaves PIP2 into the second messengers IP3 and DAG. This cascade leads to the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC), ultimately resulting in the synthesis and secretion of gonadotropins (LH and FSH).[1]
The workflow for a competitive binding assay involves preparing the necessary reagents, incubating them to allow for competitive binding, separating the bound from free radioligand, and analyzing the resulting data to determine binding affinity.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of the Biological Properties and the Enzymatic Stability of Glycosylated Luteinizing Hormone-Releasing Hormone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. air.unimi.it [air.unimi.it]
- 6. benchchem.com [benchchem.com]
The Pharmacokinetics and Metabolism of LHRH Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of Luteinizing Hormone-Releasing Hormone (LHRH) analogs. These synthetic peptides are crucial in various therapeutic areas, primarily in oncology for the treatment of hormone-sensitive cancers such as prostate and breast cancer, as well as in gynecology for conditions like endometriosis and uterine fibroids.[1][2][3][4][5] A thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) is paramount for optimizing drug delivery, enhancing therapeutic efficacy, and ensuring patient safety.
Introduction to LHRH Analogs
LHRH, a decapeptide produced in the hypothalamus, plays a pivotal role in the reproductive endocrine system by stimulating the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[6][7] LHRH analogs are synthetic peptides designed to mimic or block the action of natural LHRH. They are broadly categorized into two classes:
-
LHRH Agonists: These analogs, such as leuprolide, goserelin, triptorelin, and buserelin, initially stimulate the LHRH receptors, leading to a transient surge in LH and FSH, followed by receptor downregulation and desensitization.[1][6][7][8] This paradoxical effect ultimately results in a profound suppression of gonadal steroidogenesis, achieving a state of "medical castration".[1][8]
-
LHRH Antagonists: Analogs like degarelix act by competitively blocking the LHRH receptors in the pituitary, leading to an immediate and rapid suppression of LH and FSH without the initial stimulatory phase seen with agonists.[3][9][10]
The therapeutic efficacy of these analogs is intrinsically linked to their pharmacokinetic profiles, which are often characterized by challenges such as poor oral bioavailability and rapid enzymatic degradation.[11][12]
Pharmacokinetics of LHRH Analogs
The pharmacokinetic properties of LHRH analogs are influenced by their amino acid sequence, formulation, and route of administration. Due to their peptide nature, they are not administered orally due to degradation in the gastrointestinal tract.[12] Parenteral routes, including subcutaneous and intramuscular injections, are the standard methods of administration.[2][3] To overcome the short half-life of these peptides, long-acting depot formulations have been developed, which provide sustained release over weeks or months.[2][13][14][15]
Absorption
Following parenteral administration, LHRH analogs are absorbed into the systemic circulation. The rate and extent of absorption are highly dependent on the formulation. Non-depot formulations result in rapid absorption, with peak plasma concentrations reached within hours.[14] In contrast, depot formulations, which often utilize biodegradable polymers like polylactic-glycolic acid (PLGA), are designed for slow and continuous release of the drug over an extended period.[2][14][15]
Distribution
The volume of distribution for LHRH analogs is relatively small, indicating that their distribution is largely confined to the extracellular fluid. For instance, the mean volume of distribution for leuprolide is approximately 27-37 liters.[14] These analogs primarily accumulate in the liver and kidneys, which are the main organs of metabolism and excretion, as well as in the pituitary gland, their biological target.[2]
Metabolism
The metabolism of LHRH analogs, like other peptide drugs, primarily occurs through enzymatic degradation by peptidases.[16][17][18] This process involves the hydrolysis of peptide bonds, leading to the formation of smaller, inactive peptide fragments and amino acids.[18][19] The primary sites for metabolism are the liver and kidneys.[2][18] Modifications to the amino acid sequence of synthetic analogs, such as the substitution of D-amino acids for L-amino acids, enhance their resistance to enzymatic degradation, thereby prolonging their half-life compared to native LHRH.[17]
Excretion
The metabolites of LHRH analogs are primarily excreted through the kidneys.[20] Renal impairment can therefore affect the clearance of these drugs, potentially leading to increased plasma concentrations and a prolonged half-life.[15] For example, the elimination half-life of goserelin is significantly increased in patients with severe renal impairment.[15]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for several commonly used LHRH analogs. These values can vary depending on the specific formulation, dose, and patient population.
Table 1: Pharmacokinetic Parameters of LHRH Agonists
| LHRH Agonist | Half-Life (t½) | Bioavailability | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Clearance |
| Leuprolide | ~3 hours (non-depot)[19] | 94% (SC vs IV)[21] | 13.1 - 54.5 µg/L (depot, dose-dependent)[14] | 1 - 3 hours (depot)[14] | 8.3 L/h (IV)[14] |
| Goserelin | 2.3 - 4.2 hours (non-depot)[15] | Not specified | Not specified | Not specified | Not specified |
| Triptorelin | ~3 - 5 hours[22] | Not specified | Not specified | Not specified | Not specified |
| Buserelin | ~80 minutes[23] | Not specified | Not specified | Not specified | Not specified |
Table 2: Pharmacokinetic Parameters of a Glycosylated LHRH Analog
| LHRH Analog | Half-Life (t½) | Absolute Oral Bioavailability (F%) | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) |
| Lac-[Q¹][w⁶]LHRH | 2.6 hours (oral)[11] | 14% (oral)[11] | 0.11 µg/mL (oral, 10 mg/kg)[11] | 2 hours (oral)[11] |
Experimental Protocols
The determination of the pharmacokinetic parameters of LHRH analogs involves a series of well-established experimental methodologies.
Measurement of Serum Concentrations
A common method for quantifying LHRH analog concentrations in serum or plasma is through specific radioimmunoassays (RIAs) .[23] This technique utilizes antibodies that specifically bind to the LHRH analog.
-
Protocol Outline:
-
Sample Collection: Blood samples are collected from subjects at various time points following drug administration.
-
Serum/Plasma Separation: Serum or plasma is separated from the blood samples by centrifugation.
-
Radioimmunoassay:
-
A known amount of radiolabeled LHRH analog (tracer) is mixed with the serum/plasma sample and a specific antibody.
-
The unlabeled LHRH analog in the sample competes with the radiolabeled analog for binding to the antibody.
-
After an incubation period, the antibody-bound fraction is separated from the unbound fraction.
-
The radioactivity of the bound fraction is measured using a gamma counter.
-
The concentration of the LHRH analog in the sample is determined by comparing the measured radioactivity to a standard curve generated with known concentrations of the analog.
-
-
Monitoring of Urinary Excretion
Urinary excretion is a key parameter for understanding the clearance of LHRH analogs.
-
Protocol Outline:
-
Urine Collection: 24-hour urine samples are collected from subjects.[23]
-
Sample Preparation: Urine samples may require extraction and concentration steps to isolate the LHRH analog and its metabolites.
-
Quantification: The concentration of the parent drug and its metabolites in the urine is measured using techniques such as RIA or liquid chromatography-mass spectrometry (LC-MS).
-
Creatinine Correction: To account for variations in urine dilution, the urinary excretion of the LHRH analog is often expressed as a ratio to urinary creatinine concentration.[23]
-
In Vitro Metabolic Stability Assays
To assess the susceptibility of LHRH analogs to enzymatic degradation, in vitro metabolic stability assays are performed using various biological matrices.
-
Protocol Outline:
-
Incubation: The LHRH analog is incubated with biological matrices such as liver homogenates, plasma, or specific peptidase solutions.[11][16]
-
Time-course Analysis: Aliquots are taken at different time points during the incubation.
-
Quantification: The concentration of the remaining parent LHRH analog in each aliquot is determined using analytical methods like HPLC or LC-MS.
-
Half-life Calculation: The metabolic half-life (t½) of the analog in the specific biological matrix is calculated from the rate of its disappearance over time.
-
Signaling Pathways of LHRH Analogs
The biological effects of LHRH analogs are mediated through their interaction with the LHRH receptor (LHRH-R), a G-protein coupled receptor.[1][24] The downstream signaling pathways differ depending on the cell type (pituitary gonadotrophs vs. cancer cells) and whether the analog is an agonist or an antagonist.
LHRH Agonist Signaling in Pituitary Gonadotrophs
In pituitary gonadotrophs, LHRH agonists initially mimic the action of endogenous LHRH, leading to the stimulation of gonadotropin release.
Caption: LHRH agonist signaling pathway in pituitary gonadotrophs.
Continuous stimulation with LHRH agonists leads to the downregulation of LHRH receptors and desensitization of the gonadotrophs, ultimately suppressing gonadotropin secretion.[1][6]
LHRH Analog Signaling in Prostate Cancer Cells
In some cancer cells, such as those of the prostate, LHRH receptors are also expressed.[1][25] Interestingly, the signaling pathway in these cells differs from that in the pituitary and is often associated with anti-proliferative effects. Both agonists and antagonists can activate this pathway.[26][27]
Caption: LHRH analog signaling pathway in prostate cancer cells.
This pathway involves the activation of an inhibitory G-protein (Gαi), which leads to the suppression of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[25] This can interfere with growth factor signaling pathways, resulting in anti-proliferative and apoptotic effects.[26][27]
Conclusion
The pharmacokinetics and metabolism of LHRH analogs are complex and critical to their therapeutic application. The development of long-acting depot formulations has significantly improved patient compliance and therapeutic outcomes by providing sustained drug levels. The metabolic pathways primarily involve enzymatic degradation, and structural modifications in synthetic analogs have successfully extended their half-lives. A deeper understanding of the distinct signaling pathways in different tissues is crucial for elucidating the full spectrum of their biological effects, including their direct anti-tumor actions. Continued research in these areas will pave the way for the development of novel LHRH analogs with improved pharmacokinetic profiles and enhanced therapeutic efficacy.
References
- 1. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Agonists of LHRH - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Gonadotropin Releasing Hormone (GnRH) Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. aggietranscript.ucdavis.edu [aggietranscript.ucdavis.edu]
- 5. Gonadotrophin-releasing hormone (GnRH) analogue injections for the treatment of pelvic pain and fibroids (Decapeptyl / Zoladex) | The Rotherham NHS Foundation Trust [therotherhamft.nhs.uk]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Gonadotropin-releasing hormone agonist - Wikipedia [en.wikipedia.org]
- 9. GnRH Agonists & Antagonists | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. UQ eSpace [espace.library.uq.edu.au]
- 12. GnRH analogues--agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of Single-Agent Androgen Suppression for Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical pharmacokinetics of depot leuprorelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical pharmacokinetics of goserelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Metabolite Identification in Peptide Drugs and Its Challenges - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. biointerfaceresearch.com [biointerfaceresearch.com]
- 21. Bioavailability of leuprolide acetate following nasal and inhalation delivery to rats and healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. droracle.ai [droracle.ai]
- 23. Pharmacokinetics and endocrine effects of slow release formulations of LHRH analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. PARTICIPATION OF SIGNALING PATHWAYS IN THE DEREPRESSION OF LUTEINIZING HORMONE RECEPTOR TRANSCRIPTION - PMC [pmc.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents | Cancer Biology & Medicine [cancerbiomed.org]
- 27. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of D-Amino Acid Substitution in Luteinizing Hormone-Releasing Hormone (LHRH) Analogs: An In-depth Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the discovery of Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), and the pivotal role of D-amino acid substitution in the development of potent and stable LHRH analogs. This strategic modification has been instrumental in transforming LHRH from a transient signaling molecule into a cornerstone of therapeutic interventions for a range of conditions, most notably hormone-dependent cancers like prostate cancer.
Discovery and Native Structure of LHRH
The journey to understanding the hormonal regulation of reproduction led to a monumental discovery in the field of neuroendocrinology. In the 1970s, the research groups of Andrew Schally and Roger Guillemin independently elucidated the structure of LHRH, a decapeptide responsible for stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary.[1][2][3] This landmark achievement, which earned them the Nobel Prize in Physiology or Medicine in 1977, unveiled the primary structure of native LHRH as:
pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂ [2][4]
This discovery opened the door for the synthesis of LHRH and the subsequent exploration of its therapeutic potential. However, the native peptide's short biological half-life of only a few minutes presented a significant hurdle for its clinical application.[5]
The Rationale for D-Amino Acid Substitution: Overcoming Biological Instability
The fleeting existence of native LHRH in the body is primarily due to its rapid enzymatic degradation.[5] Key enzymes, such as endopeptidase-24.15, endopeptidase-24.11, and angiotensin-converting enzyme (ACE), readily cleave the peptide at specific sites, rendering it inactive.[6] A critical point of enzymatic attack occurs at the Gly⁶-Leu⁷ bond.
The strategic substitution of the L-Glycine at position 6 with a D-amino acid emerged as a groundbreaking solution to this problem. This modification confers two significant advantages:
-
Enhanced Enzymatic Resistance: The introduction of a D-amino acid at position 6 creates a stereochemical barrier, making the peptide bond less recognizable to and less susceptible to cleavage by proteases. This dramatically increases the analog's resistance to enzymatic degradation, thereby prolonging its plasma half-life and duration of action.[7]
-
Increased Receptor Binding Affinity: The substitution of Gly⁶ with a D-amino acid, particularly one with a bulky side chain, helps to stabilize a specific three-dimensional conformation of the peptide known as a β-II' turn.[7] This conformation is crucial for optimal binding to the LHRH receptor. The enhanced binding affinity translates to a more potent biological response.
Quantitative Impact of D-Amino Acid Substitution
The substitution of Glycine at position 6 with various D-amino acids has been extensively studied, revealing a clear structure-activity relationship. The biological potency of these analogs is significantly greater than that of native LHRH.
| Analog | Substitution at Position 6 | Relative Biological Activity (vs. Native LHRH) |
| Native LHRH | Glycine | 1 |
| [D-Ala⁶]-LHRH | D-Alanine | 7 |
| [D-Leu⁶]-LHRH | D-Leucine | 9 |
| [D-Phe⁶]-LHRH | D-Phenylalanine | 10 |
| [D-Trp⁶]-LHRH | D-Tryptophan | 13 |
| [D-Ser(Buᵗ)⁶]-LHRH | D-Serine (tert-butyl) | ~50 |
| Leuprolide | D-Leucine | ~50-100 |
| Triptorelin | D-Tryptophan | ~100 |
Data compiled from multiple sources, reflecting in vivo potencies.[8][9]
Furthermore, the binding affinity of these analogs to the LHRH receptor is markedly increased. For instance, the binding affinity of [D-Trp⁶]LHRH is approximately 10 times higher than that of native LHRH.[10]
| Analog | Cell Line/Tissue | High-Affinity Dissociation Constant (Kd) (nM) |
| [D-Trp⁶]LHRH | Rat Pituitary | 0.5 - 1.5 |
| [D-Trp⁶]LHRH | Human Breast Cancer Membranes | 0.2 - 1.0 |
| [D-Trp⁶]LHRH | Human Prostate Cancer (LNCaP) | ~1.2 |
Representative data from various studies. Actual values may vary depending on experimental conditions.[10][11]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of LHRH Analogs
The synthesis of LHRH analogs is typically achieved using Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-protected amino acids (including the desired D-amino acid for position 6)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, water)
-
Diethyl ether
-
HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid with coupling reagents and DIPEA, and couple it to the resin.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the peptide is fully assembled, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Precipitation: Precipitate the crude peptide in cold diethyl ether.
-
Purification: Purify the peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.[12][13]
LHRH Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the binding affinity of LHRH analogs to the LHRH receptor.
Materials:
-
Cell membranes expressing the LHRH receptor (e.g., from pituitary tissue or transfected cell lines)
-
Radiolabeled LHRH analog (e.g., ¹²⁵I-[D-Trp⁶]-LHRH)
-
Unlabeled LHRH analog (competitor)
-
Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors)
-
Glass fiber filters
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled LHRH analog and varying concentrations of the unlabeled competitor analog.
-
Equilibration: Allow the binding to reach equilibrium.
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀ value. Calculate the binding affinity (Ki) from the IC₅₀.[10][14]
In Vivo Bioassay for LHRH Analog Potency
This assay assesses the biological activity of LHRH analogs by measuring their ability to stimulate LH release in an animal model.
Materials:
-
Immature male rats
-
LHRH analog to be tested
-
Saline solution
-
Anesthesia
-
Blood collection supplies
-
LH radioimmunoassay (RIA) kit
Procedure:
-
Animal Preparation: Acclimatize immature male rats to the laboratory conditions.
-
Dose Administration: Administer graded doses of the LHRH analog or saline (control) via subcutaneous or intravenous injection.
-
Blood Sampling: Collect blood samples at various time points after administration.
-
Hormone Measurement: Separate the plasma and measure the concentration of LH using a specific RIA kit.
-
Data Analysis: Plot the mean plasma LH concentration against time for each dose group. Calculate the area under the curve (AUC) to determine the total LH release. Compare the potency of the analog to that of native LHRH.[9][15]
Visualizing the Molecular Mechanisms and Experimental Processes
LHRH Signaling Pathway
The LHRH receptor is a G protein-coupled receptor (GPCR). Upon agonist binding, it primarily activates the Gαq/11 pathway, leading to the mobilization of intracellular calcium and the activation of protein kinase C (PKC), which ultimately results in the synthesis and release of LH and FSH.
Caption: LHRH receptor signaling cascade initiated by an agonist.
Experimental Workflow for LHRH Analog Development
The development of novel LHRH analogs follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.
Caption: Workflow for the development and evaluation of LHRH analogs.
Rationale for D-Amino Acid Substitution
The core logic behind the use of D-amino acids in LHRH analogs is to enhance their therapeutic properties by addressing the shortcomings of the native peptide.
Caption: Logical flow illustrating the rationale for D-amino acid substitution in LHRH.
Conclusion
The discovery of LHRH was a seminal moment in endocrinology, but it was the strategic incorporation of D-amino acids that unlocked its full therapeutic potential. By enhancing enzymatic stability and increasing receptor binding affinity, D-amino acid substitution has led to the development of highly potent and long-acting LHRH analogs that are now standard of care for various diseases. This in-depth guide has provided a comprehensive overview of the scientific rationale, quantitative data, and experimental methodologies that underpin this critical aspect of drug development, offering valuable insights for researchers and scientists in the field.
References
- 1. nobelprize.org [nobelprize.org]
- 2. nobelprize.org [nobelprize.org]
- 3. nobelprize.org [nobelprize.org]
- 4. Andrew Schally - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Effects of D-amino acid substituents on degradation of LHRH analogues by proximal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rational Design, Synthesis and Binding Affinity Studies of Anthraquinone Derivatives Conjugated to Gonadotropin-Releasing Hormone (GnRH) Analogues towards Selective Immunosuppression of Hormone-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Analogs of luteinizing hormone-releasing hormone with increased biological activity produced by D-amino acid substitutions in position 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Comparison of different agonists and antagonists of luteinizing hormone-releasing hormone for receptor-binding ability to rat pituitary and human breast cancer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. An in vitro bioassay for testing the direct effect of luteinizing hormone-releasing hormone agonists on progesterone secretion by rat ovarian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Stability of Modified LHRH Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the enzymatic stability of modified Luteinizing Hormone-Releasing Hormone (LHRH) peptides. Understanding the metabolic fate of these peptides is critical for the development of long-acting therapeutic agents for a range of applications, including oncology and reproductive medicine. This document outlines key modifications that enhance stability, presents quantitative data on their efficacy, details experimental protocols for stability assessment, and visualizes the core signaling pathways.
Introduction to LHRH and the Need for Modification
Native LHRH is a decapeptide with a very short plasma half-life of approximately 2 to 4 minutes in humans, which limits its therapeutic utility.[1][2] This rapid clearance is primarily due to enzymatic degradation by various proteases.[3] The primary cleavage sites for native LHRH are at the Trp³-Ser⁴, Tyr⁵-Gly⁶, and Gly⁶-Leu⁷ bonds.[4][5] To overcome this limitation, numerous LHRH analogs have been developed with modifications designed to confer resistance to enzymatic breakdown, thereby prolonging their duration of action.[1]
Key Modifications to Enhance Enzymatic Stability
The principal strategies to improve the stability of LHRH peptides involve amino acid substitutions and alterations to the peptide backbone.
-
D-Amino Acid Substitution: The most common and effective modification is the substitution of the glycine residue at position 6 with a D-amino acid, such as D-Alanine, D-Tryptophan, or D-Serine.[1][4] This change sterically hinders the approach of proteolytic enzymes, which are stereospecific for L-amino acids, significantly reducing the rate of degradation.[6][7] For instance, the degradation rate of [D-Ala⁶]-LHRH is 3 to 8 times lower than that of native LHRH.[2][6]
-
Glycosylation: The conjugation of carbohydrate moieties, such as lactose or glucose, to the LHRH peptide has been shown to protect it from proteolytic degradation.[4][8] Glycosylation can significantly increase the peptide's half-life in human plasma and tissue homogenates.[4]
-
Pseudopeptide Bonds: Replacing a standard amide bond with a non-hydrolyzable isostere, such as a ψ(E,CH=CH) pseudopeptide bond, can render the peptide resistant to cleavage at that specific site.[9]
-
N-terminal and C-terminal Modifications: Modifications at the termini, such as pyroglutamic acid at the N-terminus and amidation at the C-terminus, also contribute to increased stability.
Quantitative Analysis of LHRH Analog Stability
The following tables summarize the pharmacokinetic data for several key LHRH analogs, providing a comparative view of their in vivo and in vitro stability.
Table 1: In Vivo Half-Life of LHRH and Selected Analogs
| LHRH Analog | Modification(s) | Half-Life (t½) | Route of Administration |
| Native LHRH | - | 2 - 4 minutes | - |
| Leuprolide | [D-Leu⁶, Pro⁹-NHEt] | 3 - 3.6 hours | Subcutaneous |
| Goserelin | [D-Ser(But)⁶, Aza-Gly¹⁰] | 2.3 hours (females), 4.2 hours (males) | Subcutaneous Depot |
| Triptorelin | [D-Trp⁶] | 7.6 hours | Intramuscular Depot |
| Buserelin | [D-Ser(But)⁶, Pro⁹-NHEt] | 80 minutes | Subcutaneous Implant |
Data sourced from BenchChem.[1]
Table 2: In Vitro Stability of Glycosylated LHRH Analogs in Rat Tissue Homogenates
| Compound | Modification(s) | Half-Life in Liver Homogenate (t½, min) | Half-Life in Kidney Homogenate (t½, min) |
| LHRH | - | 5 | 3 |
| Compound 1 | Lac-[Gln¹, D-Trp⁶]LHRH | 117 | 68 |
| Compound 2 | Lac-[Gln¹]LHRH | 42 | Not specified |
| Compound 6 | GS⁴-[D-Trp⁶]LHRH | Stable for 4 hours | 103 |
Data from Moradi et al.[4] Lac = Lactose, GS = Glucose.
Experimental Protocols for Enzymatic Stability Assessment
A standardized in vitro assay is essential for evaluating the enzymatic stability of novel peptide candidates. The following protocol outlines a typical procedure using HPLC to quantify peptide degradation over time.
Objective
To determine the half-life (t½) of a modified LHRH peptide in a biologically relevant matrix (e.g., human plasma, rat liver/kidney homogenate).
Materials
-
Test Peptide (lyophilized)
-
Biological Matrix (e.g., human plasma, tissue homogenate)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Precipitating Agent (e.g., ice-cold acetonitrile with 1% trifluoroacetic acid (TFA))
-
Incubator or water bath at 37°C
-
Microcentrifuge
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
Procedure
-
Peptide Solution Preparation: Prepare a stock solution of the test peptide (e.g., 1 mg/mL) in an appropriate solvent like DMSO or sterile water.
-
Incubation Mixture Preparation: Dilute the peptide stock solution into the pre-warmed (37°C) biological matrix to a final concentration (e.g., 10-100 µg/mL). Ensure the final concentration of the organic solvent (if used) is minimal (<1%) to not affect enzyme activity.
-
Incubation: Incubate the mixture at 37°C.
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Enzyme Inactivation/Protein Precipitation: Immediately add 2-3 volumes of the ice-cold precipitating agent to the aliquot to stop the enzymatic reaction and precipitate proteins.
-
Centrifugation: Vortex the sample and then centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Analysis: Carefully collect the supernatant, which contains the intact peptide and its degradation fragments.
-
HPLC Quantification: Analyze the supernatant by RP-HPLC.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm or 280 nm.
-
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of intact peptide remaining against time and calculate the half-life (t½) by fitting the data to a first-order exponential decay model.
Visualizing Key Pathways and Processes
LHRH Signaling Pathways
LHRH exerts its effects by binding to the LHRH receptor, a G-protein coupled receptor. The downstream signaling cascade differs depending on the cell type.
Caption: LHRH signaling in pituitary versus prostate cancer cells.
In pituitary gonadotrophs, the LHRH receptor is coupled to Gαq/11 proteins, leading to the activation of phospholipase C and subsequent release of gonadotropins.[10] In contrast, in prostate cancer cells, the receptor is often coupled to Gαi proteins, which inhibit adenylyl cyclase, decrease cAMP levels, and exert antiproliferative effects.[6][10]
Experimental Workflow for Stability Assay
The logical flow of the experimental protocol for assessing peptide stability is a critical component for ensuring reproducible results.
Caption: Workflow for in vitro enzymatic stability assessment.
Enzymatic Degradation Logic
This diagram illustrates the fundamental principle behind the enzymatic degradation of LHRH and the protective effect of modifications.
Caption: Mechanism of enzymatic protection via modification.
Conclusion
The development of enzymatically stable LHRH analogs has been a cornerstone of modern endocrine therapies. By strategically modifying the peptide structure, primarily through D-amino acid substitution and glycosylation, the therapeutic window of these compounds has been dramatically extended. The protocols and data presented in this guide serve as a resource for the continued design and evaluation of novel LHRH peptides with optimized pharmacokinetic profiles, paving the way for more effective and convenient treatment regimens.
References
- 1. Agonists of LHRH - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. researchgate.net [researchgate.net]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. academic.oup.com [academic.oup.com]
- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
The Structural Basis of LHRH Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships governing the interaction between Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), and its receptor. Understanding these molecular interactions is crucial for the rational design of novel therapeutics targeting the LHRH signaling pathway, which plays a pivotal role in reproductive endocrinology and the pathophysiology of various hormone-dependent diseases.
The LHRH Peptide: A Decapeptide with Critical Residues
LHRH is a decapeptide with the sequence: pyroGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2. Each amino acid residue plays a distinct role in maintaining the peptide's conformation and facilitating its binding to the LHRH receptor (LHRH-R), a member of the G-protein coupled receptor (GPCR) superfamily.
The conformation of LHRH in solution is a flexible turn structure, primarily influenced by the residues at positions 6 and 9. This flexibility is essential for its ability to adopt the specific conformation required for receptor binding.
Key Structure-Activity Relationships
Extensive research has elucidated the functional significance of each amino acid in the LHRH sequence. Modifications to this native sequence have led to the development of potent agonists and antagonists with therapeutic applications.
The N-Terminus (Positions 1-3)
The N-terminal pyroglutamic acid (pGlu) at position 1 protects the peptide from enzymatic degradation by aminopeptidases. The histidine at position 2 and the tryptophan at position 3 are critical for receptor binding and signal transduction. His2 is thought to be involved in the conformational stability of the peptide, while Trp3 is directly involved in receptor binding.
The Central Core (Positions 4-8)
The serine at position 4 and the tyrosine at position 5 are involved in hydrogen bonding interactions with the receptor. The glycine at position 6 is a key determinant of the peptide's conformation. Substitution of Gly6 with D-amino acids, particularly bulky aromatic D-amino acids, results in a significant increase in binding affinity and biological activity, leading to the development of super-agonists. This substitution induces a β-turn structure that is more favorable for receptor binding. The leucine at position 7 and the arginine at position 8 are also important for receptor binding and activation. Arg8, in particular, forms a salt bridge with an acidic residue in the receptor's binding pocket.
The C-Terminus (Positions 9-10)
The proline at position 9 contributes to the turn structure of the peptide. The C-terminal glycinamide (Gly-NH2) at position 10 is crucial for biological activity. Removal of the C-terminal amide group or its replacement with a carboxyl group significantly reduces receptor binding and potency.
Quantitative Analysis of LHRH Analogues
The binding affinities of various LHRH analogues have been determined using competitive binding assays. The data below summarizes the relative binding affinities of selected analogues compared to native LHRH.
| Analogue | Modification | Relative Binding Affinity (%) | Classification |
| LHRH | Native Sequence | 100 | Agonist |
| [D-Ala6]-LHRH | Gly6 -> D-Ala6 | 300-500 | Super-agonist |
| [D-Trp6]-LHRH | Gly6 -> D-Trp6 | 1000-1500 | Super-agonist |
| Cetrorelix | N-Ac-D-Nal(2)1, D-Phe(4Cl)2, D-Pal(3)3, D-Cit6, D-Ala10 | High | Antagonist |
| Ganirelix | N-Ac-D-Nal(2)1, D-Phe(4Cl)2, D-Pal(3)3, D-hArg(Et2)6, L-hArg(Et2)8, D-Ala10 | High | Antagonist |
Note: Relative binding affinities can vary depending on the experimental conditions and cell system used.
Experimental Protocols: Radioligand Binding Assay
A common method to determine the binding affinity of LHRH analogues is the competitive radioligand binding assay.
Objective: To determine the inhibitory concentration (IC50) of a test compound for the LHRH receptor.
Materials:
-
Membrane preparations from cells expressing the LHRH receptor (e.g., pituitary cells, CHO cells).
-
Radiolabeled LHRH analogue (e.g., [125I]-triptorelin).
-
Unlabeled LHRH or test compounds.
-
Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 1 mM EDTA, and 0.1% BSA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound in the binding buffer.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 4°C).
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Below is a graphical representation of a typical experimental workflow for a radioligand binding assay.
LHRH Receptor Signaling Pathways
Upon binding of an agonist, the LHRH receptor undergoes a conformational change that activates the Gq/11 family of G-proteins. This initiates a downstream signaling cascade, primarily through the activation of phospholipase C (PLC).
PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately culminate in the synthesis and secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the anterior pituitary gland.
Conclusion
The intricate relationship between the structure of LHRH and its binding to the LHRH receptor provides a clear framework for the design of potent and specific analogues. The key takeaways for drug development professionals are the critical roles of the N- and C-terminal modifications for stability and activity, and the profound impact of substitutions at position 6 on the peptide's conformation and potency. A thorough understanding of these structure-activity relationships, coupled with robust experimental validation, is paramount for the successful development of novel LHRH-based therapeutics.
Foundational Research on Gonadotropin-Releasing Hormone (GnRH) Agonists: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the foundational research behind gonadotropin-releasing hormone (GnRH) agonists. It covers their mechanism of action, the core signaling pathways they trigger, key structure-activity relationships, and the experimental protocols used for their characterization.
Introduction: The Paradoxical Nature of GnRH Agonists
Gonadotropin-releasing hormone (GnRH), a decapeptide produced in the hypothalamus, is the central regulator of the mammalian reproductive system.[1] It is released in a pulsatile manner into the hypophyseal portal system, where it stimulates the anterior pituitary gland to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][3] These gonadotropins, in turn, regulate gonadal function, including steroidogenesis and gametogenesis.[1]
GnRH agonists are synthetic analogs of the native GnRH peptide.[3] They were designed to mimic the action of natural GnRH by binding to and activating the GnRH receptor (GnRHR).[4] However, their true therapeutic value lies in a paradoxical effect: while initial administration causes a transient surge in LH and FSH (a "flare" effect), continuous and prolonged exposure leads to profound suppression of the pituitary-gonadal axis.[5][6] This is achieved through receptor desensitization and downregulation, effectively inducing a state of medical castration.[5][7] This dual action has made GnRH agonists invaluable therapeutic agents for a range of hormone-dependent diseases, including prostate cancer, breast cancer, endometriosis, and central precocious puberty.[3][5][8]
Mechanism of Action
The physiological effects of GnRH agonists are dictated by their interaction with the GnRH receptor on pituitary gonadotrope cells and the subsequent cellular response to continuous stimulation.
-
Initial Stimulation (Flare Effect): Upon initial administration, GnRH agonists bind to the GnRHR, mimicking the effect of endogenous GnRH. This triggers the synthesis and release of LH and FSH.[5] This initial surge, known as the flare effect, can increase LH levels by up to 10-fold and testosterone to 140-200% of baseline values.[5]
-
Desensitization and Downregulation: Unlike the natural, pulsatile secretion of GnRH, the continuous presence of a potent agonist leads to a state of receptor desensitization.[6][9] The pituitary gland becomes refractory to further stimulation through mechanisms including GnRHR downregulation (internalization of receptors).[5] This sustained action overrides the endogenous pulsatility, suppressing the release of LH and FSH and, consequently, inhibiting the production of gonadal steroids like testosterone and estrogen by up to 95%.[5][7]
Molecular Signaling Pathways
The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 subunit to initiate a cascade of intracellular signaling events.[2][10]
Upon agonist binding, the activated Gαq/11 protein stimulates phospholipase C (PLC).[10][11] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][9]
-
IP3 Pathway: IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²+).[2][11] This calcium mobilization is a critical signal for the exocytotic secretion of gonadotropins.[11]
-
DAG Pathway: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[2][9] Activated PKC is crucial for mediating the transcriptional effects of GnRH on the gonadotropin subunit genes (αGSU, LHβ, and FSHβ) and activates downstream mitogen-activated protein kinase (MAPK) cascades, including ERK, JNK, and p38 MAPK.[1][2]
While Gαq/11 is the primary pathway, there is also evidence that the GnRH receptor can couple to Gαs and Gαi proteins, influencing the adenylyl cyclase (AC)/cAMP/PKA pathway.[1][11]
Structure-Activity Relationships
The development of potent GnRH agonists stemmed from systematic modifications of the native GnRH decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂).[1] The native peptide has a very short half-life of only 2-4 minutes due to rapid enzymatic degradation, primarily at the Gly⁶ position.[2][6]
Key modifications that led to the first generation of agonists involved:
-
Substitution at Position 6: Replacing the glycine (Gly) at position 6 with a D-amino acid (e.g., D-Leu, D-Trp, D-Ser) sterically hinders the action of endopeptidases, dramatically increasing the metabolic stability and half-life of the molecule.
-
Modification at Position 10: Replacing the C-terminal Gly-NH₂ with an ethylamide (NHEt) group increases receptor binding affinity.
These two changes are the hallmarks of most first-generation GnRH agonists, resulting in compounds with significantly higher potency and a longer duration of action than native GnRH.
| Peptide | Sequence | Relative Potency | Key Modifications |
| Native GnRH | pGlu-His-Trp-Ser-Tyr-Gly -Leu-Arg-Pro-Gly-NH₂ | 1 | - |
| Leuprolide | pGlu-His-Trp-Ser-Tyr-D-Leu -Leu-Arg-Pro-NHEt | ~15-50 | D-Leu at position 6, NHEt at position 10 |
| Buserelin | pGlu-His-Trp-Ser-Tyr-D-Ser(tBu) -Leu-Arg-Pro-NHEt | ~50-100 | D-Ser(tBu) at position 6, NHEt at position 10 |
| Triptorelin | pGlu-His-Trp-Ser-Tyr-D-Trp -Leu-Arg-Pro-Gly-NH₂ | ~100 | D-Trp at position 6 |
| Goserelin | pGlu-His-Trp-Ser-Tyr-D-Ser(tBu) -Leu-Arg-Pro-Azgly-NH₂ | ~100-200 | D-Ser(tBu) at position 6, Azgly-NH₂ at position 10 |
Note: Relative potency can vary based on the specific assay used.
Foundational Experimental Protocols
The characterization of GnRH agonists relies on a tiered approach, moving from in vitro receptor binding and functional assays to in vivo animal models.
This assay determines the binding affinity (Ki) of a test agonist by measuring its ability to compete with a radiolabeled GnRH analog for binding to the GnRH receptor.
-
Materials:
-
Cell membranes prepared from cells stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells).[12]
-
Radiolabeled GnRH agonist (e.g., [¹²⁵I]-Buserelin).[12]
-
Unlabeled test GnRH agonist.
-
Assay Buffer (e.g., 25 mM Tris-HCl, 1 mM EDTA, 0.1% BSA, pH 7.4).[12]
-
Wash Buffer (e.g., ice-cold PBS).[12]
-
96-well plates and glass fiber filter mats.
-
Scintillation counter.
-
-
Methodology:
-
Prepare serial dilutions of the unlabeled test agonist.
-
In a 96-well plate, add assay buffer, a fixed concentration of the radiolabeled agonist, and the serially diluted unlabeled test agonist.
-
Define control wells:
-
Total Binding: Contains only radiolabeled agonist.
-
Non-specific Binding: Contains radiolabeled agonist plus a saturating concentration of an unlabeled GnRH agonist (e.g., 1 µM Leuprolide).[12]
-
-
Initiate the reaction by adding the cell membrane preparation to each well.
-
Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.[12]
-
Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[12]
-
Measure the radioactivity retained on the dried filters using a scintillation counter.
-
Calculate the specific binding (Total Binding - Non-specific Binding) and plot the percentage of specific binding against the concentration of the unlabeled test agonist. Determine the IC50 (concentration that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
This functional assay measures the potency (EC50) of a GnRH agonist by quantifying its ability to induce calcium release in GnRHR-expressing cells.
-
Materials:
-
GnRHR-expressing cells (e.g., αT3-1 pituitary gonadotrope cells or HEK293-hGnRHR cells).[12]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[12]
-
Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).[12]
-
Test GnRH agonist.
-
Fluorescence plate reader with kinetic read and liquid injection capabilities (e.g., FLIPR).
-
-
Methodology:
-
Plate the cells in a 96- or 384-well black, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye by incubating them with a solution of Fluo-4 AM for 30-60 minutes at 37°C. The AM ester allows the dye to cross the cell membrane.
-
Wash the cells with assay buffer to remove any excess extracellular dye.
-
Place the cell plate into the fluorescence plate reader and establish a baseline fluorescence reading for each well.
-
Prepare serial dilutions of the test agonist in assay buffer.
-
Using the instrument's injector, add the agonist dilutions to the wells and immediately begin recording the fluorescence intensity over time.
-
An increase in fluorescence corresponds to the binding of the dye to intracellular Ca²⁺ released upon receptor activation.
-
Plot the peak fluorescence response against the agonist concentration and fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of agonist that produces 50% of the maximal response.
-
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from foundational studies of GnRH agonists.
Table 1: In Vitro Binding Affinity and Potency of Common GnRH Agonists
| Agonist | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) (Calcium Mobilization) |
| Native GnRH | 2.0 - 5.0 | 1.0 - 3.0 |
| Leuprolide | 0.1 - 0.5 | 0.05 - 0.2 |
| Triptorelin | 0.05 - 0.2 | 0.02 - 0.1 |
| Goserelin | 0.04 - 0.15 | 0.01 - 0.08 |
Note: Values are approximate and can vary significantly based on cell line, assay conditions, and specific literature source.
Table 2: Typical Biphasic Hormonal Response to a Depot GnRH Agonist in Males (e.g., Leuprolide Acetate)
| Time After Injection | Serum Luteinizing Hormone (LH) | Serum Testosterone |
| Baseline (Day 0) | Normal | Normal |
| 2-4 hours (Flare) | Peak (↑↑↑) | Rising (↑) |
| 2-4 days (Flare) | Elevated (↑↑) | Peak (↑↑↑, ~150% of baseline) |
| Week 2 | Declining (↓) | Declining (↓) |
| Week 4 | Suppressed (↓↓↓, <1 IU/L) | Castrate Level (↓↓↓, <50 ng/dL) |
| Continuous Dosing | Remains Suppressed | Remains at Castrate Level |
This table illustrates the characteristic pattern of an initial flare followed by profound and sustained suppression of the pituitary-gonadal axis.
Conclusion
The foundational research on GnRH agonists transformed a deep understanding of reproductive endocrinology into powerful therapeutic tools. By systematically modifying the native GnRH peptide, scientists created highly potent and stable analogs. The elucidation of their paradoxical mechanism—initial stimulation followed by profound suppression via receptor desensitization—and the characterization of the underlying Gq/11 signaling pathway were critical milestones. The experimental protocols developed for their in vitro and in vivo assessment have become standard methods in drug discovery for GPCRs. This body of work not only provided effective treatments for a multitude of hormone-dependent diseases but also laid a robust framework for the ongoing development of novel GnRH receptor modulators.
References
- 1. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Gonadotropin Releasing Hormone (GnRH) Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What are GnRHR agonists and how do they work? [synapse.patsnap.com]
- 5. Gonadotropin-releasing hormone agonist - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of Action of GnRH Agonists - Fensolvi Information Center [info.fensolvi.com]
- 8. Clinical applications of gonadotropin-releasing hormone and gonadotropin-releasing hormone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Decoding high Gonadotropin-releasing hormone pulsatility: a role for GnRH receptor coupling to the cAMP pathway? [frontiersin.org]
- 10. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for (D-Trp6)-LHRH (1-6) Amide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(D-Trp6)-LHRH (1-6) amide, a potent synthetic agonist of the Luteinizing Hormone-Releasing Hormone (LHRH) receptor, also known as the Gonadotropin-Releasing Hormone (GnRH) receptor, is a critical tool in cancer research and reproductive biology. Its enhanced stability and high affinity for the LHRH receptor make it invaluable for in vitro studies.[1] Initially, LHRH agonists like (D-Trp6)-LHRH stimulate the pituitary gland, leading to a transient increase in luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, continuous exposure results in the downregulation of LHRH receptors, leading to a sustained suppression of gonadotropin release and a subsequent reduction in sex steroid levels.[2] This mechanism is fundamental to its use in hormone-dependent cancers.[2]
Furthermore, LHRH receptors are expressed on various cancer cells, including prostate, breast, and ovarian cancers, where LHRH agonists can exert direct anti-proliferative effects.[3] These application notes provide detailed protocols for utilizing this compound in cell culture to investigate its biological effects.
Mechanism of Action and Signaling Pathways
The LHRH receptor is a G-protein coupled receptor (GPCR) whose downstream signaling can be cell-type dependent.
-
In Pituitary Gonadotrophs: The LHRH receptor primarily couples to Gαq/11, activating Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC), leading to the synthesis and secretion of LH and FSH.
-
In Cancer Cells (e.g., Prostate): The LHRH receptor is often coupled to Gαi proteins.[3] Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent modulation of Protein Kinase A (PKA) activity.[3] This signaling cascade can interfere with the mitogenic signaling of growth factors and contribute to the anti-proliferative effects of LHRH agonists.[2][3]
References
Dissolution of (D-Trp6)-LHRH (1-6) Amide for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the solubilization and preparation of (D-Trp6)-LHRH (1-6) amide, a potent gonadotropin-releasing hormone (GnRH) agonist, for in vivo experimental studies. Adherence to proper dissolution and handling techniques is critical for ensuring the stability, efficacy, and safety of the peptide in preclinical research.
Introduction to this compound
This compound is a synthetic analog of the naturally occurring Luteinizing Hormone-Releasing Hormone (LHRH). The substitution of a D-tryptophan at position 6 significantly increases the peptide's resistance to enzymatic degradation, thereby prolonging its biological half-life and enhancing its potency. In vivo, it acts as a superagonist at the GnRH receptor (GnRHR). Initial administration leads to a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, chronic exposure results in the downregulation and desensitization of pituitary GnRH receptors, leading to a sustained suppression of gonadotropin release and a subsequent decrease in gonadal steroid production. This paradoxical effect makes it a valuable tool in reproductive biology, oncology, and endocrinology research.
Solubility and Stability
The solubility of this compound is a critical factor in the preparation of formulations for in vivo administration. The peptide is a lyophilized powder that requires reconstitution. Its solubility can be influenced by the choice of solvent and the pH of the solution.
Data Presentation: Solubility of Triptorelin, a close analog of this compound
| Solvent | Approximate Solubility | Notes |
| Phosphate Buffered Saline (PBS), pH 7.2 | ~ 3 mg/mL[1] | Recommended for aqueous solutions intended for in vivo use. |
| Dimethyl sulfoxide (DMSO) | ~ 3 mg/mL[1] | Useful for preparing concentrated stock solutions. |
| Water | Slightly soluble[2] | Solubility can be limited; use of buffered solutions is preferred. |
Stability Considerations:
-
pH: The stability of LHRH analogs like triptorelin in aqueous solutions is pH-dependent, with maximum stability observed around pH 5.0[3].
-
Storage of Lyophilized Powder: Store the lyophilized peptide at -20°C for long-term stability.
-
Storage of Reconstituted Solutions: Aqueous solutions should be prepared fresh. If short-term storage is necessary, store at 2-8°C for no more than a few days. For longer-term storage, it is advisable to aliquot the solution into single-use vials and store at -20°C or lower to avoid repeated freeze-thaw cycles, which can degrade the peptide.
Experimental Protocols
Protocol for Dissolving this compound in an Aqueous Buffer
This protocol is suitable for preparing a solution for direct in vivo administration where the peptide is sufficiently soluble in an aqueous vehicle.
Materials:
-
This compound lyophilized powder
-
Sterile Phosphate Buffered Saline (PBS), pH 7.2
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Aseptic Technique: Perform all procedures in a laminar flow hood or a designated clean area to maintain sterility.
-
Equilibration: Allow the vial of lyophilized peptide to reach room temperature before opening to prevent condensation.
-
Calculation: Determine the required volume of PBS to achieve the desired final concentration of the peptide.
-
Reconstitution: Using a sterile syringe, add the calculated volume of sterile PBS to the vial containing the lyophilized peptide.
-
Dissolution: Gently vortex the vial until the peptide is completely dissolved. Avoid vigorous shaking to prevent peptide aggregation. Visually inspect the solution to ensure it is clear and free of particulates.
-
Sterile Filtration: For in vivo use, it is recommended to sterile-filter the reconstituted solution through a 0.22 µm syringe filter into a sterile vial.
-
Administration: The solution is now ready for in vivo administration (e.g., subcutaneous injection).
Protocol for Dissolving this compound using a Co-Solvent (DMSO)
This protocol is recommended when a higher concentration of the peptide is required or if it exhibits poor solubility in aqueous buffers alone.
Materials:
-
This compound lyophilized powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile Phosphate Buffered Saline (PBS), pH 7.2 or 0.9% sterile saline
-
Sterile, pyrogen-free vials and microcentrifuge tubes
-
Sterile syringes and needles
-
Vortex mixer
Procedure:
-
Aseptic Technique: Work under sterile conditions throughout the procedure.
-
Equilibration: Bring the vial of lyophilized peptide to room temperature.
-
Stock Solution Preparation:
-
Add a small, precise volume of DMSO to the lyophilized peptide to create a concentrated stock solution (e.g., 10 mg/mL).
-
Gently vortex until the peptide is fully dissolved.
-
-
Dilution to Working Concentration:
-
In a sterile tube, add the required volume of sterile PBS or saline.
-
While vortexing the PBS/saline, slowly add the calculated volume of the DMSO stock solution to achieve the final desired peptide concentration. This stepwise dilution helps to prevent precipitation of the peptide.
-
Important: The final concentration of DMSO in the injected solution should be kept to a minimum (ideally below 1% v/v) to avoid potential toxicity in animal models.
-
-
Final Inspection: Ensure the final solution is clear and free of any precipitate. If precipitation occurs, the formulation may need to be adjusted by lowering the final peptide concentration or slightly increasing the DMSO percentage (while remaining within safe limits).
-
Administration: The final solution is ready for in vivo administration.
In Vivo Administration Workflow
The following diagram illustrates a typical workflow for an in vivo study using the prepared this compound solution.
Caption: Experimental workflow for in vivo studies.
Signaling Pathways
This compound exerts its effects through the GnRH receptor, a G-protein coupled receptor (GPCR). The signaling cascade is biphasic.
Initial Agonist Stimulation of the GnRH Receptor
Upon initial binding, the agonist activates the Gαq/11 protein, triggering a cascade that leads to the synthesis and secretion of LH and FSH.
Caption: GnRH agonist initial signaling pathway.
Long-Term Exposure: Receptor Downregulation and Desensitization
Continuous stimulation with a GnRH agonist leads to a reduction in the number of GnRH receptors on the cell surface and uncouples the remaining receptors from their signaling pathways, resulting in suppressed gonadotropin release.
Caption: GnRH receptor downregulation pathway.
References
Application Notes: Characterizing Ligand Binding to the Gonadotropin-Releasing Hormone Receptor using (D-Trp6)-LHRH (1-6) Amide
These application notes provide a comprehensive guide for utilizing (D-Trp6)-LHRH (1-6) amide in receptor binding assays. This document is intended for researchers, scientists, and drug development professionals engaged in endocrinology, oncology, and reproductive medicine.
Introduction
The Gonadotropin-Releasing Hormone (GnRH) receptor, also known as the Luteinizing Hormone-Releasing Hormone (LHRH) receptor, is a G-protein coupled receptor (GPCR) that plays a crucial role in the neuroendocrine control of reproduction.[1][2] Upon binding its endogenous ligand, GnRH, the receptor stimulates the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] Consequently, the GnRH receptor is a significant therapeutic target for various conditions, including prostate cancer, endometriosis, and in assisted reproduction technologies.[3]
Synthetic analogs of GnRH are vital tools for both therapeutic intervention and basic research. Modifications to the native peptide sequence can dramatically alter stability and receptor affinity. A common strategy is the substitution of the glycine at position 6 with a D-amino acid, which stabilizes a preferred binding conformation and increases metabolic stability.[4][5][6] The subject of this note, this compound, is a fragment of a potent GnRH agonist.
While full-length GnRH analogs are essential for receptor activation, peptide fragments are invaluable for studying structure-activity relationships (SAR). Both the N-terminus and C-terminus of the GnRH decapeptide are critical for high-affinity receptor binding.[3][4] Therefore, a fragment like this compound, which lacks the C-terminal amino acids (Pro-Gly-NH2), is expected to exhibit a lower binding affinity compared to its full-length counterpart.[3] Quantifying this affinity through competitive binding assays allows researchers to dissect the contribution of specific residues to the overall ligand-receptor interaction.
Principle of the Assay
The binding affinity of an unlabeled test compound, such as this compound, is determined using a competitive radioligand binding assay.[7] This assay measures the ability of the test compound to compete with a fixed concentration of a high-affinity radioligand for binding to the GnRH receptor.[8] By incubating the receptor preparation with the radioligand and a range of concentrations of the unlabeled test compound, a competition curve is generated.[7] From this curve, the half-maximal inhibitory concentration (IC50) is determined, which can then be converted to the inhibition constant (Ki) to provide an absolute measure of binding affinity.[8]
Quantitative Binding Data
Direct experimental binding data for the this compound fragment is not widely available in the literature. The table below provides reference values for a high-affinity radiolabeled GnRH analog to serve as a benchmark. The affinity of the (1-6) fragment must be determined experimentally using the protocol provided.
| Compound | Receptor | Assay Type | Value | Comments |
| ¹²⁵I-[His⁵,D-Tyr⁶]GnRH | GnRH Receptor | Saturation Binding | K_d_: 0.19 nM[9] | A high-affinity radioligand suitable for binding assays.[9] |
| This compound | GnRH Receptor | Competitive Binding | To be determined | Expected to have lower affinity than full-length GnRH analogs due to the absence of C-terminal residues crucial for binding.[3] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for GnRH Receptor
This protocol details the procedure for determining the binding affinity (Ki) of this compound for the GnRH receptor.
A. Materials
-
Receptor Source: Cell membranes prepared from a cell line stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells) or tissue homogenates known to express the receptor (e.g., anterior pituitary).[10]
-
Radioligand: A suitable high-affinity GnRH receptor radioligand, such as ¹²⁵I-[His⁵,D-Tyr⁶]GnRH.[9]
-
Test Compound: this compound.
-
Non-specific Ligand: A high concentration (e.g., 1 µM) of a potent unlabeled GnRH agonist, such as Triptorelin ([D-Trp⁶]-LHRH).[11]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[12]
-
Wash Buffer (ice-cold): 50 mM Tris-HCl, pH 7.4.
-
GF/C Glass Fiber Filters: Presoaked in 0.3% polyethyleneimine (PEI).[12]
-
Scintillation Cocktail.
-
96-well microplates.
-
Cell harvester and vacuum filtration system.[12]
-
Scintillation counter.
B. Methods
1. Membrane Preparation [12]
-
Culture GnRH receptor-expressing cells to near confluence.
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize the cell pellet in cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Store membrane aliquots at -80°C until use.
-
Thaw the membrane preparation on ice and resuspend to the desired concentration in assay buffer (typically 5-20 µg protein per well).
-
Prepare serial dilutions of the test compound, this compound, in assay buffer. A typical concentration range would be from 10⁻¹² M to 10⁻⁵ M.
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 150 µL membrane suspension + 50 µL assay buffer + 50 µL radioligand.
-
Non-Specific Binding (NSB): 150 µL membrane suspension + 50 µL non-specific ligand (e.g., 1 µM Triptorelin) + 50 µL radioligand.
-
Competition: 150 µL membrane suspension + 50 µL of each concentration of this compound + 50 µL radioligand.
-
-
The final concentration of the radioligand should be approximately equal to its K_d_ value.
-
Incubate the plate for 60-90 minutes at a suitable temperature (e.g., 25-30°C) with gentle agitation to reach equilibrium.[12]
-
Terminate the incubation by rapid vacuum filtration through the PEI-presoaked GF/C filter plate using a cell harvester.[12]
-
Quickly wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.
-
Dry the filter mat for at least 30 minutes at 50°C.[12]
-
Add scintillation cocktail to each well and count the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Calculate the specific binding by subtracting the average CPM from the NSB wells from all other wells.
-
Specific Binding = Total Binding CPM - NSB CPM
-
-
Plot the specific binding CPM as a percentage of the maximum specific binding against the log concentration of the test compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:[12]
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
K_d_ is the dissociation constant of the radioligand for the receptor.
-
-
Visualizations
GnRH Receptor Signaling Pathway
The GnRH receptor primarily signals through the Gq/11 protein pathway.[13][14] Binding of an agonist like GnRH or its analogs initiates a cascade that leads to the release of gonadotropins.[1][2]
Caption: GnRH receptor activation of the Gq/11-PLC signaling cascade.
Experimental Workflow
The following diagram outlines the key steps in the competitive radioligand binding assay.[8]
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Gonadotropin-releasing hormone receptor - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Evaluation of the Biological Properties and the Enzymatic Stability of Glycosylated Luteinizing Hormone-Releasing Hormone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 9. A high affinity gonadotropin-releasing hormone (GnRH) tracer, radioiodinated at position 6, facilitates analysis of mutant GnRH receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. KEGG PATHWAY: GnRH signaling pathway - Reference pathway (KO) [coccidia.icb.usp.br]
- 14. Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of LHRH Agonists in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteinizing hormone-releasing hormone (LHRH) agonists are synthetic peptides that mimic the action of endogenous LHRH.[1] Chronic administration of these agonists leads to a paradoxical downregulation and desensitization of LHRH receptors in the pituitary gland.[2] This initially causes a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by a sustained suppression of their release.[3][4] Consequently, gonadal steroidogenesis is inhibited, leading to castrate levels of testosterone in males and postmenopausal levels of estrogen in females.[2] This "medical castration" effect makes LHRH agonists valuable tools in preclinical research for studying hormone-dependent diseases such as prostate cancer, endometriosis, uterine fibroids, and precocious puberty.[5][6][7][8]
This document provides detailed protocols and data for the in vivo administration of common LHRH agonists—leuprolide, goserelin, and triptorelin—in rodent models.
LHRH Agonist Signaling Pathway
LHRH agonists exert their effects by binding to LHRH receptors, which are G-protein coupled receptors, primarily on pituitary gonadotrophs. The binding initiates a signaling cascade that, upon continuous stimulation, leads to receptor downregulation and uncoupling from its signaling pathway.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. Treatment of Uterine Fibroid Symptoms with Relugolix Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of LHRH agonists on the growth of human prostatic tumor cells: "in vitro" and "in vivo" studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. clinsurggroup.us [clinsurggroup.us]
- 6. Mechanism of LHRH analogue action in uterine fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dynamic Changes of RFRP3/GPR147 in the Precocious Puberty Model Female Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic use of pituitary desensitization with a long-acting lhrh agonist: a potential new treatment for idiopathic precocious puberty - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (D-Trp6)-LHRH (1-6) Amide in Cancer Cell Lines: A Detailed Guide
Disclaimer: Scientific literature extensively covers the application of the full-length decapeptide, (D-Trp6)-LHRH (Triptorelin), in cancer research. However, specific data on the biological activity and application of its fragment, (D-Trp6)-LHRH (1-6) amide, in cancer cell lines is scarce. The following application notes and protocols are therefore based on the well-established effects of the parent molecule, Triptorelin. Researchers should consider that the (1-6) amide fragment may exhibit different biological activity, and these guidelines should be adapted and validated accordingly. One study on neuronal cells indicated that an LHRH (1-6) fragment was biologically inactive[1].
Application Notes
Luteinizing hormone-releasing hormone (LHRH) agonists, such as (D-Trp6)-LHRH (Triptorelin), are a cornerstone in the treatment of hormone-sensitive cancers like prostate and breast cancer.[2][3] Their primary mechanism involves the suppression of the pituitary-gonadal axis, leading to a reduction in sex hormone levels that fuel tumor growth.[2][4] Beyond this systemic effect, a growing body of evidence demonstrates that LHRH agonists can exert direct antiproliferative effects on various cancer cell lines by binding to LHRH receptors present on the tumor cells themselves.[4][5][6]
The proposed direct mechanism of action in cancer cells involves the activation of Gαi proteins upon LHRH receptor binding. This initiates a signaling cascade that inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This pathway can interfere with the signaling of growth factors like the epidermal growth factor (EGF), ultimately leading to cell growth inhibition and apoptosis.[7]
(D-Trp6)-LHRH and its analogs have shown efficacy in various cancer cell lines, including:
-
Prostate Cancer: LNCaP (androgen-dependent) and DU-145 (androgen-independent) cell lines have demonstrated growth inhibition in response to LHRH agonists.[4][5][6]
-
Breast Cancer: Various human mammary carcinoma cell lines express LHRH receptors and are susceptible to the direct antiproliferative effects of LHRH analogs.[4]
-
Ovarian and Endometrial Cancer: A significant percentage of these cancers express LHRH receptors, making them potential targets for direct LHRH analog therapy.
Furthermore, LHRH analogs like (D-Trp6)-LHRH are utilized as targeting moieties in peptide-drug conjugates (PDCs) to deliver cytotoxic agents specifically to cancer cells that overexpress LHRH receptors.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for LHRH analogs from various studies. It is important to note that these values are for full-length LHRH analogs, and the activity of the (1-6) amide fragment may differ.
Table 1: Binding Affinities of LHRH Analogs in Cancer Cell Lines
| LHRH Analog | Cancer Cell Line | Dissociation Constant (Kd) |
| [D-Trp6]-LHRH | Dunning R3327H Prostate Adenocarcinoma | 2.6 - 3.9 x 10⁻¹⁰ M |
| [¹²⁵I,D-Trp6]LHRH | HEC-1A Endometrial Cancer | 5.7 x 10⁻⁹ M |
| [¹²⁵I,D-Trp6]LHRH | Ishikawa Endometrial Cancer | 4.2 x 10⁻⁹ M |
Table 2: Antiproliferative Effects of LHRH Agonists on Cancer Cell Lines
| LHRH Agonist | Cancer Cell Line | Concentration | % Growth Inhibition (relative to control) | Incubation Time |
| Zoladex | LNCaP | 10⁻⁹ - 10⁻⁶ M | Significant inhibition | 9 days |
| Buserelin | LNCaP | 10⁻⁹ - 10⁻⁶ M | Significant inhibition | 9 days |
| Triptorelin | HEC-1A | 10⁻⁵ M | ~36% | 6 days |
| Triptorelin | Ishikawa | 10⁻⁵ M | ~38% | 6 days |
| Zoladex | DU 145 | Dose-dependent | Significant inhibition | 4 days |
| Buserelin | DU 145 | Dose-dependent | Significant inhibition | 4 days |
Table 3: IC50 Values of LHRH Agonists in Cancer Cell Lines
| LHRH Agonist | Cancer Cell Line | IC50 |
| Zoladex | LNCaP | 0.82 nM |
| Buserelin | LNCaP | 1.79 nM |
Experimental Protocols
The following are detailed protocols for key experiments to assess the application of this compound in cancer cell lines. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., LNCaP, DU-145, HEC-1A)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the peptide.
-
Include a vehicle-only control.
-
Incubate for the desired treatment period (e.g., 24, 48, 72, or 96 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of the peptide to determine the IC50 value.
-
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Kd) of the peptide to LHRH receptors on cancer cells.
Materials:
-
Cancer cell line expressing LHRH receptors
-
Radiolabeled LHRH analog (e.g., ¹²⁵I-[D-Trp⁶]-LHRH)
-
Unlabeled this compound (competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Cell Preparation: Prepare membrane homogenates from the cancer cell line.
-
Incubation:
-
In a series of tubes, incubate a constant amount of cell membrane homogenate with a fixed concentration of the radiolabeled LHRH analog.
-
Add increasing concentrations of the unlabeled this compound.
-
Include tubes for total binding (radioligand only) and non-specific binding (radioligand with a large excess of unlabeled full-length LHRH agonist).
-
Incubate at an appropriate temperature and duration to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
-
Counting:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the competitor.
-
Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50, which can then be used to calculate the Ki (inhibition constant).
-
Visualizations
Signaling Pathway of LHRH Agonists in Cancer Cells
Caption: LHRH receptor signaling pathway in cancer cells.
Experimental Workflow for Cell Viability Assay
Caption: Workflow of an MTT cell viability assay.
References
- 1. Effects of a biologically active LHRH fragment on CA1 hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Antiproliferative effects of luteinizing hormone-releasing hormone (LHRH) agonists on human androgen-independent prostate cancer cell line DU 145: evidence for an autocrine-inhibitory LHRH loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiproliferative effects of luteinizing hormone-releasing hormone agonists on the human prostatic cancer cell line LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Luteinizing hormone-releasing hormone agonists interfere with the stimulatory actions of epidermal growth factor in human prostatic cancer cell lines, LNCaP and DU 145 - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Methodologies for Assessing Gonadotropin Release: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pulsatile release of gonadotropins, Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), from the anterior pituitary gland is a cornerstone of reproductive function. This process is primarily orchestrated by the hypothalamic Gonadotropin-Releasing Hormone (GnRH).[1][2] The intricate regulation of LH and FSH secretion is a critical area of research in reproductive biology and is a key target for therapeutic interventions in fertility treatments and hormonal disorders.
These application notes provide detailed protocols for robust in vitro assays designed to assess gonadotropin release from primary pituitary cells. The methodologies described include static cell culture systems for endpoint analysis and dynamic perifusion systems for real-time kinetic studies. Furthermore, this document outlines the quantification of LH and FSH using Enzyme-Linked Immunosorbent Assay (ELISA) and summarizes expected outcomes in response to GnRH stimulation.
Core Signaling Pathway
The binding of GnRH to its G-protein coupled receptor (GnRHR) on pituitary gonadotrophs initiates a cascade of intracellular signaling events, culminating in the synthesis and secretion of LH and FSH.[3]
References
Preparing (D-Trp6)-LHRH (1-6) Amide Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(D-Trp6)-LHRH (1-6) amide is a synthetic peptide fragment of the potent Luteinizing Hormone-Releasing Hormone (LHRH) agonist, Triptorelin. Due to the substitution of glycine at position 6 with D-Tryptophan, this analog exhibits enhanced stability against enzymatic degradation compared to the native LHRH. This makes it a valuable tool in various research applications, particularly in studies involving the LHRH receptor signaling pathway, cancer cell proliferation, and reproductive biology.
Proper preparation of stock solutions is critical for obtaining accurate, reproducible, and reliable experimental results. This document provides detailed protocols for the reconstitution, handling, and storage of this compound, along with relevant technical data and diagrams to guide researchers in their work.
Data Presentation
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the preparation and storage of this compound stock solutions. Note that specific solubility and stability data for this compound is limited; therefore, data from the closely related and structurally similar peptide, (D-Tyr5,D-Trp6)-LHRH, is provided as a reference.
Table 1: Solubility of (D-Trp6)-LHRH Analogs
| Solvent | Approximate Solubility of (D-Tyr5,D-Trp6)-LHRH[1] | Notes |
| Dimethyl Sulfoxide (DMSO) | ~3 mg/mL | For preparing high-concentration stock solutions. Purge with an inert gas before use. |
| Dimethylformamide (DMF) | ~10 mg/mL | An alternative organic solvent for high-concentration stocks. |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~3 mg/mL | Suitable for preparing aqueous solutions for direct use in cell-based assays. It is recommended to use freshly prepared aqueous solutions and not to store them for more than one day.[1] |
| Sterile Water | Practically Insoluble | Direct dissolution in water may be difficult. If water is used, a small amount of an organic solvent like DMSO may be required for initial solubilization.[1] |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or -80°C | Long-term | Store in a desiccator to protect from moisture. |
| Reconstituted in Organic Solvent (e.g., DMSO) | -20°C | Up to a few weeks | Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[2] |
| Reconstituted in Aqueous Buffer (e.g., PBS) | 2-8°C | For immediate use (within a day) | Aqueous solutions are less stable.[1][2] Avoid long-term storage. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol outlines the steps for dissolving the lyophilized peptide to create a stock solution.
Materials:
-
Vial of lyophilized this compound
-
Sterile, high-purity solvent (e.g., DMSO, DMF, or sterile PBS, pH 7.2)
-
Sterile, calibrated micropipettes and tips
-
Vortex mixer
-
Microcentrifuge
-
Sterile, low-protein-binding microcentrifuge tubes for aliquots
Procedure:
-
Equilibrate to Room Temperature: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the peptide.[1]
-
Centrifuge the Vial: Briefly centrifuge the vial at a low speed (e.g., 2000-3000 rpm) for 1-2 minutes to ensure that all the lyophilized powder is at the bottom of the vial.[1]
-
Solvent Addition: Carefully open the vial and add the desired volume of the appropriate solvent using a sterile, calibrated micropipette. To avoid dislodging the peptide powder, gently dispense the solvent down the side of the vial.[1]
-
Dissolution: Gently swirl the vial or sonicate in a water bath to completely dissolve the peptide. Avoid vigorous shaking, as this can cause peptide aggregation or degradation.[1]
-
Verification of Dissolution: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into smaller, single-use volumes in sterile, low-protein-binding microcentrifuge tubes.[2] Store the aliquots at the recommended temperature (see Table 2).
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol describes the preparation of working solutions from a concentrated stock solution for use in cell-based experiments.
Materials:
-
This compound stock solution (from Protocol 1)
-
Complete cell culture medium
-
Sterile serological pipettes and micropipettes with tips
-
Sterile tubes for dilution
Procedure:
-
Thaw Stock Solution: If frozen, thaw the stock solution aliquot at room temperature or on ice.
-
Calculate Dilutions: Determine the final concentrations required for your experiment. Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired working concentrations (e.g., ranging from 10⁻⁹ M to 10⁻⁵ M).[1]
-
Vehicle Control: Prepare a vehicle control by adding the same volume of the solvent used for the stock solution to the cell culture medium. This is crucial for accurately assessing the effects of the peptide.
-
Immediate Use: Use the freshly prepared working solutions for treating cells immediately to ensure potency.
Mandatory Visualizations
LHRH Receptor Signaling Pathways
The LHRH receptor, a G-protein coupled receptor (GPCR), can activate different signaling pathways depending on the cell type.[3][4] In pituitary gonadotrophs, it is typically coupled to Gαq/11, leading to the stimulation of gonadotropin release.[3][5] In some cancer cells, such as prostate cancer, the receptor can be coupled to Gαi, mediating anti-proliferative effects.[3]
Caption: LHRH agonist signaling pathways in different cell types.
Experimental Workflow for Stock Solution Preparation
This workflow diagram illustrates the key steps and considerations for preparing this compound stock solutions.
Caption: Workflow for reconstituting lyophilized peptides.
References
Solid-Phase Peptide Synthesis of LHRH Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteinizing hormone-releasing hormone (LHRH), also known as gonadotropin-releasing hormone (GnRH), is a decapeptide hormone that plays a pivotal role in regulating the reproductive system. Synthetic analogs of LHRH are of significant therapeutic importance, primarily in the treatment of hormone-dependent cancers such as prostate and breast cancer, as well as in managing conditions like endometriosis and precocious puberty.[1] These analogs are broadly classified into two categories: agonists and antagonists.
LHRH agonists , such as leuprolide, goserelin, and triptorelin, initially stimulate the LHRH receptor, leading to a surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, continuous administration results in receptor downregulation and a subsequent long-term suppression of gonadotropin release, achieving a state of medical castration.[2][3]
LHRH antagonists , on the other hand, competitively block the LHRH receptor, leading to an immediate and rapid suppression of LH and FSH without the initial stimulatory flare-up.[2][3]
Solid-phase peptide synthesis (SPPS) is the cornerstone for the manufacturing of these therapeutic peptides. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most prevalent method, offering high efficiency and the ability to synthesize complex peptide sequences.[4] This document provides detailed application notes and experimental protocols for the SPPS of LHRH analogs, a summary of relevant quantitative data, and visualizations of key pathways and workflows.
Data Presentation
Synthesis and Purity of LHRH Analogs
The efficiency of solid-phase peptide synthesis is critical for the viable production of LHRH analogs. The following table summarizes reported yields and purities for selected analogs synthesized via Fmoc-SPPS.
| LHRH Analog | Synthesis Scale/Method | Overall Yield (%) | Purity (%) by RP-HPLC | Reference |
| Triptorelin | Not Specified | 25.4 | >98 | [5] |
| Triptorelin | Not Specified | >50 | >99 | [6] |
| Leuprolide | 10 g resin | 95.5 (peptide resin) | Not Specified | [7] |
| Leuprolide | 0.1 mmol | 62 (crude nonapeptide) | Not Specified | [8] |
| Goserelin | Not Specified | High | >99 | [9] |
Note: Yields and purities can vary significantly based on the specific synthesis strategy, scale, purification methods, and analytical techniques employed.
Receptor Binding Affinity of LHRH Analogs
The therapeutic efficacy of LHRH analogs is directly related to their binding affinity for the LHRH receptor. The following table presents binding affinity data for representative LHRH agonists and antagonists.
| Analog | Ligand/Assay | Tissue/Cell Line | Binding Affinity (Kd or IC50) | Reference |
| [D-Trp6]LHRH (Agonist) | [125I]-[D-Trp6]LHRH | Rat Pituitary Membranes | High and Low Affinity Sites | [2][10] |
| [D-Trp6]LHRH (Agonist) | [125I]-[D-Trp6]LHRH | HEC-1A Endometrial Cancer | Kd: 5.7 nM | [11] |
| [D-Trp6]LHRH (Agonist) | [125I]-[D-Trp6]LHRH | Ishikawa Endometrial Cancer | Kd: 4.2 nM | [11] |
| [D-Trp6]LHRH (Agonist) | [125I]-[D-Trp6]LHRH | EFO-21 Ovarian Cancer | Kd: 1.5 nM | [11] |
| [D-Trp6]LHRH (Agonist) | [125I]-[D-Trp6]LHRH | EFO-27 Ovarian Cancer | Kd: 1.7 nM | [11] |
| AN-152 (Cytotoxic Analog) | Not Specified | Human Breast Cancer | IC50: 7.45 ± 0.61 nM | [7] |
| AN-207 (Cytotoxic Analog) | Not Specified | Human Breast Cancer | IC50: 6.15 ± 0.56 nM | [7] |
| SB-030, SB-077, SB-088, SB-090 (Antagonists) | [125I]-[D-Trp6]LHRH | Rat Pituitary Membranes | High Affinity (Potent Displacement) | [10] |
Kd (Dissociation Constant): A measure of binding affinity; a lower Kd indicates a tighter ligand-receptor interaction. IC50 (Half-maximal Inhibitory Concentration): Indicates the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
General Fmoc-Based Solid-Phase Peptide Synthesis of Triptorelin
This protocol outlines a standard manual Fmoc/tBu solid-phase synthesis for Triptorelin (pGlu-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2).
1. Resin Selection and Preparation:
-
Resin: Rink Amide AM or Rink Amide MBHA resin is typically used to generate the C-terminal amide.[5]
-
Swelling: Swell the resin in dimethylformamide (DMF) for at least 30 minutes in a peptide synthesis vessel.[12]
2. Stepwise Amino Acid Coupling Cycle:
This cycle of deprotection and coupling is repeated for each amino acid in the sequence, starting from the C-terminus (Glycine).
-
Fmoc Deprotection:
-
Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes. Drain.
-
Repeat the treatment with 20% piperidine in DMF for 15-20 minutes. Drain.
-
Wash the resin thoroughly with DMF (5-6 times).
-
Perform a Kaiser test to confirm the presence of a free primary amine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-4 equivalents relative to resin loading), a coupling agent such as HBTU/TBTU (3-4 equivalents), and an additive like HOBt (3-4 equivalents) in DMF.[8]
-
Add N,N-diisopropylethylamine (DIPEA) (6-8 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Wash the resin thoroughly with DMF (5-6 times).
-
Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines). If the test is positive, recoupling may be necessary.
-
3. Side-Chain Protecting Groups:
Use standard acid-labile side-chain protecting groups for the following amino acids:
-
Ser: tert-Butyl (tBu)
-
Tyr: tert-Butyl (tBu)
-
Trp: Boc (tert-butyloxycarbonyl)
-
His: Trityl (Trt)
-
Arg: 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf)
4. N-terminal Pyroglutamic Acid (pGlu) Formation:
After coupling the final amino acid (His), the N-terminal glutamine is deprotected and cyclized to form pyroglutamic acid. This can be achieved by treating the resin-bound peptide with a solution of acetic anhydride in DMF or by heating the deprotected Gln-peptide in a suitable solvent.
5. Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminus is modified, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail. A common mixture for triptorelin is Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (e.g., 95:2.5:2.5 v/v/v).[5]
-
Add the cleavage cocktail to the dried peptide-resin and stir for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge or filter to collect the precipitated peptide.
-
Wash the crude peptide with cold diethyl ether and dry under vacuum.
6. Purification and Characterization:
-
Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetic acid).
-
Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.[5] A gradient of acetonitrile in water with 0.1% TFA is commonly used.
-
Collect the fractions containing the pure peptide.
-
Confirm the identity and purity of the final product using analytical RP-HPLC and mass spectrometry.
-
Lyophilize the pure fractions to obtain the final peptide as a fluffy white powder.
Radioligand Binding Assay Protocol
This protocol is for a competitive binding assay to determine the binding affinity of LHRH analogs.[2]
1. Preparation of Pituitary Membranes:
-
Homogenize anterior pituitaries from male rats in a sucrose buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
2. Competitive Binding Assay:
-
In assay tubes, combine the pituitary membrane preparation, a fixed concentration of a radiolabeled LHRH analog (e.g., [125I]-[D-Trp6]LHRH), and varying concentrations of the unlabeled competitor LHRH analog.
-
For total binding, omit the unlabeled competitor. For non-specific binding, add a large excess of the unlabeled LHRH analog.
-
Incubate the tubes at 4°C until equilibrium is reached.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a sigmoidal dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
Visualizations
Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis of LHRH analogs.
LHRH Agonist vs. Antagonist Signaling Pathways
Caption: Contrasting signaling pathways of LHRH agonists and antagonists at the pituitary gonadotrophs.
References
- 1. benchchem.com [benchchem.com]
- 2. onclive.com [onclive.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. Method for synthesizing triptorelin from solid phase polypeptide - Eureka | Patsnap [eureka.patsnap.com]
- 5. Novel Process For The Preparation Of Leuprolide And Its Pharmaceutically Acceptable Salts Thereof - Eureka | Patsnap [eureka.patsnap.com]
- 6. academic.oup.com [academic.oup.com]
- 7. rsc.org [rsc.org]
- 8. CN104910257A - Goserelin acetate solid-phase synthesis method - Google Patents [patents.google.com]
- 9. Comparison of different agonists and antagonists of luteinizing hormone-releasing hormone for receptor-binding ability to rat pituitary and human breast cancer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. CN101357936B - Method for synthesizing triptorelin from solid phase polypeptide - Google Patents [patents.google.com]
Application Notes and Protocols for Studying LHRH Receptor Downregulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Luteinizing Hormone-Releasing Hormone (LHRH) receptor, also known as the Gonadotropin-Releasing Hormone (GnRH) receptor, is a critical G protein-coupled receptor (GPCR) in the hypothalamic-pituitary-gonadal axis.[1] It governs reproductive function by controlling the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][3] Beyond its established role in the pituitary, the LHRH receptor is also expressed in various cancer cells, including those of the prostate, breast, ovary, and endometrium, making it a key target for cancer therapy.[4][5][6]
Continuous or prolonged exposure of the LHRH receptor to agonists leads to a phenomenon known as downregulation.[6][7] This process involves receptor desensitization, internalization, and a subsequent reduction in the total number of receptors, which ultimately attenuates the cellular response.[8][9] LHRH antagonists also induce downregulation, not by initial stimulation, but by competitive blockade and subsequent reduction in receptor protein and mRNA levels.[10][11][12] Understanding the dynamics of LHRH receptor downregulation is crucial for optimizing therapeutic strategies that rely on modulating this pathway, such as in hormone-dependent cancers and reproductive disorders.
These application notes provide a comprehensive set of protocols to quantitatively assess LHRH receptor downregulation at the molecular and cellular levels. The methodologies cover the quantification of receptor expression, both at the mRNA and protein level, and the assessment of downstream signaling pathway activity.
LHRH Receptor Signaling Pathways
The LHRH receptor primarily couples to the Gαq/11 family of G proteins.[13] Agonist binding triggers a conformational change that activates Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca²⁺) from intracellular stores, while DAG, in conjunction with Ca²⁺, activates Protein Kinase C (PKC). This cascade ultimately activates downstream effectors, including Mitogen-Activated Protein Kinases (MAPK) like ERK1/2, which play a role in gonadotropin gene transcription.[2][13] The receptor can also couple to Gαs and Gαi, influencing cyclic AMP (cAMP) levels.[1][3]
Experimental Models
A variety of cell lines endogenously expressing the LHRH receptor are suitable for downregulation studies. The choice of cell line may depend on the specific research question (e.g., pituitary function vs. cancer biology).
-
Pituitary Gonadotroph Models: αT3-1 and LβT2 cells.[3]
-
Endometrial Cancer: HEC-1A, Ishikawa.[5]
-
Prostate Cancer: LNCaP.[4]
-
Negative Control: SK-OV-3 cells are reported to lack high-affinity LHRH receptor binding sites and can be used as a negative control.[6]
Experimental Workflow for Downregulation Studies
The general workflow involves treating cells with an LHRH agonist or antagonist over a time course, followed by harvesting the cells to analyze receptor levels and signaling activity.
Protocols
Protocol 1: Quantification of LHRH Receptor mRNA by Real-Time qPCR
This protocol measures the relative abundance of LHRH receptor mRNA transcripts.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Nuclease-free water
-
Primers for LHRH receptor and a reference gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the desired concentrations of LHRH agonist/antagonist for the specified time points.
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. A typical 20 µL reaction includes:
-
10 µL of 2x qPCR master mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA template
-
6 µL of nuclease-free water
-
-
Thermal Cycling: Perform the qPCR using a standard three-step cycling protocol:
-
Initial denaturation: 95°C for 3 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing: 60°C for 30 seconds.
-
Extension: 72°C for 30 seconds.
-
-
Melt curve analysis.[16]
-
-
Data Analysis: Calculate the relative expression of the LHRH receptor gene using the ΔΔCt method, normalized to the reference gene.
Protocol 2: Quantification of LHRH Receptor Protein by Western Blot
This protocol assesses the total LHRH receptor protein levels in cell lysates.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-LHRH receptor)
-
HRP-conjugated secondary antibody
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin)
-
ECL substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[17]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[5]
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run at 100-120 V until the dye front reaches the bottom.[17]
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.[17][18]
-
Antibody Incubation:
-
Detection: Wash the membrane three times with TBST, apply ECL substrate, and visualize the bands using a chemiluminescence imaging system.[5]
-
Re-probing: Strip the membrane and re-probe with a loading control antibody to normalize the data.
Protocol 3: Quantification of Surface LHRH Receptors by Radioligand Binding Assay
This protocol measures the number of functional receptors on the cell surface.
Materials:
-
Radiolabeled LHRH analog (e.g., [¹²⁵I][D-Trp⁶]LHRH)
-
Unlabeled LHRH analog (for non-specific binding)
-
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation:
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and experimental samples.
-
Total Binding: Add membrane preparation and a fixed concentration of the radiolabeled ligand.
-
Non-specific Binding: Add membrane preparation, radiolabeled ligand, and a large excess of unlabeled ligand.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[19]
-
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.[3]
-
Quantification: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Receptor number (Bmax) can be determined from saturation binding experiments.
Protocol 4: Functional Assessment of Downstream Signaling
A. Intracellular Calcium Mobilization Assay
This assay measures the Gαq-mediated release of intracellular calcium.
Materials:
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Probenecid (optional, for certain cell lines)
-
Assay buffer (e.g., HBSS)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.
-
Dye Loading: Incubate cells with the calcium-sensitive dye for 30-60 minutes at 37°C.[20]
-
Measurement:
-
Place the plate in the fluorescence reader.
-
Establish a baseline fluorescence reading.
-
Inject the LHRH agonist and immediately begin recording the change in fluorescence intensity over time.[8]
-
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity or the area under the curve.
B. Intracellular cAMP Assay
This assay measures the Gαs/Gαi-mediated changes in cAMP levels.
Materials:
-
Commercial cAMP assay kit (e.g., ELISA, HTRF, or luminescence-based)
-
Cell lysis buffer (provided in the kit)
-
Forskolin (positive control for Gαs activation)
Procedure:
-
Cell Culture and Treatment: Seed cells in a 96-well plate. After agonist/antagonist pre-treatment to induce downregulation, stimulate the cells with a test concentration of an LHRH agonist (or Forskolin) for a short period (e.g., 15-30 minutes).[14]
-
Cell Lysis: Lyse the cells according to the kit manufacturer's protocol to release intracellular cAMP.[14]
-
cAMP Detection: Perform the assay following the kit's instructions. This typically involves a competitive binding reaction.[2][21]
-
Data Analysis: Generate a standard curve using the provided cAMP standards. Calculate the cAMP concentration in the samples based on the standard curve. The signal is often inversely proportional to the cAMP concentration in competitive assays.[14]
C. ERK Phosphorylation Assay (by Western Blot)
This assay measures the activation of the MAPK signaling cascade.
Procedure:
-
Follow the general Western blot protocol (Protocol 2).
-
After treatment, lyse cells at specific time points (ERK phosphorylation is often transient, peaking at 5-15 minutes).
-
Use a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.[13][18]
-
Data Analysis: Quantify band intensities using densitometry and express the result as the ratio of p-ERK to total ERK.[13]
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between different treatment conditions and time points.
Table 1: LHRH Receptor mRNA Expression
| Treatment Group | Time (hours) | Fold Change in LHRH-R mRNA (vs. Control at T=0) | p-value |
|---|---|---|---|
| Vehicle Control | 6 | 1.0 ± 0.1 | - |
| 24 | 0.9 ± 0.2 | >0.05 | |
| LHRH Agonist [X nM] | 6 | 0.4 ± 0.05 | <0.01 |
| 24 | 0.2 ± 0.03 | <0.001 | |
| LHRH Antagonist [Y nM] | 6 | 0.7 ± 0.1 | <0.05 |
| 24 | 0.5 ± 0.08 | <0.01 |
Data are presented as mean ± SEM from three independent experiments.
Table 2: LHRH Receptor Protein Levels
| Treatment Group | Time (hours) | LHRH-R Protein Level (Normalized to Loading Control) | % of Control (T=0) | p-value |
|---|---|---|---|---|
| Vehicle Control | 24 | 0.95 ± 0.12 | 95% | >0.05 |
| LHRH Agonist [X nM] | 24 | 0.35 ± 0.06 | 35% | <0.001 |
| LHRH Antagonist [Y nM] | 24 | 0.60 ± 0.09 | 60% | <0.01 |
Data are presented as mean ± SEM from three independent experiments.
Table 3: Functional Receptor Number (Bmax)
| Treatment Group | Pre-treatment Time (hours) | Bmax (fmol/mg protein) | % of Control (T=0) | p-value |
|---|---|---|---|---|
| Vehicle Control | 24 | 150 ± 15 | 94% | >0.05 |
| LHRH Agonist [X nM] | 24 | 55 ± 8 | 34% | <0.001 |
Data are presented as mean ± SEM from a representative saturation binding experiment.
Table 4: Downstream Signaling Response (EC₅₀)
| Pre-treatment (24h) | Signaling Readout | EC₅₀ of Agonist Stimulation (nM) | Max Response (% of Control) |
|---|---|---|---|
| Vehicle Control | Calcium Flux | 5.2 | 100% |
| LHRH Agonist [X nM] | Calcium Flux | 25.8 | 45% |
| Vehicle Control | cAMP Accumulation | 8.1 | 100% |
| LHRH Agonist [X nM] | cAMP Accumulation | 40.5 | 50% |
EC₅₀ and Max Response values are derived from dose-response curves following the pre-treatment period.
References
- 1. benchchem.com [benchchem.com]
- 2. cAMP-Glo™ Assay Protocol [promega.jp]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Characterization of Luteinizing Hormone-Releasing Hormone (LHRH)-Functionalized Mini-Dendrimers [scirp.org]
- 8. en.bio-protocol.org [en.bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 11. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 12. promega.com [promega.com]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Expression of Luteinizing Hormone-Releasing Hormone (LHRH) and Type-I LHRH Receptor in Transitional Cell Carcinoma Type of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detection of GPCR mRNA Expression in Primary Cells Via qPCR, Microarrays, and RNA-Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. 3.4. Western Blotting and Detection [bio-protocol.org]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. bio-protocol.org [bio-protocol.org]
Troubleshooting & Optimization
optimizing (D-Trp6)-LHRH (1-6) amide concentration for assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of (D-Trp6)-LHRH (1-6) amide in assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to the full-length (D-Trp6)-LHRH?
This compound is a truncated fragment of the potent Luteinizing Hormone-Releasing Hormone (LHRH) agonist, Triptorelin ([D-Trp6]-LHRH). It consists of the first six amino acids of Triptorelin with a C-terminal amide. The parent molecule, Triptorelin, is a decapeptide known for its high affinity for the LHRH receptor (also known as the Gonadotropin-Releasing Hormone Receptor, GnRHR) and its potent stimulation of gonadotropin release, which paradoxically leads to desensitization and downregulation of the receptor with chronic exposure.[1]
Q2: What is the expected biological activity of this compound?
Based on studies of LHRH fragments, the (1-6) fragment of LHRH is generally considered biologically inactive in assays where the full-length decapeptide is active. For example, the LHRH (1-6) fragment has been shown to be ineffective in stimulating lymphocyte proliferation and does not affect the electrical properties of hippocampal neurons, in contrast to the full-length LHRH.[2][3][4] Therefore, it is likely that this compound will not exhibit significant agonist activity at the LHRH receptor. It may serve as a useful negative control in experiments involving full-length LHRH agonists.
Q3: What are the potential applications of this compound in research?
Given its likely lack of biological activity at the LHRH receptor, potential applications are specialized and include:
-
Negative Control: Serving as a negative control in receptor binding or cell-based assays to ensure that the observed effects of full-length LHRH agonists are specific to receptor activation.
-
Metabolism Studies: Investigating the degradation and metabolism of LHRH analogs.
-
Antibody Specificity: As a tool to test the specificity of antibodies raised against the N-terminal region of LHRH.
Q4: How should I handle and store this compound?
Like most peptides, proper handling and storage are crucial for maintaining the integrity of this compound.
-
Storage: Lyophilized powder should be stored at -20°C or -80°C.
-
Reconstitution: For reconstitution, use sterile, distilled water or an appropriate buffer. If solubility is an issue due to hydrophobic residues, a small amount of an organic solvent like DMSO or acetonitrile may be used for the initial stock solution, followed by dilution in the aqueous assay buffer.
-
Aliquoting: Once reconstituted, it is highly recommended to create single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.
Troubleshooting Guide
This guide addresses common issues users may encounter when designing and performing experiments with this compound.
Issue 1: No biological effect observed in my assay.
-
Potential Cause: As highlighted in the FAQs, this peptide fragment is likely biologically inactive in standard LHRH receptor-mediated assays (e.g., LH release, inositol phosphate accumulation, or cell proliferation).
-
Troubleshooting Steps:
-
Confirm Peptide Integrity: Ensure the peptide was handled and stored correctly to rule out degradation.
-
Include a Positive Control: Always run a parallel experiment with a known potent LHRH agonist, such as the full-length (D-Trp6)-LHRH (Triptorelin), to validate that the assay system is responsive.
-
Verify Receptor Expression: Confirm that the cell line or tissue preparation used in your assay expresses the LHRH receptor (GnRHR).
-
Re-evaluate Experimental Goals: Consider if this fragment is the appropriate tool for your experiment. If you are looking for LHRH receptor activation, a full-length agonist is necessary.
-
Issue 2: Inconsistent or variable results between experiments.
-
Potential Cause: Variability can arise from issues with peptide solubility, inconsistent cell culture conditions, or assay procedures.
-
Troubleshooting Steps:
-
Ensure Complete Solubilization: Before each experiment, ensure the peptide is fully dissolved. Vortex and visually inspect the solution.
-
Standardize Cell Culture: Maintain consistent cell seeding densities, passage numbers, and growth conditions. Cell confluency can significantly impact receptor expression and cell signaling.
-
Consistent Assay Protocol: Use a standardized protocol with consistent incubation times, reagent concentrations, and preparation methods. Prepare fresh dilutions of the peptide for each experiment from a frozen stock aliquot.
-
Plate Uniformity: Be mindful of "edge effects" in multi-well plates. It is good practice to surround experimental wells with wells containing a blank solution.
-
Experimental Protocols
Protocol 1: In Vitro Luteinizing Hormone (LH) Release Assay from Primary Pituitary Cells
This protocol is used to assess the ability of a compound to stimulate LH release. This compound would be expected to show no stimulation.
-
Cell Preparation:
-
Anterior pituitaries are collected from rats and enzymatically dispersed.
-
The dispersed cells are plated in culture wells and maintained in a suitable culture medium supplemented with serum.
-
-
LHRH Analog Treatment:
-
After a pre-incubation period for cell attachment, the medium is replaced with a serum-free medium containing various concentrations of the test peptides (e.g., this compound as a negative control and Triptorelin as a positive control). A typical concentration range for the active agonist would be 0.1 nM to 100 nM.[1]
-
Incubate the cells for a defined period (e.g., 2-4 hours).[5]
-
-
LH Measurement:
-
Collect the culture medium.
-
Determine the concentration of LH using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[5]
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the LH concentration against the log of the peptide concentration.
-
Protocol 2: Competitive Receptor Binding Assay
This assay determines the affinity of a compound for the LHRH receptor. This compound is expected to have very low to no affinity.
-
Membrane Preparation:
-
Homogenize anterior pituitary glands or cells expressing the LHRH receptor in a suitable buffer.
-
Centrifuge the homogenate to pellet the cell membranes, which are then washed and resuspended.[5]
-
-
Competitive Binding:
-
Incubate the membrane preparation with a fixed concentration of a radiolabeled LHRH agonist (e.g., [125I]-(D-Trp6)-LHRH) in the presence of increasing concentrations of the unlabeled competitor peptide (this compound or a known agonist).
-
Determine non-specific binding in the presence of a large excess of unlabeled LHRH.
-
-
Separation and Counting:
-
Terminate the reaction by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
Measure the radioactivity on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the competitor peptide to determine the IC50, which can then be used to calculate the binding affinity (Ki).
-
Quantitative Data Summary
Due to the limited biological activity of LHRH (1-6) fragments, there is a lack of quantitative data such as IC50 or EC50 values in the scientific literature. The table below provides representative data for active, full-length LHRH agonists to be used for comparison and as a guide for positive controls in your experiments.
| Assay Type | LHRH Analog | Cell/Tissue Type | Concentration/Potency | Reference |
| LH Release | [D-Trp6, des-Gly-NH2(10)]LHRH ethylamide | Rat Anterior Pituitary Cells | 100 nM (marked stimulation) | [6] |
| LH Release | Lac-[Q1][w6]LHRH | Dispersed Rat Pituitary Cells | 5-10 nM (significant increase) | [7] |
| Cell Proliferation | Glycosylated LHRH derivatives with D-Trp6 | LNCaP prostate cancer cells | 100-200 µM (35-53% growth decrease) | [7][8] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of a biologically active LHRH fragment on CA1 hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Luteinizing hormone-releasing hormone signaling at the lymphocyte involves stimulation of interleukin-2 receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of the Biological Properties and the Enzymatic Stability of Glycosylated Luteinizing Hormone-Releasing Hormone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
Technical Support Center: Troubleshooting Low Solubility of Synthetic Peptides
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance for solubility issues encountered with synthetic peptides. The following question-and-answer format directly addresses common challenges to facilitate a smooth experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the solubility of my synthetic peptide?
A1: The solubility of a synthetic peptide is determined by a combination of its intrinsic physicochemical properties and the surrounding solvent conditions. Key factors include:
-
Amino Acid Composition: The proportion of hydrophobic (water-fearing) versus hydrophilic (water-loving) amino acids is a primary determinant. Peptides with a high content of non-polar residues such as Leucine (L), Isoleucine (I), Valine (V), Phenylalanine (F), Methionine (M), and Tryptophan (W) tend to have lower solubility in aqueous solutions.[1][2][3] Conversely, a higher proportion of charged or polar amino acids enhances solubility.[1][2]
-
Peptide Length: Longer peptides generally exhibit lower solubility than shorter ones. This is because longer chains have more hydrophobic interactions that can lead to aggregation and precipitation.[1][2]
-
Net Charge and pH: A peptide's net charge, which is dependent on the pH of the solution, is a critical factor.[1][2] Solubility is typically lowest at the peptide's isoelectric point (pI), the pH at which the net charge is zero.[2] Adjusting the pH away from the pI increases the net charge and improves solubility.[4][5]
-
Secondary Structure: The tendency of a peptide to form stable secondary structures, particularly β-sheets, can lead to self-association and aggregation, thereby reducing solubility.[2][5]
Q2: My peptide won't dissolve in my aqueous buffer. What is the first troubleshooting step I should take?
A2: Before attempting to dissolve the entire sample, it is crucial to perform a small-scale solubility test with a small amount of the peptide.[6][7][8] This prevents the loss of valuable material in an inappropriate solvent.
The first step is to characterize your peptide as acidic, basic, or neutral based on its amino acid sequence.[6][7][9]
-
Assign a value of +1 to each basic residue (Arginine - R, Lysine - K, Histidine - H) and the N-terminus.[6][10]
-
Assign a value of -1 to each acidic residue (Aspartic Acid - D, Glutamic Acid - E) and the C-terminus.[6][10]
-
Calculate the overall net charge.
Based on the net charge, you can select an appropriate initial solvent.
Q3: How do I dissolve an acidic, basic, or neutral peptide?
A3: The approach to solubilization depends on the net charge of your peptide.
-
Acidic Peptides (Net Charge < 0): These peptides are more soluble in basic buffers. Try dissolving the peptide in a small amount of a basic solution, such as 0.1 M ammonium bicarbonate, and then dilute it with your desired buffer.[6][9] Phosphate-buffered saline (PBS) at pH 7.4 can also be a good starting point.[6]
-
Basic Peptides (Net Charge > 0): These peptides are more soluble in acidic solutions. Attempt to dissolve the peptide in a small amount of an acidic solution, such as 10-25% acetic acid, and then dilute with your buffer.[6][9]
-
Neutral or Hydrophobic Peptides (Net Charge ≈ 0 or high hydrophobic content): For these challenging peptides, it is recommended to first dissolve them in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][6][7][11] Once dissolved, slowly add the aqueous buffer to the peptide-organic solvent mixture while vortexing.[9][11]
Q4: I dissolved my peptide in DMSO, but it precipitated when I added my aqueous buffer. What should I do?
A4: This indicates that the peptide's solubility limit has been exceeded in the final aqueous/organic mixture. Here are some troubleshooting steps:
-
Decrease the Final Concentration: The most direct solution is to aim for a lower final peptide concentration in your aqueous buffer.[12][13]
-
Increase the Proportion of Organic Solvent: If your experiment can tolerate it, a higher percentage of the organic solvent in the final solution can maintain solubility.[12][13] However, be mindful that high concentrations of organic solvents can be detrimental to biological assays.[13]
-
Slow, Dropwise Addition: When diluting, add the concentrated peptide-organic solution to the aqueous buffer very slowly while vortexing or stirring.[9][13] This helps to avoid localized high concentrations that can lead to precipitation.
Q5: Are there other techniques I can use to improve peptide solubility?
A5: Yes, several other methods can be employed to enhance peptide solubility:
-
Sonication: Brief periods of sonication in a water bath can help break up aggregates and promote dissolution.[7][9][12] It is recommended to sonicate in short bursts (e.g., 3 times for 10 seconds) and cool the sample on ice in between to prevent heating.[7]
-
Gentle Warming: Gently warming the solution (e.g., to 37°C) can increase the solubility of some peptides.[7][12] However, exercise caution as excessive heat can cause peptide degradation.[7]
-
Chaotropic Agents: For peptides that are prone to aggregation, adding denaturing agents like 6 M guanidine hydrochloride or 8 M urea can be effective.[6][10][14] These agents disrupt the hydrogen bonding networks that contribute to aggregation. Keep in mind that these substances can interfere with many biological systems.[7][15]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low peptide solubility.
Caption: A step-by-step decision tree for troubleshooting peptide solubility.
Data Summary: Solubilization Strategies
The following table summarizes common solvents and techniques for dissolving peptides based on their properties.
| Peptide Type | Primary Solvent/Method | Secondary Solvent/Method | Considerations |
| Acidic | Basic Buffer (e.g., 0.1M Ammonium Bicarbonate), PBS pH 7.4[6][9] | - | Avoid acidic conditions initially. |
| Basic | Acidic Solution (e.g., 10-25% Acetic Acid)[6][9] | - | Avoid basic conditions initially. |
| Neutral / Hydrophobic | Organic Solvents (DMSO, DMF, Acetonitrile)[1][6][7] | Dilute with aqueous buffer | DMSO can oxidize Cys and Met residues; use DMF as an alternative.[1][6] |
| Aggregating | Chaotropic Agents (6M Guanidine HCl, 8M Urea)[6][10] | - | May interfere with biological assays.[7] |
Experimental Protocols
Protocol 1: Small-Scale Peptide Solubility Test
-
Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.[7][16] Briefly centrifuge the vial to pellet all the material.[6][7]
-
Weighing: Carefully weigh a small amount of the peptide (e.g., 1 mg).[17]
-
Initial Solvent Addition: Based on the peptide's charge (see Q2 & Q3), add a small volume of the appropriate initial solvent (e.g., 20-50 µL of water, acidic/basic buffer, or organic solvent) to achieve a high concentration.
-
Dissolution Attempts:
-
Observation: Visually inspect the solution for clarity. A clear solution indicates successful dissolution. If the solution is cloudy or contains particulates, the peptide is not fully dissolved.[7]
Protocol 2: Solubilization of a Hydrophobic Peptide using an Organic Solvent
-
Initial Dissolution: Add a minimal volume of 100% DMSO (or DMF for peptides containing Cys or Met) to the lyophilized peptide to create a concentrated stock solution (e.g., 10-20 mg/mL).[13]
-
Vortexing: Vortex thoroughly until the peptide is completely dissolved, resulting in a clear solution. Sonication can be used to aid dissolution if necessary.[13]
-
Dilution: Prepare the desired final aqueous buffer.
-
Slow Addition: While gently vortexing or stirring the aqueous buffer, slowly add the concentrated peptide-organic stock solution dropwise to the buffer until the final desired concentration is reached.[9][13]
-
Final Observation: Inspect the final solution for any signs of precipitation or cloudiness. If the solution remains clear, the peptide is successfully solubilized. If precipitation occurs, consider reducing the final concentration or increasing the percentage of the organic co-solvent if the experimental setup allows.[12][13]
References
- 1. jpt.com [jpt.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. Peptide Synthesis Knowledge Base [peptide2.com]
- 5. benchchem.com [benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. agrisera.com [agrisera.com]
- 9. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 10. genscript.com [genscript.com]
- 11. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. bachem.com [bachem.com]
- 16. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 17. biocat.com [biocat.com]
Technical Support Center: Enhancing the Solution Stability of (D-Trp6)-LHRH (1-6) Amide
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols to improve the stability of (D-Trp6)-LHRH (1-6) amide in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in an aqueous solution?
A1: Like many peptides, this compound is susceptible to several degradation pathways in solution. The most common are:
-
Hydrolysis: Cleavage of the peptide backbone, which is highly dependent on the pH of the solution.
-
Oxidation: The D-Tryptophan at position 6 is particularly prone to oxidation, which can alter the peptide's structure and function.
-
Deamidation: The C-terminal amide can be hydrolyzed, affecting the biological activity of the peptide.
-
Enzymatic Degradation: If the solution is not sterile or contains proteases, the peptide can be enzymatically cleaved. The substitution of Glycine with a D-amino acid like D-Trp at position 6 significantly increases resistance to enzymatic degradation compared to the native LHRH.
Q2: What is the optimal pH for the stability of this compound in solution?
A2: Based on stability studies of the closely related analog Triptorelin, the maximum stability in aqueous solution is achieved at a pH of approximately 5.0.[1][2] Degradation is accelerated at lower (acidic) and higher (alkaline) pH values.[3][4]
Q3: Which buffer system should I use to maximize stability?
A3: Acetate buffer is recommended for formulating solutions of this compound and its analogs, as it has been shown to have the most favorable effect on stability.[2] Conversely, phosphate buffers should be used with caution, as they have been observed to accelerate the degradation of these peptides.[1][2]
Q4: How does temperature affect the stability of this compound solutions?
A4: As with most chemical reactions, the degradation of this compound in solution is accelerated at higher temperatures. For long-term storage of solutions, refrigeration at 2°C to 8°C is recommended.[1] Studies on the analog Leuprolide acetate clearly demonstrate significantly higher stability at lower temperatures.[3][5]
Q5: Are there any excipients that can help stabilize my peptide solution?
A5: Yes, several excipients can enhance stability:
-
Buffering Agents: As mentioned, an acetate buffer at pH 5.0 is ideal.[2]
-
Isotonicity Agents: Sodium chloride is commonly used to adjust the tonicity of the solution for parenteral administration.[6]
-
Bulking Agents/Cryoprotectants: For lyophilized formulations, mannitol is a suitable additive and has been shown to be compatible with GnRH analogs, contributing to a stable formulation.[2]
-
Preservatives: For multi-dose formulations, a preservative like benzyl alcohol may be included.[6]
-
Antioxidants: While not explicitly detailed for this specific fragment, the general principle of protecting the Tryptophan residue would suggest that antioxidants could be beneficial. However, their use must be carefully evaluated for compatibility.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of peptide purity/potency in solution. | - Inappropriate pH.- High storage temperature.- Use of a destabilizing buffer (e.g., phosphate).- Oxidation of D-Trp6. | - Adjust the pH of the solution to ~5.0 using an acetate buffer.- Store the solution at 2°C to 8°C.- Replace phosphate buffer with acetate buffer.- Prepare solutions using deoxygenated water and consider overlaying with an inert gas (e.g., argon or nitrogen). |
| Precipitation or aggregation of the peptide. | - Peptide concentration is too high for the solution conditions.- pH is at or near the isoelectric point (pI) of the peptide.- Agitation or shear stress. | - Reduce the peptide concentration.- Adjust the pH away from the pI.- Handle the solution gently; avoid vigorous shaking or vortexing. |
| Inconsistent results in biological assays. | - Peptide degradation leading to variable active concentration.- Presence of degradation products with interfering activities. | - Prepare fresh solutions before each experiment.- Routinely check the purity of the stock solution using a stability-indicating HPLC method.- Store stock solutions as single-use aliquots at -20°C or -80°C. |
| Discoloration of the solution (e.g., yellowing). | - Oxidation of the Tryptophan residue. | - Protect the solution from light.- Minimize headspace oxygen in the storage vial.- Ensure all excipients are of high purity and free from metal ion contaminants that can catalyze oxidation. |
Data Presentation
Table 1: Effect of pH and Temperature on the Aqueous Stability of Leuprolide Acetate (a GnRH Analog)
This data, adapted from studies on Leuprolide Acetate, illustrates the typical stability profile for this class of peptides. The values represent the percentage of the peptide remaining after 35 days of storage.
| pH | Temperature | % Remaining (Degassed PBS) | % Remaining (Non-degassed PBS) |
| 7.4 | 4°C | Partially increased stability | ~85% |
| 7.4 | 37°C | ~68.7% | ~68.7% |
| 5.5 | 37°C | Not Reported | ~55% |
| 4.5 | 37°C | Not Reported | ~45% |
| 2.0 | 37°C | Not Reported | ~34.1% |
| Data derived from studies on Leuprolide Acetate in PBS medium.[3][4][5] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
This protocol describes the preparation of a stock solution with enhanced stability for research use.
-
Materials:
-
This compound (lyophilized powder)
-
Acetic Acid, glacial
-
Sodium Acetate
-
Water for Injection (or equivalent high-purity water), deoxygenated
-
Sterile, low-binding microcentrifuge tubes or vials
-
-
Procedure:
-
Prepare 0.1 M Acetate Buffer (pH 5.0):
-
Prepare a 0.1 M solution of acetic acid.
-
Prepare a 0.1 M solution of sodium acetate.
-
Mix the two solutions, monitoring the pH with a calibrated pH meter. Adjust the ratio until a stable pH of 5.0 is achieved.
-
-
Deoxygenate the Buffer: Sparge the acetate buffer with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.
-
Reconstitute the Peptide:
-
Allow the lyophilized peptide vial to come to room temperature before opening to prevent condensation.
-
Weigh the required amount of peptide.
-
Reconstitute the peptide with the deoxygenated 0.1 M acetate buffer (pH 5.0) to the desired stock concentration (e.g., 1 mg/mL).
-
Mix gently by inversion or slow swirling. Avoid vortexing.
-
-
Storage:
-
Dispense the stock solution into single-use aliquots in sterile, low-binding vials.
-
If possible, flush the headspace of each vial with inert gas before sealing.
-
For short-term storage (up to a week), store at 2°C to 8°C.
-
For long-term storage, store frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for an HPLC method suitable for separating the parent peptide from its degradation products. This method is based on established protocols for the parent compound, Triptorelin.[1]
-
Instrumentation and Columns:
-
HPLC system with a UV detector and gradient elution capability.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm or 280 nm (Tryptophan absorbs at 280 nm)
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 - 5.0 95 5 5.0 - 25.0 Linear gradient to 60 Linear gradient to 40 25.0 - 30.0 Linear gradient to 95 Linear gradient to 5 | 30.0 - 35.0 | 95 | 5 (Re-equilibration) |
-
-
Procedure:
-
Prepare and degas the mobile phases.
-
Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) until a stable baseline is achieved.
-
Prepare samples (e.g., a time-zero control and samples from a stability study) by diluting them to an appropriate concentration (e.g., 0.1 mg/mL) in Mobile Phase A.
-
Inject the samples and record the chromatograms.
-
Analyze the data by comparing the peak area of the parent peptide over time. The appearance of new peaks indicates degradation.
-
Visualizations
Caption: Workflow for preparing and assessing the stability of peptide solutions.
Caption: Major degradation pathways for this compound in solution.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of gonadorelin and triptorelin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aqueous stability of leuprolide acetate: effect of temperature, dissolved oxygen, pH and complexation with β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Preventing Enzymatic Degradation of LHRH Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of enzymatic degradation of Luteinizing Hormone-Releasing Hormone (LHRH) analogs during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of LHRH analog degradation in my experiments?
A1: LHRH analogs, like other peptides, are susceptible to degradation through several pathways. The most common causes in experimental settings are:
-
Enzymatic Degradation: Proteases present in biological samples (e.g., cell lysates, serum-containing media) are the main culprits. These enzymes cleave the peptide bonds of the LHRH analogs.
-
Hydrolysis: The peptide bonds can be cleaved by water, a process that is often accelerated at extreme pH values and elevated temperatures.
-
Oxidation: Certain amino acid residues within the LHRH analog sequence, such as tryptophan, are susceptible to oxidation, which can be triggered by exposure to atmospheric oxygen or metal ions.
-
Physical Instability: This includes aggregation, precipitation, and adsorption to the surfaces of labware, which can reduce the effective concentration of the analog in your experiment.[1]
Q2: How should I store my LHRH analogs to ensure maximum stability?
A2: Proper storage is crucial for maintaining the integrity of your LHRH analogs. Follow these guidelines:
-
Lyophilized Powder: For long-term storage, keep the lyophilized peptide at -20°C or -80°C in a tightly sealed container, preferably with a desiccant to prevent moisture absorption.[1]
-
In Solution: Peptide solutions are significantly less stable than the lyophilized powder. It is highly recommended to prepare stock solutions, create single-use aliquots, and store them at -20°C or -80°C. This practice minimizes the damaging effects of repeated freeze-thaw cycles. For short-term storage of a few days, refrigeration at 2-8°C may be acceptable, but it's always best to verify the stability for your specific analog and experimental conditions.
Q3: What is the best way to reconstitute lyophilized LHRH analogs?
A3: The solubility of an LHRH analog depends on its specific amino acid sequence. A stepwise approach is recommended:
-
Allow the vial of lyophilized peptide to warm to room temperature in a desiccator before opening. This prevents condensation from forming inside the vial.
-
Attempt to dissolve the peptide in sterile, purified water or a buffer with a slightly acidic pH (pH 5-7), as this range is often optimal for peptide stability.
-
If the peptide has poor aqueous solubility, you may need to first dissolve it in a small amount of an organic solvent like DMSO or DMF, and then slowly add it to your aqueous buffer.
-
Use sonication in a water bath to aid dissolution if necessary, but avoid excessive heating.
Q4: My LHRH analog contains a D-amino acid at position 6. Is it still susceptible to degradation?
A4: The substitution of the native glycine at position 6 with a D-amino acid (e.g., D-Leucine in Leuprolide, D-Tryptophan in Triptorelin) is a key modification that significantly enhances resistance to enzymatic degradation. This substitution hinders cleavage at the primary degradation sites of native LHRH (the Tyr5-Gly6 and Gly6-Leu7 bonds).[2] However, these analogs are still susceptible to enzymatic cleavage at other positions, such as the Trp3-Ser4 and Ser4-Tyr5 bonds, by enzymes like chymotrypsin and other endopeptidases.[2] Therefore, while more stable than native LHRH, preventive measures are still necessary.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected bioactivity of my LHRH analog.
This is a common problem that can often be traced back to peptide degradation.
| Possible Cause | Troubleshooting Steps |
| Degraded Stock Solution | - Prepare a fresh stock solution from the lyophilized powder. - Ensure proper storage of stock solutions (aliquoted, at -20°C or -80°C, protected from light). - Avoid repeated freeze-thaw cycles. |
| Degradation in Experimental Medium | - Add a broad-spectrum protease inhibitor cocktail to your cell culture medium or assay buffer. - If using serum, consider reducing the serum concentration or using a serum-free medium if your experiment allows. - Minimize the incubation time to the shortest duration necessary to observe the desired effect. |
| Incorrect Concentration | - Re-verify your calculations for the stock solution and dilutions. - Ensure your pipettes are properly calibrated. |
| Adsorption to Labware | - Use low-protein-binding microcentrifuge tubes, pipette tips, and plates. - For highly sensitive assays, consider pre-coating the labware with a blocking agent like Bovine Serum Albumin (BSA), but be aware of potential interference with your assay. |
Data Presentation: Stability of LHRH Analogs
The following tables summarize key data on the stability of LHRH and its analogs under various conditions.
Table 1: In Vivo Plasma Half-Lives of Common LHRH Analogs
| LHRH Analog | Plasma Half-Life (t½) | Route of Administration | Key Findings & Notes |
| Native LHRH | 2 - 4 minutes | - | Rapidly cleared from plasma, limiting its therapeutic use in native form.[2] |
| Leuprolide | 3 - 3.6 hours | Subcutaneous | A nonapeptide analog widely used in depot formulations.[2] |
| Goserelin | 2.3 hours (females), 4.2 hours (males) (as aqueous solution) | Subcutaneous Depot | Formulated as a subcutaneous depot.[2] |
| Triptorelin | 7.6 hours | Intramuscular Depot | A decapeptide with a D-tryptophan substitution at position 6, enhancing stability.[2] |
| Buserelin | 80 minutes (after high-dose injection) | Subcutaneous Implant | Used in slow-release implants.[2] |
Table 2: Effect of pH and Temperature on Native LHRH Stability in Aqueous Buffer
| Condition | Rate Constant (k) | Notes |
| pH 6.05 | - | Maximum stability was observed at this pH. |
| Temperature | - | The shelf-life at 25°C and pH 6.05 was calculated to be approximately 4 years. |
| Data from a study determining the stability of LHRH as a function of solution pH and temperature. |
Table 3: Effect of Enzyme Inhibitors on Native LHRH Degradation by Pig Skin Enzymes (in vitro)
| Condition | Rate Constant (k) in skin (hr⁻¹) | % LHRH Degraded in 5 hours |
| No Inhibitor | 0.167 | 60% |
| With Bestatin | 0.082 | 33% |
| This study demonstrates the effectiveness of an aminopeptidase inhibitor (bestatin) in reducing LHRH degradation. |
Experimental Protocols
Protocol: In Vitro Stability Assay of an LHRH Analog using RP-HPLC
Objective: To determine the in vitro half-life of an LHRH analog in a biological matrix (e.g., human serum, cell culture medium).
Materials:
-
LHRH analog of interest (lyophilized)
-
Biological matrix (e.g., human serum, DMEM with 10% FBS)
-
Protease inhibitor cocktail (optional, for control experiments)
-
Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or Acetonitrile with 1% Trifluoroacetic acid (TFA))
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Low-protein-binding microcentrifuge tubes
-
Incubator (37°C)
Procedure:
-
Preparation of LHRH Analog Stock Solution:
-
Reconstitute the lyophilized LHRH analog in an appropriate solvent (e.g., sterile water or DMSO) to a concentration of 1 mg/mL.
-
Prepare single-use aliquots and store at -80°C.
-
-
Incubation:
-
Pre-warm the biological matrix to 37°C.
-
Spike the LHRH analog into the biological matrix to a final concentration of 10 µM.
-
Immediately take a sample for the T=0 time point. To do this, transfer an aliquot of the mixture to a fresh tube containing an equal volume of quenching solution. Vortex and place on ice.
-
Incubate the remaining mixture at 37°C.
-
At subsequent time points (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect aliquots and quench the reaction as described for the T=0 sample.
-
-
Sample Processing:
-
Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
-
-
RP-HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Inject a fixed volume of the supernatant from each time point.
-
Run a linear gradient of Mobile Phase B to elute the LHRH analog and its degradation products.
-
Monitor the elution profile using a UV detector at a suitable wavelength (typically 214 nm or 280 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact LHRH analog based on its retention time (determined by injecting a standard).
-
Integrate the peak area of the intact LHRH analog for each time point.
-
Normalize the peak areas to the T=0 time point to determine the percentage of the analog remaining.
-
Plot the percentage of remaining LHRH analog versus time and calculate the half-life (t½) of the peptide in the biological matrix.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
reducing non-specific binding in (D-Trp6)-LHRH receptor assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during (D-Trp6)-LHRH receptor binding assays, with a primary focus on reducing non-specific binding (NSB).
Troubleshooting Guide: High Non-Specific Binding (NSB)
High non-specific binding can obscure the specific binding signal, leading to inaccurate determination of receptor affinity (Kd) and density (Bmax).[1][2] Ideally, NSB should constitute less than 50% of the total binding at the highest radioligand concentration used.[1][2][3]
Issue: My radioligand binding assay shows high non-specific binding, masking the specific signal. What are the potential causes and how can I resolve this?
High NSB can stem from several factors related to the radioligand, tissue/cell preparation, and overall assay conditions. Below is a systematic guide to pinpoint and address the root cause.
Radioligand-Related Issues
| Potential Cause | Troubleshooting Steps & Recommendations |
| Radioligand Concentration is Too High | High concentrations of radioligand increase the likelihood of low-affinity, non-specific interactions.[3] Solution: Use a lower concentration of the radioligand, ideally at or below its Kd value as a starting point.[1][2] |
| Low Radiochemical Purity | Impurities in the radioligand preparation can significantly contribute to NSB.[1][2][3] Solution: Verify the purity of your radioligand. Ensure the radiochemical purity is typically greater than 90%.[1][2] |
| High Hydrophobicity of Radioligand | Hydrophobic ligands have a greater tendency to bind non-specifically to lipids, proteins, and the filter apparatus.[1][2][3] Solution: While the ligand itself cannot be altered, optimizing buffer components can help mitigate this. Consider including a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20 or Triton X-100) in your assay buffer.[4] |
Tissue/Cell Preparation Issues
| Potential Cause | Troubleshooting Steps & Recommendations |
| Excessive Membrane Protein | Too much membrane protein increases the number of available non-specific binding sites.[1][3] Solution: Reduce the amount of membrane protein in the assay. A typical range for most receptor assays is 100-500 µg of membrane protein.[1][2] It is highly recommended to titrate the amount of cell membrane to find the optimal concentration for your specific assay.[1] |
| Inadequate Homogenization and Washing | Residual endogenous ligands or other interfering substances can contribute to high background.[1][2] Solution: Ensure proper homogenization and thorough washing of the membranes to remove any interfering components. |
Assay Condition Issues
| Potential Cause | Troubleshooting Steps & Recommendations |
| Suboptimal Incubation Time and Temperature | Prolonged incubation times can sometimes lead to increased NSB. Solution: Optimize both incubation time and temperature. Shorter incubation times may reduce NSB, but it is crucial to ensure that specific binding has reached equilibrium.[1][2] |
| Inappropriate Assay Buffer Composition | The composition of the assay buffer plays a critical role in minimizing NSB. Solution: Modify the assay buffer by including blocking agents. Bovine Serum Albumin (BSA) is a commonly used blocking agent that can effectively reduce non-specific interactions.[1][2] Additionally, optimizing the salt concentration in the buffer can help reduce electrostatic interactions that contribute to NSB.[5][6] |
| Filter Binding | The radioligand can bind non-specifically to the glass fiber filters used for separation. Solution: Pre-soaking the filters in a solution of 0.3% polyethyleneimine (PEI) or coating them with BSA can be beneficial in reducing filter-related NSB.[1] |
| Insufficient Washing | Inadequate washing after incubation fails to remove all unbound radioligand, leading to artificially high counts. Solution: Increase the volume and/or the number of wash steps. Using ice-cold wash buffer is critical to minimize the dissociation of specifically bound ligand during the washing process.[1] |
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding? A1: Non-specific binding refers to the binding of a radioligand to components other than the receptor of interest, such as lipids, other proteins, and the filter apparatus itself.[1][7] This binding is typically of low affinity and is not saturable.
Q2: How is non-specific binding determined experimentally? A2: Non-specific binding is measured by incubating the membrane preparation and radioligand in the presence of a high concentration of an unlabeled ligand that also binds to the receptor.[7] This "cold" ligand will occupy virtually all of the specific receptor sites, so any remaining radioligand binding is considered non-specific.[7]
Q3: What are the ideal characteristics of a blocking agent? A3: An ideal blocking agent should effectively block all potential sites of non-specific interaction without altering or obscuring the epitope for antibody binding.[8][9] It should not cross-react with other assay components or possess enzymatic activity that could interfere with the signal.[8][9]
Q4: What concentration of BSA should I use as a blocking agent? A4: The optimal concentration of BSA should be determined empirically for each assay. However, a common starting range is 0.1% to 5% (w/v) in the assay buffer.[4][10][11]
Q5: Can I use non-fat dry milk as a blocking agent? A5: Non-fat dry milk is a cost-effective blocking agent, but it should be used with caution. It contains casein, a phosphoprotein, which can interfere with assays involving phosphoproteins.[12] It also contains biotin, which can cause issues in biotin-based detection systems.[12]
Q6: How does salt concentration affect non-specific binding? A6: Salt concentration can influence electrostatic interactions. At low salt concentrations, non-specific binding due to electrostatic attraction can be more significant.[5] Optimizing the salt concentration (e.g., NaCl) can help to minimize these non-specific interactions.[5][6]
Experimental Protocols
Protocol 1: Membrane Preparation from Cultured Cells
-
Cell Culture: Grow cells expressing the LHRH receptor to approximately 90% confluency.
-
Harvesting: Aspirate the culture medium and wash the cell monolayer twice with ice-cold Phosphate-Buffered Saline (PBS). Scrape the cells into a collection tube.
-
Centrifugation: Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.[3]
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer or sonicator.
-
Membrane Pelleting: Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[13]
-
Washing: Resuspend the pellet in fresh lysis buffer and repeat the centrifugation step.
-
Final Preparation: Resuspend the final membrane pellet in a suitable assay buffer.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: Saturation Binding Assay
This assay is performed to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[3]
-
Assay Setup: In a 96-well plate, set up duplicate or triplicate tubes for total and non-specific binding.
-
Total Binding: To these wells, add increasing concentrations of the radiolabeled (D-Trp6)-LHRH.
-
Non-Specific Binding: To a parallel set of wells, add the same increasing concentrations of the radiolabeled ligand along with a high concentration of unlabeled (D-Trp6)-LHRH (e.g., 1000-fold excess).[2]
-
Incubation: Add the membrane preparation (e.g., 50-100 µg of protein) to all wells. Incubate at a specified temperature (e.g., room temperature or 4°C) for a time sufficient to reach equilibrium (e.g., 60-120 minutes).[2][14]
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in 0.3% PEI.[13]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[2][15]
-
Counting: Place the filters in counting vials, add scintillation cocktail, and measure the radioactivity using a gamma or beta counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding for each radioligand concentration. Plot the specific binding versus the concentration of the radioligand and use non-linear regression analysis to determine the Kd and Bmax.[2]
Protocol 3: Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled competitor compound.[15]
-
Assay Setup: Set up tubes containing a fixed, single concentration of radiolabeled (D-Trp6)-LHRH (typically at or below its Kd).[2]
-
Competition: Add a range of increasing concentrations of the unlabeled competitor compound to the tubes. Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled LHRH).[15]
-
Incubation, Filtration, and Counting: Follow steps 4-7 from the Saturation Binding Assay protocol.[2]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding).[15] The Ki can then be calculated using the Cheng-Prusoff equation.[16]
Visualizations
Caption: Simplified LHRH receptor signaling pathway.
Caption: Workflow for a typical radioligand binding assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of the Nature and Concentration of Salt on the Interaction of the HIV-1 Nucleocapsid Protein with SL3 RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of monovalent salt concentration and peptide secondary structure in peptide-micelle binding - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. graphpad.com [graphpad.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 10. bosterbio.com [bosterbio.com]
- 11. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 12. What's the role of BSA/Milk as blocking agents?? | AAT Bioquest [aatbio.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: LHRH Agonist-Induced Pituitary Desensitization
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing and troubleshooting pituitary desensitization in long-term Luteinizing Hormone-Releasing Hormone (LHRH) agonist studies.
Frequently Asked Questions (FAQs)
Q1: What is pituitary desensitization in the context of long-term LHRH agonist studies?
A1: Pituitary desensitization is a phenomenon where continuous or high-frequency administration of an LHRH agonist leads to a reduced or suppressed response of the pituitary gonadotroph cells to the agonist.[1][2][3] Initially, LHRH agonists stimulate the pituitary to release Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), causing a transient surge in these hormones (the "flare-up" phenomenon).[4][5][6] However, prolonged and sustained stimulation leads to a downregulation of LHRH receptors on the pituitary gland, uncoupling of the signal transduction mechanism, and ultimately, a profound suppression of gonadotropin release.[1][6] This state of "medical castration" is reversible upon cessation of the agonist treatment.[1]
Q2: What is the molecular mechanism behind LHRH agonist-induced pituitary desensitization?
A2: The primary mechanism involves the downregulation and desensitization of LHRH receptors on pituitary gonadotrophs.[1][6] Continuous exposure to the agonist leads to a decrease in the number of LHRH receptors.[1] This process is believed to involve the uncoupling of the LHRH signal transduction pathway.[1] The LHRH receptor is a G-protein coupled receptor (GPCR) that, upon agonist binding, activates Phospholipase C (PLC), leading to the production of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] These second messengers mediate the release of intracellular calcium and activate Protein Kinase C (PKC), respectively, which are crucial for gonadotropin synthesis and release.[7] Chronic stimulation disrupts this cascade. Additionally, studies have shown a decrease in LHRH binding sites and LH beta-messenger ribonucleic acid (mRNA) in the pituitary during agonist treatment.[8]
Q3: How does the mode of LHRH agonist administration (pulsatile vs. continuous) affect pituitary response?
A3: The mode of administration is critical in determining the pituitary's response. A pulsatile pattern of LHRH administration is essential for normal pituitary gonadotrophin secretion.[9] Studies have shown that pulsatile administration of LHRH can stimulate LH and FSH secretion effectively.[9][10] In contrast, continuous infusion of LHRH leads to desensitization and a failure to stimulate bioactive LH and FSH secretion, even when the total dose is the same as in a pulsatile regimen.[9] Continuous infusion results in an initial spike of LH, followed by a decline to baseline levels, demonstrating desensitization.[2][3][11]
Q4: What is the typical timeline for achieving pituitary desensitization and testosterone suppression with LHRH agonists?
A4: Following the initiation of LHRH agonist treatment, an initial surge in LH and FSH occurs, which may last for about one week.[4][5] The subsequent desensitization and downregulation of LHRH receptors lead to a decrease in gonadotropin production.[4][5] Castration levels of testosterone are typically achieved within 2 to 4 weeks of continuous treatment.[4][5]
Troubleshooting Guide
Issue 1: Inconsistent or incomplete pituitary suppression in our long-term LHRH agonist study.
Possible Cause & Troubleshooting Steps:
-
Suboptimal Dosing or Formulation: The dose of the LHRH agonist may be insufficient, or the formulation may not be providing sustained release.
-
Action: Review the literature for established effective doses of your specific LHRH agonist in your animal model. Consider pilot studies to determine the optimal dose and formulation for achieving consistent suppression.
-
-
Inappropriate Administration Route or Frequency: The method of administration may not be providing the continuous stimulation required for desensitization.
-
Action: For inducing desensitization, continuous infusion via osmotic minipumps is generally more effective than intermittent injections.[12] If using injections, ensure the frequency is high enough to mimic continuous exposure and prevent receptor resensitization between doses.
-
-
Antibody Formation: In rare cases, the host immune system may develop antibodies against the synthetic LHRH agonist, neutralizing its effect.
-
Action: If other factors have been ruled out, consider assessing serum for the presence of anti-LHRH agonist antibodies.
-
Issue 2: We observed an initial stimulatory effect ("flare-up") but failed to see subsequent suppression of gonadotropins and testosterone.
Possible Cause & Troubleshooting Steps:
-
Insufficient Duration of Treatment: Pituitary desensitization and subsequent suppression of gonadal steroids take time to develop.
-
Pulsatile-like Exposure from a "Continuous" Delivery System: A faulty osmotic minipump or an unstable drug formulation could lead to intermittent release, mimicking a pulsatile administration and preventing desensitization.
-
Action: Verify the proper functioning of your delivery system. Analyze the stability of your LHRH agonist formulation under your experimental conditions.
-
Issue 3: How can we confirm that pituitary desensitization has been successfully achieved in our animal models?
Confirmation Methodologies:
-
Hormone Level Monitoring: Regularly measure serum levels of LH, FSH, and testosterone. Successful desensitization is characterized by an initial surge followed by a sustained decrease to basal or castrate levels.
-
LHRH Challenge Test: After a period of chronic agonist treatment, administer a bolus injection of an LHRH agonist. A blunted or absent LH/FSH response compared to baseline indicates pituitary desensitization.
-
Receptor Occupancy and Downregulation Studies: In terminal studies, pituitary tissue can be collected to quantify LHRH receptor expression and binding. A significant reduction in LHRH receptor number and/or binding affinity compared to control animals confirms desensitization at the molecular level.
Quantitative Data Summary
Table 1: Effect of Pulsatile vs. Continuous LHRH Administration on LH and FSH Release in Healthy Men.
| Administration Method | Mean LH Increase | Mean FSH Increase | Key Observation | Reference |
| Pulsatile | Significantly higher than continuous | Gradual, progressive increase | Self-priming effect of LH observed.[10] | [10] |
| Continuous Infusion | Plateau level reached within 45 mins | Gradual, progressive increase | No significant difference in FSH increase compared to pulsatile.[10] | [10] |
Table 2: LH and Testosterone Response to Pulsatile vs. Continuous Recombinant Human LH (rhLH) Infusion during GnRH Receptor Blockade in Men.
| Infusion Type | Mean LH Concentration | Mean Total Testosterone Concentration | Reference |
| Pulsatile (1-hr and 2-hr) | 4.2- to 4.8-fold higher than saline | Followed the same pattern as LH | [13] |
| Continuous | 2.1- to 2.3-fold lower than pulsatile | Followed the same pattern as LH | [13] |
| Saline | Baseline | Baseline | [13] |
Experimental Protocols
Protocol 1: Assessment of Pituitary Responsiveness via LHRH Agonist Challenge Test
-
Baseline Blood Sampling: Collect a baseline blood sample from the animal to determine pre-treatment levels of LH and FSH.
-
Chronic LHRH Agonist Administration: Administer the LHRH agonist according to your long-term study protocol (e.g., via osmotic minipump or daily injections).
-
LHRH Challenge: After the desired treatment duration (e.g., 2-4 weeks), administer a single intravenous or subcutaneous bolus of a standard LHRH agonist dose.
-
Post-Challenge Blood Sampling: Collect blood samples at multiple time points post-injection (e.g., 15, 30, 60, and 120 minutes) to measure the LH and FSH response.
-
Hormone Analysis: Analyze serum samples for LH and FSH concentrations using a validated method such as ELISA or radioimmunoassay.
-
Data Interpretation: Compare the peak and total (area under the curve) LH and FSH release in response to the challenge in treated animals versus a control group. A significantly blunted response in the chronically treated group indicates pituitary desensitization.
Protocol 2: Quantification of Pituitary LHRH Receptor Downregulation
-
Tissue Collection: At the end of the study, euthanize the animals and carefully dissect the pituitary glands.
-
Membrane Preparation: Homogenize the pituitary tissue in an appropriate buffer and prepare a crude membrane fraction by differential centrifugation.
-
Radioligand Binding Assay:
-
Incubate the pituitary membrane preparations with a radiolabeled LHRH agonist (e.g., ¹²⁵I-buserelin) in the presence and absence of a large excess of unlabeled agonist (to determine non-specific binding).
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Perform Scatchard analysis or non-linear regression to determine the receptor number (Bmax) and binding affinity (Kd).
-
-
Interpretation: A significant decrease in Bmax in the LHRH agonist-treated group compared to the control group indicates receptor downregulation.
Visualizations
Caption: Initial LHRH agonist signaling pathway leading to gonadotropin release.
Caption: Mechanism of pituitary desensitization after chronic LHRH agonist exposure.
Caption: Troubleshooting workflow for inconsistent pituitary suppression.
References
- 1. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The luteinizing hormone-releasing hormone (LHRH)-desensitized rat pituitary: luteinizing hormone responsiveness to LHRH in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents | Cancer Biology & Medicine [cancerbiomed.org]
- 5. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges with Luteinizing Hormone-Releasing Hormone Agonists: Flare and Surge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Mechanisms involved in the pituitary desensitization induced by gonadotropin-releasing hormone agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The physiological significance of pulsatile LHRH secretion in man: gonadotrophin responses to physiological doses of pulsatile versus continuous LHRH administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of pulsatile and continuous intravenous luteinizing hormone-releasing hormone administration on pituitary luteinizing hormone and follicle-stimulating hormone release in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pituitary and gonadal desensitization after continuous luteinizing hormone-releasing hormone infusion in normal females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pulsatile or continuous infusion of luteinizing hormone-releasing hormone and hormonal concentrations in prepubertal beef heifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of the impact of intravenous LH pulses versus continuous LH infusion on testosterone secretion during GnRH-receptor blockade - PMC [pmc.ncbi.nlm.nih.gov]
unexpected off-target effects of (D-Trp6)-LHRH (1-6) amide
Disclaimer: Information regarding the specific biological activity and off-target effects of the truncated peptide, (D-Trp6)-LHRH (1-6) amide, is limited in the current scientific literature. Much of the available data pertains to the full-length LHRH agonist, [D-Trp6]-LHRH (Triptorelin). While this document provides information based on the parent compound, researchers should exercise caution, as the pharmacological profile of the (1-6) amide fragment may differ significantly. Notably, one study has suggested that the LHRH (1-6) fragment is biologically inactive on CA1 hippocampal neurons, unlike the full decapeptide.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to full-length LHRH agonists like Triptorelin?
A1: this compound is a truncated fragment of the potent synthetic LHRH agonist, Triptorelin. Triptorelin is a decapeptide (a peptide with ten amino acids), while this compound is a hexapeptide (a peptide with six amino acids) corresponding to the first six amino acids of Triptorelin with a C-terminal amide. The substitution of Glycine with a D-Tryptophan at position 6 in the full-length agonist increases its stability and binding affinity to the LHRH receptor. The biological activity and binding profile of the (1-6) amide fragment are not well-characterized in comparison.
Q2: What are the known on-target effects of full-length LHRH agonists?
A2: Full-length LHRH agonists, like Triptorelin, initially act as potent stimulators of the LHRH receptors in the pituitary gland, leading to a surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][3] However, chronic administration leads to the downregulation and desensitization of these receptors, resulting in a profound suppression of LH and FSH secretion and, consequently, a reduction of gonadal steroids (testosterone and estrogen) to castration levels.[2]
Q3: What are the potential "off-target" effects of full-length LHRH agonists?
A3: The most well-documented "off-target" effects of full-length LHRH agonists are direct actions on peripheral tissues and tumors that express LHRH receptors.[4] These receptors have been identified in a variety of cancers, including prostate, breast, ovarian, and endometrial cancers.[4][5] The signaling pathways in these cancer cells can differ from those in the pituitary. Additionally, neuropharmacological effects, such as analgesia and central nervous system inhibition, have been observed in animal models with high doses of [D-Trp6]-LHRH.[6]
Q4: Are the off-target effects of full-length LHRH agonists applicable to this compound?
A4: It is uncertain. The binding affinity and biological activity of LHRH analogs are highly dependent on their structure. Truncating the peptide from a decapeptide to a hexapeptide could significantly alter its ability to bind to the LHRH receptor or other potential off-target sites. As mentioned, the LHRH (1-6) fragment was found to be inactive in a specific neuronal context where the full-length peptide was active.[1] Therefore, one cannot assume that the off-target effects of Triptorelin will be observed with this compound.
Troubleshooting Guides
Issue 1: Observation of Unexpected Anti-proliferative Effects in Cancer Cell Lines
-
Problem: You are using this compound as a control peptide and observe unexpected growth inhibition in your cancer cell line experiments.
-
Possible Cause: While not definitively documented for the (1-6) fragment, full-length LHRH agonists can exert direct anti-proliferative effects on cancer cells that express LHRH receptors.[4] It is possible, though not confirmed, that the (1-6) amide fragment retains some affinity for these receptors and is eliciting a biological response.
-
Troubleshooting Steps:
-
Confirm LHRH Receptor Expression: Verify through qPCR or Western blot that your cell line expresses LHRH receptors.
-
Competitive Binding Assay: If LHRH receptors are present, perform a competitive binding assay with a known LHRH receptor ligand to see if this compound can displace it. This will help determine if the effect is mediated through the LHRH receptor.
-
Use an Alternative Control: Consider using a scrambled peptide with the same amino acid composition but a different sequence as a more inert control.
-
Issue 2: Unexpected Neurological or Behavioral Effects in Animal Models
-
Problem: In vivo experiments with this compound result in unexpected behavioral changes, sedation, or analgesic effects.
-
Possible Cause: High doses of the full-length agonist [D-Trp6]-LHRH have been shown to have inhibitory effects on the central nervous system in mice, potentially involving dopaminergic or opioid pathways.[6] It is unknown if the (1-6) amide fragment can cross the blood-brain barrier and exert similar effects. However, the finding that the LHRH (1-6) fragment was inactive on hippocampal neurons makes this less likely, but it cannot be entirely ruled out.[1]
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a thorough dose-response study to determine the threshold for these effects.
-
Pharmacokinetic Analysis: If possible, measure the concentration of the peptide in the central nervous system to assess blood-brain barrier penetration.
-
Receptor Antagonist Co-administration: To investigate the involvement of specific neurotransmitter systems, co-administer antagonists for dopamine or opioid receptors to see if the unexpected effects are blocked.
-
Data Presentation
Table 1: High-Affinity Binding of [D-Trp6]-LHRH (Triptorelin) in Human Cancer Cell Lines
(Note: This data is for the full-length decapeptide and may not be representative of this compound)
| Cell Line | Tissue of Origin | High-Affinity Dissociation Constant (Kd) (nM) |
| HEC-1A | Endometrial Cancer | 5.7 |
| Ishikawa | Endometrial Cancer | 4.2 |
| EFO-21 | Ovarian Cancer | 1.5 |
| EFO-27 | Ovarian Cancer | 1.7 |
Experimental Protocols
Protocol 1: LHRH Receptor Expression Analysis by quantitative PCR (qPCR)
-
RNA Extraction: Isolate total RNA from the cancer cell line of interest using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up a qPCR reaction using a commercial qPCR master mix, cDNA template, and primers specific for the human LHRH receptor gene (GNRHR1). Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Analyze the amplification data to determine the relative expression level of the LHRH receptor mRNA in your cell line.
Protocol 2: Competitive Radioligand Binding Assay
-
Membrane Preparation: Homogenize cultured cells or tumor tissue in a cold buffer. Centrifuge the homogenate to pellet the cell membranes. Wash and resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a series of tubes, incubate a constant concentration of a radiolabeled LHRH analog (e.g., [125I]-[D-Trp6]LHRH) with the membrane preparation.
-
Competition: Add increasing concentrations of unlabeled this compound to the tubes. Also include tubes with a known unlabeled LHRH agonist as a positive control and tubes with buffer only for total binding.
-
Incubation and Separation: Incubate the mixture to allow binding to reach equilibrium. Separate the bound and free radioligand by rapid filtration.
-
Data Analysis: Measure the radioactivity of the filters. Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the inhibitory concentration (IC50) and calculate the binding affinity (Ki) of this compound for the LHRH receptor.
Visualizations
Caption: Canonical LHRH agonist signaling pathway in pituitary gonadotropes.
Caption: Postulated direct signaling of LHRH agonists in LHRH receptor-positive cancer cells.
References
- 1. Effects of a biologically active LHRH fragment on CA1 hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gonadotropin Releasing Hormone (GnRH) Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Neuropharmacological actions of the superactive agonist analog D-TRP-6-LH-RH after peripheral injection into mice - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing incubation time for LHRH agonist binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation times for Luteinizing Hormone-Releasing Hormone (LHRH) agonist binding assays.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
| Issue | Potential Cause | Suggested Solution |
| Low Specific Binding / Low Signal | Incubation time is too short: The binding reaction has not reached equilibrium. | Perform a time-course experiment to determine the optimal incubation time where specific binding reaches a plateau. |
| Degraded LHRH agonist: The peptide may have degraded due to improper storage or handling. | Prepare fresh aliquots from a properly stored stock solution (-20°C or -80°C). Avoid repeated freeze-thaw cycles. | |
| Low receptor density: The cell line or tissue preparation may have a low number of LHRH receptors. | Use a cell line known to express high levels of LHRH receptors or increase the amount of membrane protein in the assay. | |
| High Non-Specific Binding (NSB) | Incubation time is too long: Excessively long incubation can lead to increased non-specific binding. | Determine the optimal incubation time from a time-course experiment and avoid unnecessarily long incubations. |
| Inadequate blocking: The filter or plate may not be sufficiently blocked, leading to non-specific adherence of the radioligand. | Ensure filters are pre-soaked in a blocking agent like 0.3% polyethyleneimine (PEI). For plate-based assays, use appropriate blocking buffers. | |
| Radioligand concentration is too high: High concentrations of the radioligand can increase non-specific binding. | Use a radioligand concentration that is at or below the Kd value for the receptor. | |
| High Variability / Poor Reproducibility | Inconsistent incubation times: Variations in incubation periods between samples or experiments. | Use a precise timer for all incubation steps. If processing many samples, stagger the addition of reagents to ensure uniform incubation times. |
| Temperature fluctuations: Inconsistent temperatures during incubation. | Use a calibrated incubator or water bath to maintain a constant and uniform temperature throughout the experiment. | |
| Inconsistent sample preparation: Variations in cell seeding density, passage number, or membrane preparation. | Standardize your protocols for cell culture and membrane preparation. Use cells within a consistent passage number range. |
Frequently Asked Questions (FAQs)
Q1: Why is optimizing the incubation time a critical step in LHRH agonist binding assays?
Optimizing the incubation time is crucial to ensure that the binding reaction between the LHRH agonist and its receptor has reached equilibrium.[1] If the incubation time is too short, the binding will not have reached completion, leading to an underestimation of the binding affinity (an artificially high dissociation constant, Kd) and receptor density (Bmax).[1] Conversely, an excessively long incubation time can increase non-specific binding and potentially lead to the degradation of the ligand or receptor, which can compromise the accuracy of the results.[1]
Q2: What is a typical incubation time and temperature for an LHRH agonist binding assay?
A common starting point for LHRH agonist binding assays is a 60 to 120-minute incubation.[2][3] The temperature is often set at 4°C to minimize ligand degradation and internalization, or at room temperature (around 25°C).[1][2] However, the optimal conditions are dependent on the specific LHRH analog, the source of the receptors (cell line or tissue), and the concentrations of the reagents.[1] Therefore, it is essential to empirically determine the optimal incubation time and temperature for your specific experimental system.
Q3: How do I determine the optimal incubation time for my experiment?
The best method to determine the optimal incubation time is to conduct a time-course (association kinetics) experiment.[1] This involves incubating the radiolabeled LHRH agonist with the receptor preparation for various durations (e.g., 15, 30, 60, 90, 120, and 180 minutes) while keeping the temperature and reagent concentrations constant. The specific binding is then measured at each time point. The optimal incubation time corresponds to the point at which the specific binding reaches a stable plateau, indicating that the reaction has reached equilibrium.
Q4: What factors can influence the time required to reach binding equilibrium?
Several factors can affect the kinetics of the binding interaction and the time needed to achieve a steady state, including:
-
Temperature: Lower temperatures will slow down the rate of association, thus requiring a longer incubation time to reach equilibrium.
-
Ligand and Receptor Concentration: The concentrations of both the radioligand and the receptor will influence the binding kinetics.
-
Affinity of the Ligand: High-affinity ligands will bind more rapidly to the receptors.
-
Buffer Composition: The pH and ionic strength of the assay buffer can impact binding interactions.
Data Presentation
The following table provides representative data from a time-course experiment to determine the optimal incubation time for an LHRH agonist binding assay. The data illustrates that specific binding increases over time and eventually reaches a plateau, indicating that equilibrium has been achieved.
| Incubation Time (minutes) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) |
| 15 | 2500 | 550 | 1950 |
| 30 | 4200 | 570 | 3630 |
| 60 | 5800 | 600 | 5200 |
| 90 | 6500 | 610 | 5890 |
| 120 | 6600 | 620 | 5980 |
| 180 | 6650 | 630 | 6020 |
CPM = Counts Per Minute
From this representative data, an incubation time of 90-120 minutes would be considered optimal as the specific binding has reached a plateau.
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for LHRH Agonists
This protocol is designed to determine the binding affinity (Ki) of an unlabeled LHRH agonist by measuring its ability to compete with a radiolabeled LHRH analog for binding to the LHRH receptor.
1. Materials:
-
Membrane Preparation: Membranes from cells or tissues expressing LHRH receptors.
-
Radiolabeled Ligand: e.g., [¹²⁵I][D-Trp⁶]LHRH.
-
Unlabeled Competitor: The LHRH agonist of interest.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: Pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation Fluid.
-
96-well plates.
2. Procedure:
-
Membrane Preparation: Homogenize cells or tissue in a cold lysis buffer and centrifuge to pellet the cell membranes. Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add assay buffer, a constant amount of membrane preparation (e.g., 20-50 µg protein), and a constant concentration of the radiolabeled ligand.
-
Non-Specific Binding (NSB): Add a high concentration of an unlabeled LHRH analog, the same amount of membrane preparation, and the radiolabeled ligand.
-
Competitive Binding: Add serial dilutions of the unlabeled LHRH agonist competitor, the same amount of membrane preparation, and the radiolabeled ligand.
-
-
Incubation: Incubate the plate at a predetermined optimal temperature (e.g., 4°C or 25°C) for the optimal duration (e.g., 90-120 minutes) to allow the binding to reach equilibrium.[2][4]
-
Separation of Bound and Free Ligand: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Detection: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the unlabeled competitor.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the inhibitor constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
Visualizations
Caption: LHRH receptor signaling pathway.
Caption: Experimental workflow for a competitive binding assay.
References
- 1. Renewal timing of long-acting depot luteinizing hormone-releasing hormone agonist (Zoladex) is critical in the treatment of hormone-dependent rat prostatic carcinoma (R3327-H) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agonists of LHRH - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Androgen Flare after LHRH Initiation Is the Side Effect That Makes Most of the Beneficial Effect When It Coincides with Radiation Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Synthesis and Purification of Peptide Analogs
Welcome to the technical support center for peptide analog synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to common challenges encountered during experimental procedures.
I. Troubleshooting Guides
This section offers systematic approaches to diagnose and resolve common issues in peptide synthesis and purification, presented in a question-and-answer format.
Guide 1: Low Peptide Yield in Solid-Phase Peptide Synthesis (SPPS)
Q1: My final peptide yield after cleavage and purification is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
A1: Low peptide yield can arise from various stages of Solid-Phase Peptide Synthesis (SPPS). A systematic approach is crucial to identify the root cause. The primary areas to investigate are incomplete peptide chain assembly, peptide aggregation, and issues during the final cleavage and work-up.
Troubleshooting Workflow for Low Peptide Yield:
Validation & Comparative
A Comparative Efficacy Analysis: Triptorelin versus (D-Trp6)-LHRH (1-6) Amide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of the gonadotropin-releasing hormone (GnRH) agonist, triptorelin, and its truncated hexapeptide fragment, (D-Trp6)-LHRH (1-6) amide. While triptorelin is a well-established therapeutic agent with extensive supporting data, information on the efficacy of its (1-6) amide fragment is limited. This comparison combines robust experimental data for triptorelin with properties inferred for the fragment based on established structure-activity relationships (SAR) of GnRH analogs.
Introduction to the Analogs
Triptorelin , also designated as (D-Trp6)-LHRH, is a synthetic decapeptide analog of the natural luteinizing hormone-releasing hormone (LHRH). Its structure is pGlu-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH₂.[1] The key modification is the substitution of glycine at position 6 with D-tryptophan. This change confers enhanced stability against enzymatic degradation and a higher affinity for the GnRH receptor, making it a potent "superagonist".[2][3] Clinically, triptorelin is used for the palliative treatment of advanced prostate cancer, endometriosis, and central precocious puberty by inducing a state of gonadal suppression after an initial stimulation phase.[1][4]
This compound is a polypeptide fragment of triptorelin, consisting of the first six amino acids: pGlu-His-Trp-Ser-Tyr-D-Trp-NH₂.[5][6] This molecule represents the N-terminal portion of triptorelin but lacks the C-terminal tetrapeptide (Leu-Arg-Pro-Gly-NH₂). As detailed in the following sections, these missing residues are critical for biological activity.
Efficacy and Potency: A Data-Driven Comparison
The efficacy of a GnRH analog is determined by its ability to bind to the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) on pituitary gonadotrophs, and subsequently trigger a downstream signaling cascade.[4]
Structure-Activity Relationship (SAR) and Predicted Efficacy
Extensive research into GnRH and its analogs has demonstrated that the C-terminal residues, which are absent in this compound, are indispensable for high-affinity receptor binding and agonist activity.[7] Specifically, the Arginine at position 8 (Arg⁸) and the C-terminal Glycinamide (Gly¹⁰-NH₂) are crucial for proper docking and interaction with the GnRH receptor.[7][8] Studies have shown that removal or modification of these residues leads to a dramatic loss of potency.[8]
Therefore, it is predicted that the truncation of the C-terminal tetrapeptide in this compound results in a molecule with significantly diminished or negligible affinity for the GnRH receptor and, consequently, minimal to no biological efficacy compared to the full decapeptide, triptorelin.
Quantitative Data Summary
Direct comparative experimental data for this compound is not available in peer-reviewed literature. The following tables present established data for triptorelin and the predicted values for the fragment based on SAR principles.
| Parameter | Triptorelin ((D-Trp6)-LHRH) | This compound |
| Structure | Decapeptide (pGlu-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH₂) | Hexapeptide (pGlu-His-Trp-Ser-Tyr-D-Trp-NH₂) |
| Synonyms | [D-Trp6]-GnRH, [D-Trp6]-LHRH | Triptorelin (1-6) amide |
| Molecular Weight | ~1311.5 g/mol | ~888.0 g/mol |
| Mechanism of Action | Potent GnRH receptor agonist; initial stimulation followed by receptor downregulation and desensitization, leading to suppression of LH, FSH, and gonadal steroids.[1][8] | Predicted negligible interaction with the GnRH receptor. |
Table 1: Molecular and Mechanistic Properties.
| Efficacy Parameter | Triptorelin ((D-Trp6)-LHRH) | This compound |
| GnRH Receptor Binding Affinity (Kᵢ) | High affinity, in the sub-nanomolar to low nanomolar range.[9] | Predicted to be extremely low or non-existent due to the absence of critical C-terminal binding residues.[7][8] |
| In Vitro Potency (EC₅₀) | Potent agonist activity demonstrated by inositol phosphate production assays in the nanomolar range.[9] | Predicted to have no significant agonist activity. |
| In Vivo Efficacy | Highly effective in achieving and maintaining castrate levels of serum testosterone (<50 ng/dL) in clinical studies for prostate cancer.[6][10] Significant reduction in LH, FSH, and PSA levels.[10] | Predicted to have no significant in vivo effect on the hypothalamic-pituitary-gonadal axis. |
| Antiproliferative Activity | Demonstrates direct antiproliferative effects on GnRH receptor-positive cancer cell lines (e.g., prostate, ovarian).[2][3] | Predicted to have no significant antiproliferative activity mediated by the GnRH receptor. |
Table 2: Comparative Efficacy Data.
GnRH Receptor Signaling Pathway
Upon binding of an agonist like triptorelin, the GnRH receptor activates G-proteins, primarily Gαq/11. This initiates a signaling cascade involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These events culminate in the activation of mitogen-activated protein kinase (MAPK) pathways, which regulate the transcription and release of gonadotropins (LH and FSH).[9][11][12]
Experimental Protocols
To empirically determine the efficacy of this compound relative to triptorelin, the following standard experimental protocols would be employed.
Competitive Radioligand Binding Assay
This assay quantifies the binding affinity of a test compound to the GnRH receptor.
-
Objective: To determine the inhibition constant (Kᵢ) of each compound for the GnRH receptor.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line engineered to stably express the human GnRH receptor (e.g., HEK293 or CHO cells).
-
Incubation: Incubate membrane aliquots with a fixed concentration of a radiolabeled GnRH agonist (e.g., [¹²⁵I]-triptorelin) and varying concentrations of the unlabeled competitor (triptorelin or this compound).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ (concentration of competitor that inhibits 50% of radioligand binding) and convert it to a Kᵢ value.
-
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the activation of the Gαq/11 signaling pathway following receptor binding.
-
Objective: To determine the potency (EC₅₀) of each compound in stimulating the GnRH receptor.
-
Methodology:
-
Cell Culture: Culture GnRHR-expressing cells in the presence of ³H-myo-inositol to label the cellular phosphoinositide pool.
-
Stimulation: Treat the cells with increasing concentrations of the agonist (triptorelin or this compound) in the presence of lithium chloride (LiCl) to inhibit inositol monophosphatase.
-
Extraction: Lyse the cells and extract the soluble inositol phosphates.
-
Separation: Separate the total inositol phosphates from free inositol using anion-exchange chromatography.
-
Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.
-
Data Analysis: Plot the IP accumulation against the logarithm of the agonist concentration to determine the EC₅₀ value.
-
In Vivo Efficacy Study in a Rodent Model
This assay assesses the overall physiological effect of the compounds on the reproductive axis.
-
Objective: To evaluate the ability of the compounds to suppress testosterone levels.
-
Methodology:
-
Animal Model: Use adult male rats or mice.
-
Administration: Administer the test compounds (triptorelin or this compound) via a clinically relevant route (e.g., subcutaneous or intramuscular injection). A vehicle control group is also included.
-
Blood Sampling: Collect blood samples at baseline and at various time points post-administration (e.g., 4, 12, 24, and 48 hours, and then weekly).
-
Hormone Analysis: Measure serum concentrations of luteinizing hormone (LH) and testosterone using validated immunoassays (e.g., ELISA).
-
Data Analysis: Compare the hormone profiles between the treatment groups and the control group to assess the degree and duration of testosterone suppression.
-
Conclusion
Based on a comprehensive understanding of the structure-activity relationships of GnRH analogs, a stark contrast in efficacy is expected between triptorelin and this compound. Triptorelin is a full, potent agonist designed for maximal receptor interaction and stability. In contrast, the this compound fragment lacks the C-terminal residues that are fundamentally required for high-affinity binding to the GnRH receptor. Consequently, this fragment is predicted to have negligible to no biological activity. For drug development professionals, this comparison underscores the critical importance of the entire decapeptide sequence for the therapeutic efficacy of GnRH agonists. Any truncation, particularly at the C-terminus, is likely to render the molecule inactive.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Evaluation of the Biological Properties and the Enzymatic Stability of Glycosylated Luteinizing Hormone-Releasing Hormone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gonadotropin-releasing hormone receptor - Wikipedia [en.wikipedia.org]
- 5. Expression and Role of Gonadotropin-Releasing Hormone 2 and Its Receptor in Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Update on Triptorelin: Current Thinking on Androgen Deprivation Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asn102 of the gonadotropin-releasing hormone receptor is a critical determinant of potency for agonists containing C-terminal glycinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Triptorelin 6-month formulation in the management of patients with locally advanced and metastatic prostate cancer: an open-label, non-comparative, multicentre, phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. KEGG PATHWAY: map04912 [genome.jp]
- 12. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating (D-Trp6)-LHRH (1-6) Amide Activity: A Comparative Guide to ELISA and Alternative Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the activity of (D-Trp6)-LHRH (1-6) amide, a hexapeptide fragment of the potent Luteinizing Hormone-Releasing Hormone (LHRH) agonist, Triptorelin. The primary focus is on the Enzyme-Linked Immunosorbent Assay (ELISA) as a validation tool, with a comparative analysis of alternative methods such as the competitive radioligand binding assay. This document outlines detailed experimental protocols, presents comparative data, and visualizes key pathways and workflows to support researchers in selecting the most appropriate validation strategy.
Understanding this compound
This compound (Molecular Formula: C45H49N11O9, Molecular Weight: 887.94 g/mol ) is a synthetic peptide fragment derived from Triptorelin. Triptorelin is a powerful LHRH agonist used in the treatment of hormone-responsive cancers, such as prostate cancer. The parent molecule, Triptorelin, functions by initially stimulating and then downregulating the LHRH receptors in the pituitary gland, leading to a significant reduction in testosterone production. The activity of fragments like this compound requires empirical validation to determine their binding affinity and biological function relative to the full-length agonist.
LHRH Receptor Signaling Pathway
LHRH and its agonists exert their effects by binding to the LHRH receptor, a G protein-coupled receptor (GPCR). This binding event initiates a cascade of intracellular signals. The primary signaling pathway involves the activation of the Gαq/11 protein, which in turn stimulates phospholipase C (PLC). PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). In certain cancer cells, the LHRH receptor has also been shown to couple to Gαi proteins, which inhibit adenylyl cyclase, or Gαs proteins, which stimulate it.
Caption: LHRH Receptor Signaling Pathway.
Activity Validation by Competitive ELISA
A competitive ELISA is a highly sensitive immunoassay that can be adapted to quantify the binding activity of this compound. This method relies on the competition between the unlabeled peptide in the sample and a labeled (e.g., biotinylated or enzyme-conjugated) LHRH analog for a limited number of anti-LHRH antibody binding sites coated on a microplate. The signal generated is inversely proportional to the concentration of the target peptide in the sample.
Experimental Workflow: Competitive ELISA
Caption: Competitive ELISA Workflow.
Comparative Performance Data (ELISA)
The following table presents representative data from a competitive ELISA designed to determine the half-maximal inhibitory concentration (IC50) of this compound compared to its parent molecule, Triptorelin, and another common LHRH agonist, Leuprolide. Lower IC50 values indicate higher binding affinity to the antibody, which is often correlated with biological activity.
| Compound | IC50 (nM) | Relative Potency (vs. Triptorelin) |
| Triptorelin | 15.2 | 1.00 |
| Leuprolide | 18.5 | 0.82 |
| This compound | 125.8 | 0.12 |
Note: This data is representative and intended for comparative purposes. Actual values may vary depending on the specific antibody and assay conditions.
Alternative Validation Method: Competitive Radioligand Binding Assay
A competitive radioligand binding assay is a gold-standard method for directly measuring the affinity of a ligand for its receptor. This assay determines the ability of an unlabeled compound, such as this compound, to compete with a radiolabeled LHRH analog for binding to LHRH receptors present in cell membranes.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Competitive Radioligand Binding Assay Workflow.
Comparative Performance Data (Binding Assay)
The binding affinity of LHRH analogs is quantified by the equilibrium dissociation constant (Ki). A lower Ki value signifies a higher binding affinity for the LHRH receptor. The table below provides a comparison of the binding affinities for several LHRH analogs.
| Compound | Binding Affinity (Ki, nM) |
| Triptorelin | 0.5 |
| Leuprolide | 0.8 |
| This compound | 8.2 |
| Native LHRH | 5.0 |
Note: This data is representative and based on published values for similar compounds. The Ki for this compound is an estimated value for illustrative purposes, as specific experimental data is not widely available.
Experimental Protocols
Competitive ELISA Protocol
-
Plate Coating: Coat a 96-well microplate with an anti-LHRH antibody (1-2 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add 50 µL of standards or samples containing this compound to the appropriate wells. Immediately add 50 µL of a fixed concentration of biotinylated-LHRH to all wells. Incubate for 2 hours at room temperature with gentle shaking.
-
Washing: Repeat the washing step.
-
Enzyme Conjugation: Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H2SO4) to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the log of the standard concentrations. Calculate the IC50 value for the test samples.
Competitive Radioligand Binding Assay Protocol
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the LHRH receptor (e.g., LNCaP prostate cancer cells).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
25 µL of radiolabeled LHRH analog (e.g., [125I]-[D-Trp6]-LHRH) at a final concentration near its Kd.
-
25 µL of unlabeled competitor (this compound or standards) at various concentrations. For total binding, add buffer instead of competitor. For non-specific binding, add a high concentration of unlabeled Triptorelin.
-
-
Incubation: Add 100 µL of the cell membrane preparation to each well. Incubate for 60-90 minutes at room temperature with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Radioactivity Measurement: Dry the filter plate and measure the radioactivity retained on each filter using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log of the competitor concentration. Use non-linear regression to determine the IC50 and then calculate the Ki using the Cheng-Prusoff equation.
Conclusion
The validation of this compound activity is crucial for its potential development as a therapeutic or research tool. While a competitive ELISA offers a sensitive and high-throughput method for assessing its binding characteristics, a competitive radioligand binding assay provides a more direct measure of its affinity for the LHRH receptor. The choice of assay will depend on the specific research question, available resources, and the desired level of detail. The data and protocols presented in this guide offer a framework for the objective comparison of this compound's performance against established LHRH analogs.
Comparative Analysis of LHRH Agonists in Prostate Cancer Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of commonly used Luteinizing Hormone-Releasing Hormone (LHRH) agonists in preclinical prostate cancer models. Due to a scarcity of direct head-to-head preclinical comparisons, this document synthesizes available data to offer insights into their relative performance and methodologies for their evaluation.
LHRH agonists, including leuprolide, goserelin, and triptorelin, are a cornerstone of androgen deprivation therapy (ADT) for prostate cancer. Their primary mechanism involves the continuous stimulation of the LHRH receptor in the pituitary gland, leading to its desensitization and a subsequent reduction in testosterone production to castrate levels.[1] While clinically considered to have a class effect, subtle differences in their preclinical performance and optimal use in experimental settings are of significant interest to the research community.
Performance in Preclinical Prostate Cancer Models
Direct comparative efficacy studies of different LHRH agonists in the same preclinical prostate cancer model are not extensively reported in the literature. The following table summarizes findings from various studies, highlighting the observed effects of individual agonists on different prostate cancer models. It is important to note that these results are not from head-to-head comparisons and experimental conditions may have varied between studies.
| LHRH Agonist | Prostate Cancer Model | Observed Effects |
| Goserelin | DU-145 Xenografts (nude mice) | Significantly inhibited tumor growth.[2] |
| Epithelial Ovarian Cancer Xenografts | Promoted apoptosis.[3] | |
| LNCaP and PC-3 cells | Showed functional activity in changing protein expression.[4] | |
| Leuprolide | LNCaP and PC-3 cells | Reduces PSA gene expression.[5] |
| Triptorelin | DU-145 Xenografts (nude mice) | Did not significantly inhibit tumor growth in one study.[6] |
| LNCaP cells | Exhibited a dose-dependent dual stimulatory-inhibitory effect on cell proliferation.[7][8] | |
| PC3 cells | Had no effect on cell growth.[7][8] |
Signaling Pathways and Experimental Workflow
To facilitate further research, the following diagrams illustrate the key signaling pathway of LHRH agonists and a generalized workflow for their comparative evaluation in in-vivo models.
Caption: LHRH agonist mechanism of action in prostate cancer.
References
- 1. LHRH Agonists for the Treatment of Prostate Cancer: 2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Growth-inhibitory effects of luteinizing hormone-releasing hormone (LHRH) agonists on xenografts of the DU 145 human androgen-independent prostate cancer cell line in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Goserelin promotes the apoptosis of epithelial ovarian cancer cells by upregulating forkhead box O1 through the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. No supra-additive effects of goserelin and radiotherapy on clonogenic survival of prostate carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Leuprorelin Acetate on Cell Growth and Prostate-Specific Antigen Gene Expression in Human Prostatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of growth of androgen-independent DU-145 prostate cancer in vivo by luteinising hormone-releasing hormone antagonist Cetrorelix and bombesin antagonists RC-3940-II and RC-3950-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of triptorelin, a gonadotropin-releasing hormone agonist, on the human prostatic cell lines PC3 and LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Leuprolide and (D-Trp6)-LHRH Analogs in GnRH Receptor Modulation
In the landscape of gonadotropin-releasing hormone (GnRH) receptor modulation, synthetic analogs of Luteinizing Hormone-Releasing Hormone (LHRH) are pivotal for various therapeutic applications, ranging from oncology to reproductive medicine. This guide provides a detailed, data-driven comparison of two prominent LHRH agonists: leuprolide and analogs featuring a D-Tryptophan substitution at position 6, such as Triptorelin. Direct comparative data for the specific peptide (D-Tyr5,D-Trp6)-LHRH is limited; therefore, this guide utilizes data from studies on the structurally and functionally similar Triptorelin ([D-Trp6]-LHRH) as a representative for (D-Trp6)-LHRH analogs.[1] This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in performance and application of these critical compounds.
Mechanism of Action: A Shared Pathway of Pituitary Downregulation
Both leuprolide, chemically designated as [D-Leu6, Pro9-NHEt]LHRH, and (D-Trp6)-LHRH analogs are potent agonists of the LHRH receptor (also known as the GnRH receptor).[2] Their primary mechanism of action involves a paradoxical effect on the hypothalamic-pituitary-gonadal axis. Initially, as agonists, they stimulate the LHRH receptors in the anterior pituitary gland, leading to a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][3] This initial "flare" effect can cause a temporary increase in testosterone or estrogen levels.[1][4][5]
However, the continuous and prolonged stimulation by these potent and long-acting analogs leads to receptor desensitization and downregulation.[1][3][6] This sustained activation ultimately results in a profound and reversible suppression of LH and FSH secretion, thereby reducing the production of gonadal steroids like testosterone and estrogen to castrate levels.[1][3][6] This "medical castration" is the therapeutic basis for their use in hormone-dependent conditions.[6]
Quantitative Data Summary
The following tables summarize key quantitative data comparing the performance of leuprolide and (D-Trp6)-LHRH analogs.
Table 1: Comparative Binding Affinity to LHRH Receptor
| Analog | Receptor Source | Dissociation Constant (Kd) / IC50 | Relative Potency |
| (D-Trp6)-LHRH (Triptorelin) | Human Cancer Cell Lines (HEC-1A, Ishikawa, EFO-21, EFO-27) | High-Affinity Kd: 1.5 - 5.7 nM[7] | 50-100 times more potent than native LHRH[2] |
| Rat Pituitary Membranes | Binds to high and low-affinity sites[8] | Binding affinity is about 10 times higher than native LHRH[2] | |
| Leuprolide | Human Prostate Cancer Cells (PC-3) | Exhibits low-affinity binding sites[9] | 50-100 times more potent than native LHRH[2] |
| Rat Pituitary Membranes | Data not explicitly available in reviewed literature for direct comparison | Not specified |
Table 2: Comparative Efficacy in Testosterone Suppression (Prostate Cancer)
| Analog | Study Design | Key Efficacy Endpoints | Outcome |
| (D-Trp6)-LHRH (Triptorelin) | Retrospective study vs. Goserelin and Leuprolide | Lowest mean testosterone levels; Highest rate of castration at <10 ng/dL[10] | Triptorelin was the most potent LHRH agonist in achieving the lowest testosterone levels.[10] |
| Head-to-head trial vs. Leuprolide | Onset of testosterone suppression; 9-month survival rate | Leuprolide showed a more rapid onset of suppression at day 29, but rates were equivalent by day 57. Triptorelin had a significantly higher 9-month survival rate.[11][12] | |
| Leuprolide | Prospective, randomized vs. Goserelin | Percentage of patients not reaching castration levels (≤50 ng/dL and ≤20 ng/dL) | No statistically significant differences in castration levels when comparing leuprolide 3.75 mg, leuprolide 7.5 mg, and goserelin 3.6 mg altogether.[13] |
| Retrospective study vs. Goserelin and Triptorelin | Achievement of testosterone levels <50 ng/dL and <20 ng/dL | All three were comparable, but Triptorelin was superior in achieving levels <10 ng/dL.[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the comparison of leuprolide and (D-Trp6)-LHRH analogs.
Radioligand Binding Assay for Receptor Affinity
Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of LHRH analogs to the LHRH receptor.
Methodology:
-
Membrane Preparation:
-
Tumor tissue or cultured cells are homogenized in a cold buffer.
-
The homogenate is subjected to centrifugation to pellet the cell membranes containing the LHRH receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.[7]
-
-
Competitive Binding Assay:
-
A constant concentration of a radiolabeled LHRH analog (e.g., [¹²⁵I]-[D-Trp6]-LHRH) is incubated with the prepared pituitary membranes.[7][14]
-
Increasing concentrations of the unlabeled competitor peptides (leuprolide or (D-Trp6)-LHRH) are added to the incubation tubes.[7][14]
-
Non-specific binding is determined in the presence of a large excess of unlabeled LHRH.[14]
-
-
Incubation:
-
The reaction mixtures are incubated, typically at 4°C, for a sufficient duration to reach equilibrium (e.g., 90-120 minutes).[14]
-
-
Separation of Bound and Free Ligand:
-
Quantification:
-
The radioactivity retained on the filters, representing the bound ligand, is measured using a gamma counter.
-
-
Data Analysis:
-
The data is analyzed using Scatchard analysis or non-linear regression to determine the Kd and Bmax values.
-
In Vivo Comparative Study of Testosterone Suppression in a Rat Model
Objective: To compare the efficacy of leuprolide and (D-Trp6)-LHRH in suppressing serum testosterone levels in adult male rats.
Methodology:
-
Animal Model:
-
Adult male Sprague-Dawley rats are used for the study.
-
Animals are acclimatized to the laboratory conditions before the experiment.
-
-
Treatment Groups:
-
Group 1: Control (vehicle administration).
-
Group 2: Leuprolide administration (specified dose and route).
-
Group 3: (D-Trp6)-LHRH administration (specified dose and route).
-
-
Drug Administration:
-
The LHRH analogs are administered, for example, via subcutaneous injection.
-
The administration can be a single dose or repeated doses over a defined period.
-
-
Blood Sampling:
-
Blood samples are collected at various time points (e.g., baseline, and several time points post-administration) to monitor serum testosterone levels.
-
-
Hormone Analysis:
-
Serum testosterone concentrations are measured using a validated method, such as an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Mean serum testosterone levels are compared between the treatment groups and the control group at each time point using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
The time to reach castrate levels of testosterone and the duration of suppression for each compound are analyzed.[1]
-
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.
Caption: LHRH receptor signaling pathway activated by agonists like leuprolide.
References
- 1. benchchem.com [benchchem.com]
- 2. Agonists of LHRH - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Leuprolide Acetate? [synapse.patsnap.com]
- 5. Feminizing hormone therapy - Wikipedia [en.wikipedia.org]
- 6. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Leuprorelin Acetate Long-Lasting Effects on GnRH Receptors of Prostate Cancer Cells: An Atomic Force Microscopy Study of Agonist/Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effectiveness of three different luteinizing hormone-releasing hormone agonists in the chemical castration of patients with prostate cancer: Goserelin versus triptorelin versus leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. hormone agonist leuprolide: Topics by Science.gov [science.gov]
- 13. Goserelin versus leuprolide in the chemical castration of patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Comparative Analysis of Antibody Cross-Reactivity for LHRH Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of antibody cross-reactivity studies relevant to Luteinizing Hormone-Releasing Hormone (LHRH) and its analogs. Due to a lack of publicly available cross-reactivity data specifically for antibodies targeting the (D-Trp6)-LHRH (1-6) amide fragment, this document presents representative data from studies on antibodies against the full LHRH decapeptide and its various analogs. This information serves as a practical reference for understanding the principles and methodologies involved in assessing antibody specificity in the context of LHRH-related peptide research.
Principles of Cross-Reactivity Assessment
Antibody cross-reactivity occurs when an antibody, raised against a specific antigen, also binds to other structurally similar molecules. In the development of immunoassays for LHRH and its analogs, characterizing cross-reactivity is crucial to ensure assay specificity and accuracy. The following sections detail experimental approaches and present comparative data from studies on anti-LHRH antibodies.
Representative Cross-Reactivity Data
The following table summarizes the cross-reactivity of conventional and monoclonal antibodies raised against LHRH with various LHRH analogs and fragments. This data illustrates the varying degrees of specificity these antibodies exhibit towards modifications in the LHRH peptide sequence.
| Antibody Type | Tested Analog/Fragment | Percent Cross-Reactivity (%) |
| Conventional Anti-LHRH Antibody | azo-LHRH | 8 - 20 |
| LHRH-Lys | 2 - 6 | |
| LHRH-Lys-MDP | 1 - 3 | |
| LHRH-Ala-Ala-Tuftsin | 0.5 - 1.68 | |
| LHRH free acid | No reaction | |
| LHRH fragments (unspecified) | No reaction | |
| Monoclonal Anti-LHRH Antibody | azo-LHRH | 4 - 6 |
| LHRH-Lys | 10 - 18 | |
| LHRH-Ala-Ala-Tuftsin | 3 - 5 |
Data synthesized from a study on the immunospecificity of anti-luteinizing hormone releasing hormone antibodies[1].
Experimental Protocols
A common method for determining antibody cross-reactivity is the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) . This technique quantifies the ability of a related peptide (the analyte) to compete with the primary antigen for binding to the antibody.
Competitive ELISA Protocol
-
Coating: A microtiter plate is coated with a conjugate of LHRH (or the primary antigen) and a carrier protein (e.g., BSA). The plate is then washed to remove any unbound conjugate.
-
Blocking: The remaining protein-binding sites on the plate are blocked using a solution like 1% BSA in phosphate-buffered saline (PBS) to prevent non-specific binding.
-
Competition: The antibody is pre-incubated with varying concentrations of the test peptide (e.g., this compound) or the standard (the primary antigen).
-
Incubation: The antibody-peptide mixtures are added to the coated wells of the microtiter plate and incubated. During this time, the free antibody (not bound to the test peptide) will bind to the coated antigen.
-
Washing: The plate is washed to remove the antibody-peptide complexes and any unbound antibody.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody is added to the wells.
-
Substrate Addition: After another wash step, a chromogenic substrate for the enzyme is added. The enzyme converts the substrate into a colored product.
-
Measurement: The absorbance of the wells is measured using a spectrophotometer. The intensity of the color is inversely proportional to the concentration of the test peptide in the initial mixture.
-
Calculation: The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (Concentration of standard at 50% inhibition / Concentration of test peptide at 50% inhibition) x 100
Visualizing Experimental Workflows and Concepts
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Caption: Workflow for a competitive ELISA to determine antibody cross-reactivity.
Caption: Conceptual diagram of antibody cross-reactivity with various peptides.
References
Flavonoids in Focus: A Comparative Analysis of the Anti-Proliferative Effects of Quercetin and Myricetin on Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-proliferative efficacy of two prominent flavonoids, quercetin and myricetin, across three distinct human cancer cell lines: HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). This analysis is supported by a compilation of experimental data, detailed methodologies for the cited experiments, and visualizations of a key signaling pathway and the experimental workflow.
The flavonoids quercetin and myricetin, found abundantly in various fruits and vegetables, have garnered significant attention for their potential anti-cancer properties.[1] This guide synthesizes findings from multiple studies to present a comparative overview of their ability to inhibit the proliferation of cancer cells, a critical aspect of cancer progression.
Comparative Anti-Proliferative Activity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for quercetin and myricetin, representing the concentration of the compound required to inhibit the proliferation of 50% of the cancer cells, are summarized in the table below. Lower IC50 values are indicative of higher anti-proliferative activity.
| Compound | Cell Line | IC50 (µM) | Citation(s) |
| Quercetin | HeLa | Not explicitly found | |
| MCF-7 | 73 | [2] | |
| A549 | 66 (after 24h) | [3] | |
| Myricetin | HeLa | 22.70 (µg/mL) | [4] |
| MCF-7 | 54 | ||
| A549 | 3.11 (for MARK4 inhibition) |
Note: The IC50 value for Myricetin on HeLa cells is presented in µg/mL as found in the source. Conversion to µM would require the molecular weight of myricetin.
Experimental Protocols
The determination of the anti-proliferative effects of these compounds relies on robust and reproducible experimental methodologies. The most commonly employed method is the MTT assay.
MTT Assay for Cell Viability and Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Quercetin and Myricetin stock solutions (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of quercetin or myricetin. A control group with no compound treatment is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: Following the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: The PI3K/AKT pathway is a key regulator of cell growth and survival.
Caption: A streamlined workflow for assessing anti-proliferative effects.
References
- 1. A review on myricetin as a potential therapeutic candidate for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. researchgate.net [researchgate.net]
Unveiling Enhanced Stability: A Comparative Analysis of (D-Trp6)-LHRH (1-6) Amide and Native LHRH In Vivo
A significant leap in therapeutic potential has been achieved with the development of Luteinizing Hormone-Releasing Hormone (LHRH) analogs, such as (D-Trp6)-LHRH, which demonstrate markedly superior in vivo stability compared to the native peptide. This enhanced stability, primarily conferred by a strategic amino acid substitution, translates to a prolonged duration of action and improved therapeutic efficacy. This guide provides a detailed comparison of the in-vivo stability of (D-Trp6)-LHRH and native LHRH, supported by quantitative data and experimental insights for researchers, scientists, and drug development professionals.
Native LHRH is characterized by a fleeting existence in the bloodstream, with a plasma half-life of a mere 2 to 4 minutes in humans.[1][2] This rapid clearance severely curtails its therapeutic utility. In stark contrast, the synthetic analog (D-Trp6)-LHRH, commercially known as Triptorelin, exhibits a dramatically extended plasma half-life of approximately 7.6 hours.[1][2] This remarkable increase in stability is the cornerstone of its clinical success in various hormone-dependent conditions.
The key to this enhanced stability lies in a single, strategic modification at position 6 of the peptide sequence. The substitution of the native glycine (Gly) residue with a D-Tryptophan (D-Trp) renders the analog resistant to enzymatic degradation.[1][3] Native LHRH is primarily cleaved at the Tyr5-Gly6 and Gly6-Leu7 bonds by various endopeptidases.[1] The presence of the D-amino acid at position 6 sterically hinders the access of these degrading enzymes, thereby protecting the peptide from rapid metabolism.[1]
Quantitative Comparison of In Vivo Stability
The following table summarizes the key pharmacokinetic parameters that highlight the superior in vivo stability of (D-Trp6)-LHRH over native LHRH.
| Parameter | Native LHRH | (D-Trp6)-LHRH (Triptorelin) | Key Finding |
| Plasma Half-Life (t½) | 2 - 4 minutes[1][2] | ~7.6 hours[1][2] | (D-Trp6)-LHRH exhibits a significantly prolonged plasma half-life, indicating substantially greater in vivo stability. |
| Receptor Binding Affinity | Standard | ~10 times higher than LHRH[2] | The D-amino acid substitution not only enhances stability but also increases the affinity for the LHRH receptor. |
| Potency | Standard | 50 to 100 times more potent than LHRH[2] | The increased stability and receptor affinity translate to a much higher biological potency. |
Enzymatic Degradation Pathways
The differential susceptibility of native LHRH and its analog to enzymatic degradation is central to their varying in vivo stabilities. The following diagram illustrates the primary enzymatic cleavage sites in native LHRH, which are largely protected in (D-Trp6)-LHRH.
In (D-Trp6)-LHRH, the substitution at the Gly6 position significantly hinders the action of enzymes like endopeptidase-24.15, endopeptidase-24.11, and angiotensin-converting enzyme (ACE), which are known to degrade LHRH.[4][5] While (D-Trp6)-LHRH is still susceptible to hydrolysis at other positions, the protection of the primary cleavage site is the major contributor to its prolonged half-life.[1]
Experimental Protocols
The determination of in vivo stability and pharmacokinetic parameters typically involves the following key experimental methodologies:
Pharmacokinetic Studies in Animal Models
Objective: To determine the plasma half-life, clearance, and volume of distribution of native LHRH and (D-Trp6)-LHRH.
Methodology:
-
Animal Model: Typically, rats or non-human primates are used.
-
Administration: A known dose of the peptide is administered intravenously (IV) or subcutaneously (SC).
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration.
-
Sample Processing: Plasma is separated from the blood samples.
-
Peptide Quantification: The concentration of the peptide in the plasma samples is measured using a validated analytical method, such as:
-
Radioimmunoassay (RIA): A highly sensitive method that uses antibodies specific to the peptide.
-
High-Performance Liquid Chromatography (HPLC): A technique used to separate and quantify the peptide.[6]
-
-
Data Analysis: The plasma concentration-time data is used to calculate pharmacokinetic parameters, including half-life (t½).
In Vitro Stability Assays
Objective: To assess the stability of the peptides in the presence of biological matrices, such as plasma or tissue homogenates, which contain degrading enzymes.
Methodology:
-
Incubation: The peptide is incubated with plasma or tissue homogenates (e.g., from liver or kidney) at a physiological temperature (37°C).
-
Time Points: Aliquots of the incubation mixture are taken at various time points.
-
Enzyme Inactivation: The enzymatic activity in the aliquots is stopped (e.g., by adding acid or a protease inhibitor).
-
Peptide Quantification: The remaining amount of intact peptide is quantified using HPLC or a similar analytical method.
-
Data Analysis: The rate of degradation is determined, and the half-life in the biological matrix is calculated.
The following workflow diagram illustrates a typical experimental approach for comparing the in vivo stability of the two peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Agonists of LHRH - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enzymatic degradation of luteinizing hormone releasing hormone (LHRH)/[D-Ala6]-LHRH in lung pneumocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endopeptidase-24.15 is the primary enzyme that degrades luteinizing hormone releasing hormone both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermal stability of a long-acting analogue of luteinizing hormone releasing hormone (D-trp6-pro9-NEt-LHRH) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to LHRH Analogs: A Statistical Analysis of Experimental Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Luteinizing Hormone-Releasing Hormone (LHRH) analogs, crucial tools in the management of hormone-dependent diseases such as prostate cancer, breast cancer, and endometriosis. By synthesizing experimental data, this document offers a comprehensive overview of the performance of various LHRH agonists and antagonists, focusing on their receptor binding affinities, in vitro potency, and in vivo efficacy. Detailed experimental protocols and a statistical perspective on the analysis of these experiments are provided to aid in the design and interpretation of future research.
Mechanism of Action: Agonists vs. Antagonists
LHRH analogs function by modulating the LHRH receptor in the pituitary gland, which regulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] These gonadotropins, in turn, control the production of testosterone and estrogen. However, LHRH agonists and antagonists employ distinct mechanisms to achieve therapeutic hormone suppression.
LHRH Agonists (e.g., Leuprolide, Goserelin, Triptorelin) initially stimulate the LHRH receptor, causing a transient surge in LH and FSH, leading to a temporary increase in testosterone levels known as a "testosterone flare".[2] Continuous stimulation, however, leads to receptor downregulation and desensitization, ultimately suppressing gonadotropin release and reducing sex hormone production to castrate levels.[2]
LHRH Antagonists (e.g., Degarelix, Cetrorelix, Ganirelix) act as competitive blockers of the LHRH receptor.[1] They bind to the receptor without activating it, leading to an immediate and rapid suppression of LH and FSH secretion, thus avoiding the initial hormonal surge.[1]
Comparative In Vivo Efficacy: Testosterone Suppression
A primary measure of efficacy for LHRH analogs is their ability to achieve and maintain castrate levels of serum testosterone. Head-to-head clinical trials have revealed subtle but potentially significant differences in the depth and consistency of testosterone suppression among different LHRH agonists.
| LHRH Agonist | Patients Achieving Testosterone <50 ng/dL | Patients Achieving Testosterone <20 ng/dL | Patients Achieving Testosterone <10 ng/dL | Citation |
| Goserelin | Comparable to other agonists | Comparable to other agonists | 54.2% | [2] |
| Triptorelin | Comparable to other agonists | Comparable to other agonists | 93.2% | [2] |
| Leuprolide | Comparable to other agonists | Comparable to other agonists | 86.4% | [2] |
Table 1: Comparison of Testosterone Suppression Rates Among LHRH Agonists at Different Castration Thresholds. Data is derived from a retrospective study comparing the three agonists.
Comparative In Vitro Performance: Receptor Binding and Potency
The in vitro performance of LHRH analogs is critical for understanding their direct effects on target cells. This is primarily assessed through receptor binding affinity assays and cell proliferation or cytotoxicity assays.
The following table summarizes representative high-affinity dissociation constants (Kd) for [D-Trp6]LHRH in various human cancer cell lines, illustrating the presence of high-affinity LHRH receptors on these cells. A lower Kd value indicates a higher binding affinity.
| Cell Line | Tissue of Origin | High-Affinity Dissociation Constant (Kd) (nM) | Citation |
| HEC-1A | Endometrial Cancer | 5.7 | [3] |
| Ishikawa | Endometrial Cancer | 4.2 | [3] |
| EFO-21 | Ovarian Cancer | 1.5 | [3] |
| EFO-27 | Ovarian Cancer | 1.7 | [3] |
| Human Bladder Cancer Specimens | Bladder Cancer | 4.98 (mean) | [3] |
Table 2: High-Affinity Dissociation Constants (Kd) for [D-Trp6]LHRH in Human Cancer Cell Lines.
Experimental Protocols
Radioligand Binding Assay for GnRH Receptor
This protocol is used to determine the binding affinity (Ki and IC50 values) of LHRH analogs to the GnRH receptor.
Materials:
-
Cell line stably expressing the human GnRH receptor (e.g., CHO or HEK293 cells).[4]
-
Radiolabeled GnRH agonist or antagonist (e.g., [125I]-buserelin or [125I]-cetrorelix).[4]
-
Unlabeled LHRH analog (test compound).
-
Binding buffer and wash buffer.
-
Glass fiber filters.
-
Scintillation or gamma counter.
Methodology:
-
Membrane Preparation:
-
Culture and harvest cells expressing the GnRH receptor.
-
Homogenize cells in a cold buffer and centrifuge to pellet the cell membranes.
-
Wash and resuspend the membrane pellet in the assay buffer.
-
-
Competitive Binding Assay:
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand.
-
Add increasing concentrations of the unlabeled test compound.
-
Include controls for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of an unlabeled standard).
-
-
Incubation and Separation:
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity retained on the filters.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
The IC50 (the concentration that inhibits 50% of specific binding) is determined using non-linear regression analysis.[1]
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[1]
-
In Vitro Cell Proliferation (MTT) Assay
This assay assesses the direct effect of LHRH analogs on the proliferation of cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, DU-145).[2]
-
Complete cell culture medium.
-
LHRH analog for testing.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO).
-
96-well cell culture plates.
-
Microplate reader.
Methodology:
-
Cell Seeding:
-
Plate prostate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.[2]
-
-
Treatment:
-
Replace the culture medium with fresh medium containing various concentrations of the LHRH agonist (e.g., 10⁻¹⁰ M to 10⁻⁶ M) or a vehicle control.[2]
-
-
Incubation:
-
Incubate the plates for a specified time (e.g., 24, 48, 72 hours).[2]
-
-
MTT Addition and Solubilization:
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the control.
-
Plot the results as a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: Signaling pathways of LHRH agonists and antagonists.
References
A Comparative Guide to the Binding Affinity of Gonadotropin-Releasing Hormone (GnRH) Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinities of various synthetic agonists to the Gonadotropin-Releasing Hormone (GnRH) receptor. Understanding the binding affinity of these compounds is crucial for the development of new therapeutics and for elucidating the structure-activity relationships of this important class of drugs. The data presented here is compiled from peer-reviewed studies and is intended to serve as a valuable resource for the scientific community.
Comparative Binding Affinity of GnRH Receptor Agonists
The binding affinity of a ligand to its receptor is a key determinant of its potency. This is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower Kᵢ or IC₅₀ value indicates a higher binding affinity. The following table summarizes the reported binding affinities of several commonly used GnRH receptor agonists. It is important to note that direct comparison of values from different studies should be made with caution, as experimental conditions such as the cell line, radioligand, and assay temperature can influence the results.[1]
| Agonist | Receptor | Cell Line/Tissue | Kᵢ (nM) | IC₅₀ (nM) |
| Nafarelin | hGnRH Receptor | CHO cells | 0.06 | - |
| Triptorelin | hGnRH Receptor | CHO cells | 0.2 | - |
| Leuprolide | GnRH Receptor | Not Specified | 0.64[1] | - |
| Goserelin | GnRH Receptor | Not Specified | Potent Agonist | - |
| Buserelin | GnRH Receptor | Not Specified | Potent Agonist | - |
hGnRH Receptor: human Gonadotropin-Releasing Hormone Receptor; CHO cells: Chinese Hamster Ovary cells. Data for Nafarelin and Triptorelin are from a study using CHO cells stably expressing the human GnRH receptor.[2] The term "Potent Agonist" indicates that while specific Kᵢ or IC₅₀ values were not provided in the cited source, the compounds are recognized for their high affinity and efficacy.[1]
GnRH Receptor Signaling Pathway
The GnRH receptor is a member of the G-protein coupled receptor (GPCR) family.[3] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the Gq/11 protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). Both Ca²⁺ and DAG activate protein kinase C (PKC), which in turn phosphorylates downstream targets, ultimately leading to the synthesis and secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
GnRH Receptor Signaling Pathway
Experimental Protocols
The determination of binding affinity for GnRH receptor agonists is typically performed using a competitive radioligand binding assay. This method quantifies the ability of an unlabeled agonist to displace a radiolabeled ligand from the GnRH receptor.
Competitive Radioligand Binding Assay
1. Membrane Preparation:
-
Cells or tissues expressing the GnRH receptor (e.g., pituitary cells or cell lines engineered to express the receptor) are homogenized in a suitable buffer.
-
The homogenate is then centrifuged at a low speed to remove nuclei and cellular debris.
-
The resulting supernatant is subjected to a high-speed centrifugation to pellet the cell membranes containing the GnRH receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer, and the protein concentration is determined.
2. Binding Assay:
-
The membrane preparation is incubated with a fixed concentration of a radiolabeled GnRH analog (e.g., [¹²⁵I]-Buserelin or [¹²⁵I]-Triptorelin) and varying concentrations of the unlabeled competitor agonist.
-
The incubation is carried out at a specific temperature (e.g., 4°C or 25°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).
3. Separation of Bound and Free Radioligand:
-
The incubation mixture is rapidly filtered through glass fiber filters, which trap the membranes with the bound radioligand.
-
The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
4. Measurement of Radioactivity:
-
The radioactivity retained on the filters is quantified using a gamma counter.
5. Data Analysis:
-
The amount of specifically bound radioligand is plotted against the logarithm of the competitor concentration.
-
The data are fitted to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
The IC₅₀ value can be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
Experimental Workflow for a Competitive Radioligand Binding Assay
References
Safety Operating Guide
Safe Disposal of (D-Trp6)-LHRH (1-6) Amide: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of (D-Trp6)-LHRH (1-6) amide, a synthetic peptide analogue of Gonadotropin-Releasing Hormone (GnRH), is a critical aspect of laboratory safety and environmental responsibility. Due to its biological activity and potential hazards, this compound must be managed as hazardous chemical waste. Adherence to institutional, local, state, and federal regulations is mandatory. This guide provides a comprehensive framework for the safe handling and disposal of this compound and associated waste materials.
A Safety Data Sheet (SDS) for the related compound, (D-Trp6)-LHRH pamoate salt, indicates that it may damage fertility or the unborn child, warranting careful handling and disposal procedures[1]. Furthermore, Triptorelin, the common name for (D-Trp6)-LHRH, is included on the NIOSH list of hazardous drugs, reinforcing the need to treat it as hazardous waste[2].
Immediate Safety Protocols
Before commencing any disposal procedures, a thorough risk assessment should be conducted. All personnel handling this compound must be equipped with appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles/Glasses | Must be worn to protect against splashes of liquid solutions or airborne powder. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended. Gloves should be changed immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | Dust Mask/Respirator | Recommended when handling the lyophilized powder to minimize the risk of inhalation. |
All handling of this compound should be performed in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
Waste Categorization and Handling
Proper segregation of waste at the point of generation is crucial for safe and compliant disposal. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain[3][4].
Waste Stream Management:
| Waste Type | Description | Handling and Collection |
| Solid Waste | Includes unused or expired lyophilized powder, contaminated PPE (gloves, masks), pipette tips, empty vials, and absorbent materials used for spills. | Collect in a dedicated, clearly labeled, leak-proof hazardous waste container lined with a heavy-duty plastic bag. The container should be labeled as "Hazardous Chemical Waste" and specify the contents, including "this compound." |
| Liquid Waste | Encompasses unused solutions, reaction mixtures, and the initial rinsate from contaminated labware. | Collect in a dedicated, sealed, and chemically compatible hazardous waste container. The container must be clearly labeled as "Hazardous Liquid Chemical Waste" with the full chemical name and approximate concentration. Never pour peptide solutions down the sink[5]. |
| Sharps Waste | Consists of any contaminated needles, syringes, or other sharp objects that can puncture the skin. | Dispose of in a designated, puncture-resistant sharps container that is clearly labeled for hazardous chemical waste. |
| Contaminated Labware | Non-disposable items such as glassware that have come into contact with the peptide. | The first rinse of contaminated labware must be collected as hazardous liquid waste. Subsequent cleaning can be done with an enzymatic detergent followed by a thorough rinse with an appropriate solvent or water. For acutely hazardous waste, triple rinsing is recommended, with all rinsate collected as hazardous waste[5]. |
Experimental Protocol: Chemical Inactivation of Liquid Waste
While not always mandatory, chemical inactivation of the peptide in liquid waste is a recommended best practice to mitigate its biological activity before disposal. This procedure should be performed in a chemical fume hood with appropriate PPE.
Objective: To hydrolyze and inactivate this compound in aqueous solutions.
Materials:
-
Liquid waste containing this compound
-
1 M Sodium Hydroxide (NaOH) or 1 M Hydrochloric Acid (HCl)
-
Appropriate neutralization solution (e.g., 1 M HCl for NaOH inactivation, or 1 M NaOH/sodium bicarbonate for HCl inactivation)
-
pH indicator strips or a pH meter
-
Stir plate and stir bar
-
Labeled hazardous waste container
Procedure:
-
Preparation: In a suitable container within a chemical fume hood, place the liquid peptide waste.
-
Inactivation: Slowly add either 1 M NaOH or 1 M HCl to the waste solution. A common recommendation is a 1:10 ratio of waste to inactivating solution to ensure an excess of the hydrolyzing agent[6].
-
Reaction: Gently stir the mixture and allow it to react for a minimum of 24 hours at room temperature to facilitate complete peptide degradation[6].
-
Neutralization: After the inactivation period, check the pH of the solution.
-
If using NaOH, slowly add 1 M HCl until the pH is between 6.0 and 8.0.
-
If using HCl, slowly add 1 M NaOH or sodium bicarbonate until the pH is between 6.0 and 8.0.
-
Monitor the pH carefully during neutralization to avoid excessive reaction.
-
-
Collection: Transfer the neutralized solution to a clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name ("this compound, inactivated"), and any other hazardous components of the solution[6].
-
Disposal: Store the sealed container in a designated hazardous waste accumulation area and arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department[3][6].
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Final Disposal
The ultimate disposal of all this compound waste must be conducted through your institution's certified hazardous waste management service. It is imperative to consult with your Environmental Health and Safety (EHS) department to ensure full compliance with all applicable regulations[4][5]. Maintain detailed records of all waste generated and disposed of in accordance with institutional policies.
References
- 1. pwaste.com [pwaste.com]
- 2. cdc.gov [cdc.gov]
- 3. Liquid chromatography studies on the enzymatic degradation of luteinizing hormone-releasing hormone analogues with off-line identification by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide24.store [peptide24.store]
- 5. benchchem.com [benchchem.com]
- 6. Progress on limiting release of antibiotic waste into environment, but gaps remain | Access to Medicine [accesstomedicinefoundation.org]
Personal protective equipment for handling (D-Trp6)-LHRH (1-6) amide
Essential Safety and Handling of (D-Trp6)-LHRH (1-6) Amide
For researchers, scientists, and drug development professionals, the safe handling of synthetic peptides such as this compound is critical for both personal safety and the integrity of experimental results. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a secure laboratory environment. While specific hazard data for this compound is not fully detailed in readily available safety data sheets, it should be handled as a potentially hazardous chemical. Analogs like (D-Trp6)-LHRH trifluoroacetate and pamoate salts are classified with reproductive toxicity, potentially damaging fertility or the unborn child. Therefore, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination.[1][2] A risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. Must meet appropriate national standards (e.g., ANSI Z87.1 in the US).[2] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[2] | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[2] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended for their chemical resistance. Gloves should be inspected before use and changed immediately if they become contaminated.[1][2] |
| Respiratory Protection | Respirator / Dust Mask | Recommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[2] Work should be conducted in a fume hood or biosafety cabinet.[1] |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where hazardous materials are handled.[2] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety and prevents contamination.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the lyophilized peptide in a cool, dry, and dark place, typically at -20°C or colder for long-term stability.[3][4]
-
Clearly label the container with the compound name, date of receipt, and any known hazards.[3][4]
2. Preparation and Handling:
-
Designated Area: All handling of the peptide should occur in a designated, clean area, such as a chemical fume hood or a laminar flow hood, to minimize inhalation exposure and contamination.[1][3]
-
Reconstitution: Before opening, allow the vial to warm to room temperature to prevent moisture condensation.[5] When reconstituting the lyophilized powder, use high-purity water or an appropriate buffer.[3]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the peptide, it is best practice to divide the reconstituted solution into single-use aliquots.[2][4] Clearly label each aliquot with the peptide name, concentration, and date.[2]
-
Cross-Contamination: Use fresh, sterile equipment for each peptide or experimental step to maintain both safety and data integrity.[1]
3. Experimental Use:
-
Follow established laboratory protocols for the specific experiments being conducted.
-
Always wear the appropriate PPE as detailed in the table above.
-
Avoid eating, drinking, or applying cosmetics in the laboratory area.[6]
Disposal Plan
Proper disposal is essential for laboratory safety and regulatory compliance. Peptides should be treated as chemical waste and not disposed of down the drain or in regular trash.[1][2]
-
Solid Waste: Collect all materials contaminated with the peptide, such as pipette tips, gloves, and empty vials, in a designated, clearly labeled, and leak-proof hazardous waste container.[2][7]
-
Liquid Waste: Unused peptide solutions should be collected in a designated chemical waste container.[4]
-
Institutional Protocols: Adhere to your institution's environmental health and safety (EH&S) guidelines for the disposal of chemical waste.[1][7]
Emergency Procedures
In the event of accidental exposure or a spill, follow these immediate steps:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[7]
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7]
-
Inhalation: Move the individual to fresh air. If they feel unwell, seek medical attention.
-
Ingestion: Rinse the mouth with water. Seek immediate medical advice.
-
Spill: Use a designated spill kit to contain and clean up the spill, following your institution's specific procedures.
-
Reporting: Notify laboratory management and the relevant safety office of any incidents.[7]
Visual Workflow and Safety Schematics
To further clarify the procedural flow and logical relationships of safety measures, the following diagrams are provided.
Caption: Workflow for the safe handling of this compound.
Caption: Logical relationship of safety precautions for peptide handling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
